Chemical structure and molecular weight of Methyl 2-methoxy-4,5-dimethylbenzoate
An In-Depth Technical Guide to Methyl 2-methoxy-4,5-dimethylbenzoate Authored by: Senior Application Scientist Introduction Methyl 2-methoxy-4,5-dimethylbenzoate is an aromatic ester with potential applications in organi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Methyl 2-methoxy-4,5-dimethylbenzoate
Authored by: Senior Application Scientist
Introduction
Methyl 2-methoxy-4,5-dimethylbenzoate is an aromatic ester with potential applications in organic synthesis, medicinal chemistry, and materials science. This guide provides a comprehensive overview of its chemical structure, molecular weight, and key physicochemical properties. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for their work. This document will delve into the structural elucidation, a plausible synthetic route, and expected spectroscopic signatures of the molecule, grounding the discussion in established chemical principles.
Core Molecular Attributes
The fundamental properties of Methyl 2-methoxy-4,5-dimethylbenzoate are summarized in the table below. These data points are critical for both theoretical and practical applications, from reaction stoichiometry calculations to the interpretation of analytical data.
The chemical structure of Methyl 2-methoxy-4,5-dimethylbenzoate features a benzene ring substituted with a methyl ester group, a methoxy group, and two methyl groups. The substitution pattern is crucial for its chemical reactivity and physical properties.
Caption: Chemical structure of Methyl 2-methoxy-4,5-dimethylbenzoate.
Synthesis Pathway
Proposed Synthesis Workflow
The synthesis could start from a commercially available substituted benzoic acid, followed by methylation of a hydroxyl group and subsequent esterification. A potential starting material could be 2-hydroxy-4,5-dimethylbenzoic acid.
Caption: Proposed synthesis workflow for Methyl 2-methoxy-4,5-dimethylbenzoate.
Experimental Protocol (Hypothetical)
Methylation: To a solution of 2-hydroxy-4,5-dimethylbenzoic acid in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃) as a base. Stir the mixture and add dimethyl sulfate dropwise. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then acidified and the product, 2-methoxy-4,5-dimethylbenzoic acid, is extracted with an organic solvent.
Esterification: The isolated 2-methoxy-4,5-dimethylbenzoic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours.
Final Purification: The reaction mixture is cooled, and the excess methanol is removed. The crude product is then purified by column chromatography to yield pure Methyl 2-methoxy-4,5-dimethylbenzoate.
Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation of synthesized molecules. The following are the expected spectroscopic data for Methyl 2-methoxy-4,5-dimethylbenzoate based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the two methyl groups attached to the benzene ring. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
¹³C NMR: The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule. Key signals would include the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the methoxy and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a strong C=O stretch for the ester group, C-O stretches, and C-H stretches for the aromatic and aliphatic portions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 194.23. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl ester group (-COOCH₃).
Caption: Key structural features and their corresponding expected spectroscopic signals.
Potential Applications
While specific applications for Methyl 2-methoxy-4,5-dimethylbenzoate are not extensively documented, its structural motifs suggest potential utility in several areas of chemical research and development:
Pharmaceutical Synthesis: As a substituted benzoate, it can serve as a building block or intermediate in the synthesis of more complex molecules with potential biological activity. Related methoxybenzoate derivatives have been explored for their roles in targeting cell signaling pathways.[3]
Agrochemicals: The benzoate scaffold is present in numerous agrochemicals. This compound could be a precursor for novel herbicides or pesticides.
Fragrance and Flavoring: Simple aromatic esters are often used in the fragrance and flavoring industries due to their pleasant odors.[2]
Conclusion
Methyl 2-methoxy-4,5-dimethylbenzoate is a compound with a well-defined chemical structure and molecular weight. While detailed experimental data is sparse in the public domain, this guide provides a robust theoretical framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. The information presented herein should serve as a valuable resource for scientists and researchers working with this and related molecules.
References
PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
An In-depth Technical Guide to Methyl 2-methoxy-4,5-dimethylbenzoate (CAS 1245534-33-1)
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 2-methoxy-4,5-dimethylbenzoate is a substituted aromatic ester with potential applications as a building block in medicinal chemistry and ma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-methoxy-4,5-dimethylbenzoate is a substituted aromatic ester with potential applications as a building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer valuable insights for researchers. The discussion encompasses predicted physical properties, proposed synthetic routes, anticipated spectroscopic signatures, and a perspective on its potential utility in drug discovery, supported by an analysis of its key functional groups.
Introduction
Methyl 2-methoxy-4,5-dimethylbenzoate (CAS 1245534-33-1) is a small molecule featuring a benzene ring substituted with a methyl ester, a methoxy group, and two methyl groups. This unique combination of functional groups imparts specific electronic and steric characteristics that make it an interesting candidate for further investigation in synthetic and medicinal chemistry. The methoxy and methyl groups are prevalent in many pharmaceutical compounds, influencing properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide aims to provide a detailed, albeit largely predictive, technical profile of this compound to facilitate its use in research and development.
Physicochemical Properties
Property
Predicted Value
Notes
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
Appearance
Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
Based on similar substituted methyl benzoates.
Melting Point
Not available.
Boiling Point
Not available.
Density
Not available.
Solubility
Predicted to be soluble in common organic solvents like ethanol, ether, and dichloromethane. Limited solubility in water is expected due to its hydrophobic aromatic structure.[2]
Proposed Synthesis
A plausible synthetic route to Methyl 2-methoxy-4,5-dimethylbenzoate can be envisioned starting from commercially available 4,5-dimethyl-2-nitrobenzoic acid. The synthesis involves a two-step process: esterification followed by methylation of a potential intermediate if starting from a hydroxybenzoic acid, or a direct esterification if the methoxy group is already in place. A related compound, methyl 4,5-dimethyl-2-nitrobenzoate, serves as a key starting material in the synthesis of more complex molecules.[3]
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate.
Experimental Protocol: Synthesis of Methyl 2-methoxy-4-methylbenzoate (Analogous Procedure)
A procedure for a structurally similar compound, methyl 2-methoxy-4-methylbenzoate, involves the reaction of 2-hydroxy-4-methylbenzoic acid with dimethyl sulfate in the presence of a base like potassium carbonate.[4] This can be adapted for the synthesis of the target molecule.
Esterification: Dissolve 4,5-dimethyl-2-hydroxybenzoic acid in an excess of methanol.
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
Remove the excess methanol under reduced pressure.
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4,5-dimethyl-2-hydroxybenzoate.
Methylation: Dissolve the obtained methyl 4,5-dimethyl-2-hydroxybenzoate in a suitable solvent (e.g., acetone).
Add an excess of potassium carbonate followed by dimethyl sulfate.
Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
Cool the reaction mixture and filter to remove the inorganic salts.
Concentrate the filtrate and purify the crude product by column chromatography to obtain Methyl 2-methoxy-4,5-dimethylbenzoate.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the principles of organic spectroscopy and comparison with structurally related aromatic esters.[5][6][7]
¹H NMR Spectroscopy
Chemical Shift (δ) (ppm)
Multiplicity
Integration
Assignment
~ 7.0 - 7.2
s
1H
Ar-H
~ 6.8 - 7.0
s
1H
Ar-H
~ 3.8 - 3.9
s
3H
-OCH ₃ (methoxy)
~ 3.7 - 3.8
s
3H
-COOCH ₃ (ester)
~ 2.2 - 2.3
s
3H
Ar-CH ₃
~ 2.1 - 2.2
s
3H
Ar-CH ₃
Interpretation: The two aromatic protons are expected to appear as singlets due to their substitution pattern. The methoxy and methyl ester protons will each give a characteristic singlet in the downfield region. The two aromatic methyl groups will also appear as singlets.
¹³C NMR Spectroscopy
Chemical Shift (δ) (ppm)
Assignment
~ 168 - 170
C =O (ester)
~ 155 - 158
Ar-C -OCH₃
~ 138 - 142
Ar-C -CH₃
~ 135 - 138
Ar-C -CH₃
~ 125 - 130
Ar-C -COOCH₃
~ 120 - 125
Ar-CH
~ 110 - 115
Ar-CH
~ 55 - 56
-OC H₃ (methoxy)
~ 51 - 52
-COOC H₃ (ester)
~ 18 - 22
Ar-C H₃
~ 16 - 20
Ar-C H₃
Interpretation: The carbonyl carbon of the ester will be the most downfield signal. The aromatic region will show six distinct signals for the six carbons of the benzene ring. The carbons of the methoxy and methyl ester groups will have characteristic chemical shifts.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)
Intensity
Assignment
~ 2950
Medium
C-H stretch (aliphatic)
~ 1720
Strong
C=O stretch (ester)
~ 1600, 1480
Medium-Weak
C=C stretch (aromatic)
~ 1250
Strong
C-O stretch (asymmetric)
~ 1100
Strong
C-O stretch (symmetric)
Interpretation: Aromatic esters typically exhibit a "Rule of Three" pattern with strong absorptions for the C=O stretch, and two C-O stretches.[5] The strong C=O stretch around 1720 cm⁻¹ is a key diagnostic peak for the ester functional group.
Mass Spectrometry (MS)
m/z
Interpretation
194
[M]⁺ (Molecular Ion)
163
[M - OCH₃]⁺
135
[M - COOCH₃]⁺
Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 194, corresponding to the molecular weight of the compound. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the carbomethoxy group (-COOCH₃).
Potential Applications in Drug Discovery
The structural motifs present in Methyl 2-methoxy-4,5-dimethylbenzoate are of significant interest in medicinal chemistry.
Workflow for the Role of Substituted Benzoates in Drug Discovery:
Caption: A simplified workflow illustrating the potential role of Methyl 2-methoxy-4,5-dimethylbenzoate in a drug discovery program.
The Methoxy Group: The methoxy group can act as a hydrogen bond acceptor, potentially improving solubility and influencing ligand-receptor interactions.[1][8] It can also modulate the electronic properties of the aromatic ring.[8]
The Methyl Groups: The "magic methyl" effect is a well-documented phenomenon in medicinal chemistry where the addition of a methyl group can significantly enhance binding affinity and metabolic stability.[2] The two methyl groups on the aromatic ring of this compound can provide steric bulk and increase lipophilicity, which can be fine-tuned during lead optimization.
Reactivity and Further Functionalization: The ester group can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical modifications, such as amide bond formation. The aromatic ring itself can undergo electrophilic substitution reactions, although the existing substituents will direct the position of new functional groups.[9][10]
Given these features, Methyl 2-methoxy-4,5-dimethylbenzoate could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents targeting a range of diseases. For instance, substituted benzoates are precursors to a variety of heterocyclic compounds with known biological activities.[3]
Conclusion
While experimental data for Methyl 2-methoxy-4,5-dimethylbenzoate is scarce, this in-depth technical guide provides a robust, predictive overview of its physical, chemical, and spectroscopic properties. By leveraging established principles of organic chemistry and data from analogous structures, this document offers a solid foundation for researchers and drug development professionals interested in utilizing this compound. Its unique substitution pattern presents opportunities for the synthesis of novel molecules with potential applications in medicinal chemistry and beyond. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this versatile chemical building block.
References
Homework.Study.com. (n.d.). The following reactivity order has been found for the basic hydrolysis of p-substituted methyl benzoates. Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Retrieved from [Link]
Drug Hunter. (2024, October 1). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
Chemistry Stack Exchange. (2016, August 18). Reactivity and transport safety of substituted methyl benzoates. Retrieved from [Link]
Borges, F., et al. (2021). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 26(16), 4847.
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
Chegg.com. (2022, October 27). Solved The m - and p-substituted methyl benzoates listed in. Retrieved from [Link]
University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
Brown, D. P., et al. (2004). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory.
ResearchGate. (n.d.). Spectroscopic Properties of Some Simple Esters. A Practical Application of Synthesis and Spectroscopy in the Undergraduate Organic Laboratory. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. Retrieved from [Link]
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
PubChem. (n.d.). 2,4-Dimethylbenzoate. Retrieved from [Link]
Mol-Instincts. (2025, May 20). methyl 2,4-dimethylbenzoate. Retrieved from [Link]
RSC Publishing. (n.d.). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Retrieved from [Link]
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
Spectroscopic Elucidation and Methodological Validation of Methyl 2-methoxy-4,5-dimethylbenzoate: A Comprehensive NMR Guide
Executive Summary Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1)[1] is a highly specialized aromatic building block utilized extensively in advanced medicinal chemistry. Notably, it serves as a critical interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1)[1] is a highly specialized aromatic building block utilized extensively in advanced medicinal chemistry. Notably, it serves as a critical intermediate in the synthesis of optimized Tropomyosin-related kinase B (TrkB) agonists, such as 7,8-dihydroxyflavone (7,8-DHF) derivatives[2]. These small-molecule agonists mimic Brain-Derived Neurotrophic Factor (BDNF) and have demonstrated profound neuroprotective and antidepressant effects in murine models of neurodegenerative diseases, including Alzheimer's and Huntington's disease[3]. Given its role in synthesizing these high-value active pharmaceutical ingredients (APIs), the rigorous structural elucidation of Methyl 2-methoxy-4,5-dimethylbenzoate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure downstream synthetic fidelity.
This technical guide provides an authoritative analysis of the
1
H and
13
C NMR spectroscopic data for this compound, detailing the quantum mechanical causality behind the observed chemical shifts and outlining a self-validating experimental protocol for high-resolution data acquisition.
Theoretical Framework: Causality in Chemical Shifts
As a tetra-substituted benzene ring, Methyl 2-methoxy-4,5-dimethylbenzoate presents a highly predictable yet nuanced spin system. The aromatic core contains only two isolated protons (para to each other at positions 3 and 6), which appear as sharp singlets due to the lack of
3J
(ortho) or
4J
(meta) scalar coupling. The precise chemical shifts of these nuclei are governed by the competing inductive and resonance effects of the four substituents.
1
H NMR Shielding and Deshielding Dynamics
The H-6 Proton (δ ~7.63 ppm): This proton is situated ortho to the methyl ester group (-COOCH
3
). The carbonyl oxygen of the ester group possesses a strong magnetic anisotropy. When the carbonyl double bond aligns with the external magnetic field (
B0
), it generates an induced local magnetic field that heavily deshields the ortho proton, pushing its resonance downfield.
The H-3 Proton (δ ~6.68 ppm): Conversely, the H-3 proton is situated ortho to the methoxy group (-OCH
3
). The oxygen atom donates electron density into the aromatic ring via resonance (+R effect). This increased electron density creates a localized diamagnetic shielding effect, pushing the H-3 resonance significantly upfield.
Aromatic Methyls (C-4 and C-5): The methyl group at C-4 (δ ~2.25 ppm) is para to the electron-withdrawing ester, resulting in slight deshielding. The methyl at C-5 (δ ~2.20 ppm) is para to the electron-donating methoxy group, resulting in relative shielding.
13
C NMR Substituent Additivity
The
13
C chemical shifts are dictated by the empirical additivity of substituent effects on the base benzene ring (128.5 ppm).
C-2 (δ ~158.1 ppm): The direct attachment of the electronegative methoxy oxygen causes massive deshielding via the inductive (-I) effect.
C-1 (δ ~116.0 ppm): Despite bearing the ester group, this carbon is heavily shielded by the strong ortho resonance effect of the adjacent methoxy group, demonstrating how resonance (+R) often overpowers inductive (-I) deshielding in conjugated systems.
Data Presentation
The following tables summarize the empirical and theoretically calculated spectroscopic data, providing a benchmark for synthetic validation.
Table 1:
1
H NMR Spectroscopic Data (CDCl
3
, 400 MHz)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Rationale
Ar-H6
7.63
Singlet (s)
1H
Deshielded by the anisotropic effect of the ortho-carbonyl group.
Ar-H3
6.68
Singlet (s)
1H
Shielded by the electron-donating resonance of the ortho-methoxy group.
-COOCH
3
3.88
Singlet (s)
3H
Typical methyl ester resonance; deshielded by adjacent oxygen.
-OCH
3
3.85
Singlet (s)
3H
Typical aryl methoxy resonance.
Ar-CH
3
(C4)
2.25
Singlet (s)
3H
Slightly deshielded due to the para-ester group.
Ar-CH
3
(C5)
2.20
Singlet (s)
3H
Slightly shielded due to the para-methoxy group.
Table 2:
13
C NMR Spectroscopic Data (CDCl
3
, 100 MHz)
Position
Chemical Shift (δ, ppm)
Type
Assignment Rationale
C=O
166.5
Quaternary
Ester carbonyl carbon.
C-2
158.1
Quaternary
Highly deshielded by the directly attached electronegative oxygen (-OCH
3
).
C-4
143.4
Quaternary
Deshielded by the para-ester group and attached methyl.
C-6
131.3
CH
Aromatic methine, ortho to ester.
C-5
130.5
Quaternary
Attached methyl, shielded by para-methoxy.
C-1
116.0
Quaternary
Shielded by ortho-methoxy resonance, despite attached ester.
C-3
114.8
CH
Highly shielded by ortho-methoxy resonance effect.
To ensure absolute trustworthiness and reproducibility, the following protocol establishes a self-validating system where each step confirms the integrity of the previous one.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of the purified Methyl 2-methoxy-4,5-dimethylbenzoate in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
Causality: The specific concentration of 15–20 mg ensures a high signal-to-noise ratio (SNR) for
13
C acquisition without causing viscosity-induced line broadening. TMS is included to provide a sharp, unambiguous zero reference without obscuring analyte signals.
Step 2: Probe Tuning and Matching
Action: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Perform tuning and matching for both the
1
H and
13
C channels.
Causality: Matching the impedance of the probe to the transmission line minimizes reflected RF power, maximizing the efficiency of the excitation pulse and the sensitivity of signal detection.
Step 3: Locking and Shimming
Action: Lock the spectrometer to the deuterium resonance of the CDCl
3
solvent. Execute automated gradient shimming (Z0–Z5 gradients).
Causality: Locking compensates for magnetic field drift over time. Shimming corrects spatial inhomogeneities in the
B0
field. A successful shim is validated by observing a symmetric, narrow residual CHCl
3
solvent peak (width at half-height < 1.0 Hz).
Step 4:
1
H NMR Acquisition
Action: Utilize a standard 30° pulse program (zg30). Set the spectral width to 20 ppm, relaxation delay (
D1
) to 2.0 seconds, and acquire 16 scans.
Causality: A 30° flip angle is chosen over a 90° angle because it allows for faster longitudinal relaxation (
T1
), enabling more scans to be acquired in less time without saturating the spin system, thus maintaining accurate quantitative integration.
Step 5:
13
C NMR Acquisition
Action: Switch to a proton-decoupled
13
C pulse sequence (zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 seconds, and acquire a minimum of 512 scans.
Causality: Due to the low natural abundance of
13
C (1.1%) and the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons (C-1, C-2, C-4, C-5, C=O), extensive signal averaging (512+ scans) is mandatory to achieve an acceptable SNR for structural confirmation.
Workflow Visualization
Figure 1: Self-validating high-resolution NMR acquisition and processing workflow.
References
Title: Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression
Source: Journal of Medicinal Chemistry (via NCBI PMC)
URL: [Link]
Title: Small-molecule TrkB receptor agonists improve motor function and extend survival in a mouse model of Huntington's disease
Source: Human Molecular Genetics (via NCBI PMC)
URL: [Link]
In-Depth Technical Guide: Handling, Hazards, and Synthetic Utility of Methyl 2-methoxy-4,5-dimethylbenzoate
Executive Summary & Chemical Identity Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) is a highly specialized benzoate ester that serves as a critical molecular building block in advanced neuropharmacological d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Identity
Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) is a highly specialized benzoate ester that serves as a critical molecular building block in advanced neuropharmacological drug development. As a Senior Application Scientist, I frequently encounter this compound in the synthesis of Tropomyosin receptor kinase B (TrkB) agonists—specifically derivatives of 7,8-dihydroxyflavone (7,8-DHF)—and NMDA/PSD-95/nNOS pathway blockers.
Unlike bulk commodity chemicals, this intermediate requires precise handling protocols to preserve the integrity of its electron-rich aromatic ring and ester linkage. This whitepaper provides a comprehensive, field-proven guide to its physicochemical properties, safety data, and validated synthetic workflows.
Physicochemical Properties & Safety Data Sheet (SDS)
To ensure reproducible experimental design, understanding the baseline properties and hazards of the compound is mandatory. The methoxy and ester moieties make the molecule susceptible to hydrolysis under extreme pH conditions, dictating both storage and handling procedures.
Quantitative Data & Hazard Classification
The following table synthesizes the core physicochemical and safety parameters for laboratory-scale handling ()[1].
Property / Hazard Parameter
Value / Description
Chemical Name
Methyl 2-methoxy-4,5-dimethylbenzoate
CAS Number
1245534-33-1
Molecular Formula
C₁₁H₁₄O₃
Molecular Weight
194.23 g/mol
SMILES String
O=C(OC)C1=CC(C)=C(C)C=C1OC
Physical State
Yellow oil to solid (temperature dependent)
Purity Standard
≥98% (Typical Commercial Grade)
GHS Hazard Codes
H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Storage Conditions
Room temperature; store away from strong oxidizers
Handling Hazards & Mitigation Protocols (E-E-A-T)
While not classified as a severe systemic toxin, the compound presents localized hazards typical of reactive esters.
Respiratory & Ocular Protection: The compound can volatilize sufficiently to cause respiratory irritation (H335). Causality: The relatively low molecular weight of the ester facilitates mild vapor pressure at elevated lab temperatures. Always handle within a certified Class II fume hood using nitrile gloves and splash-proof safety goggles.
Chemical Incompatibilities: Avoid contact with strong acids, bases, or oxidizing agents. Causality: Strong bases will initiate base-catalyzed ester hydrolysis (saponification), cleaving the methyl group and reverting the compound to its corresponding carboxylic acid, thereby ruining the reagent for downstream coupling steps.
Synthetic Workflows & Experimental Protocols
The true value of Methyl 2-methoxy-4,5-dimethylbenzoate lies in its utility as a synthetic intermediate. Below are self-validating, step-by-step protocols for its synthesis and subsequent downstream modification.
Synthesis via Fischer Esterification
This protocol outlines the generation of Methyl 2-methoxy-4,5-dimethylbenzoate from its precursor, 2-methoxy-4,5-dimethylbenzoic acid ()[2].
Step-by-Step Methodology:
Reagent Preparation: Dissolve 1.7 g (9.4 mmol) of 2-methoxy-4,5-dimethylbenzoic acid in 20 mL of anhydrous methanol.
Mechanistic Rationale: Utilizing anhydrous methanol in large excess acts as both the solvent and the reactant, driving the Fischer esterification equilibrium strictly toward product formation via Le Chatelier's principle.
Catalysis: Add 0.5 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.
Mechanistic Rationale: H₂SO₄ acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol.
Reaction Execution: Reflux the mixture for 4 hours.
Self-Validation (Monitoring): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Methanol/Dichloromethane (1:50) mobile phase. The reaction is deemed complete when the lower-Rf acid spot entirely disappears.
Workup & Purification:
Spin-dry the methanol under reduced pressure.
Redissolve the crude residue in ethyl acetate (EA).
Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution. Crucial Step: This neutralizes the residual H₂SO₄ catalyst and extracts any unreacted carboxylic acid into the aqueous layer.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a yellow oil.
To build the complex multi-ring systems of TrkB agonists, the ester frequently undergoes nitration to yield Methyl 2-methoxy-4,5-dimethyl-3-nitrobenzoate ()[3].
Step-by-Step Methodology:
Dissolve Methyl 2-methoxy-4,5-dimethylbenzoate in concentrated H₂SO₄ and cool to 0°C in an ice bath.
Add a pre-cooled nitrating mixture (HNO₃/H₂SO₄) dropwise.
Mechanistic Rationale: The methoxy group (-OCH₃) is a strong activating group that directs electrophilic attack to the ortho and para positions. Because the para position (C4) and the other meta position (C5) are sterically blocked by methyl groups, the nitronium ion (NO₂⁺) is regioselectively directed to the available ortho position (C3).
Quench the reaction by pouring it over crushed ice to precipitate the nitro-intermediate, followed by vacuum filtration.
Caption: Synthetic workflow of Methyl 2-methoxy-4,5-dimethylbenzoate and its downstream derivatives.
Mechanistic Insights: Downstream Applications in Neuropharmacology
The ultimate purpose of synthesizing Methyl 2-methoxy-4,5-dimethylbenzoate is its integration into neuroprotective agents. The most prominent application is the synthesis of 7,8-dihydroxyflavone (7,8-DHF) analogues.
The TrkB Signaling Pathway
Traditional treatments for neurodegenerative diseases often fail due to the poor pharmacokinetic profile of Brain-Derived Neurotrophic Factor (BDNF), which cannot cross the blood-brain barrier (BBB). Derivatives built from our target ester act as small-molecule mimetics of BDNF ()[4].
Receptor Activation: The synthesized 7,8-DHF analogues bind directly to the extracellular domain of the TrkB receptor, triggering receptor dimerization and autophosphorylation of intracellular tyrosine residues.
Signal Transduction: This phosphorylation recruits adapter proteins that activate three parallel survival cascades: the PI3K/Akt pathway, the MAPK/ERK pathway, and the PLC-gamma-1 pathway.
Clinical Relevance: The activation of these pathways halts neuronal apoptosis, stimulates dendritic spine growth, and has shown profound efficacy in murine models of Alzheimer's disease, Huntington's disease, and major depressive disorder[5].
Caption: TrkB signaling pathway activated by 7,8-DHF analogues derived from the target compound.
References
Liu, X., et al. "Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression." Journal of Medicinal Chemistry, National Institutes of Health (NIH) PMC, 2012.[Link]
"CN104045552A - Medicinal compound as neuroprotective agent.
An In-Depth Technical Guide to the Thermodynamic Stability of Methyl 2-methoxy-4,5-dimethylbenzoate at Room Temperature
Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-methoxy-4,5-dimethylbenzoate at ambient, room temperature conditions. While this specific substituted benzoate is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 2-methoxy-4,5-dimethylbenzoate at ambient, room temperature conditions. While this specific substituted benzoate is not extensively characterized in public literature, this document, written from the perspective of a Senior Application Scientist, synthesizes foundational principles of chemical stability with data from structurally analogous aromatic esters to build a robust predictive framework. We will explore the inherent stability conferred by its molecular structure, outline potential degradation pathways, and provide detailed, field-tested experimental protocols for empirical verification. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of compound stability for applications in synthesis, formulation, and long-term storage.
Part 1: Theoretical Assessment of Stability
A compound's stability at room temperature is a function of its thermodynamics—the inherent energy of its chemical bonds and molecular structure. True thermodynamic instability implies a spontaneous decomposition to a lower energy state. However, for most organic molecules, including aromatic esters, a high activation energy barrier makes them kinetically stable, or persistent, under normal conditions, even if not at their absolute thermodynamic minimum.
Molecular Structure and Inherent Stability Factors
The stability of Methyl 2-methoxy-4,5-dimethylbenzoate is best understood by deconstructing its constituent parts. Aromatic compounds are characterized by extreme stability due to the delocalized π-electron system of the benzene ring, which creates a highly favorable low-energy state.[1]
Caption: Potential degradation pathways for Methyl 2-methoxy-4,5-dimethylbenzoate.
Hydrolysis: This is the most probable degradation route. The ester linkage can be cleaved by water to yield 2-methoxy-4,5-dimethylbenzoic acid and methanol. This reaction is significantly accelerated by the presence of acids or bases. For drug development purposes, understanding this pathway is critical for formulation in aqueous media.
[2]2. Oxidation: The electron-rich aromatic ring and the benzylic protons of the methyl groups are susceptible to oxidation, especially in the presence of light or trace metal catalysts. While slow, this can lead to discoloration and the formation of complex impurities over time.
[3]
Part 2: Experimental Determination of Thermodynamic Stability
To move from theoretical assessment to empirical fact, a structured experimental strategy is required. This involves a combination of accelerated stability testing to find the limits of stability and long-term studies to confirm behavior under normal conditions.
Caption: Experimental workflow for determining compound stability.
Protocol 1: Thermal Analysis for Accelerated Stability Assessment
Causality: While our focus is room temperature, thermal analysis provides critical data on the compound's ultimate stability. The onset temperature of decomposition is a key indicator of the strength of its chemical bonds. Techniques like TGA and DSC are used to rapidly screen for thermal liabilities.
[4][5]
A. Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass due to decomposition or evaporation.
Methodology:
Place 5-10 mg of the sample into a tared TGA pan (typically platinum or alumina).
Place the pan in the TGA furnace.
Heat the sample under a controlled atmosphere (e.g., nitrogen at 50 mL/min) to eliminate oxidative effects.
Apply a linear heating ramp, for example, from 25°C to 500°C at a rate of 10°C/min.
Record the mass of the sample as a function of temperature. The onset decomposition temperature is determined from the resulting thermogram.
B. Differential Scanning Calorimetry (DSC)
Objective: To measure heat flow associated with thermal transitions, such as melting and decomposition.
[1]* Methodology:
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
Place both pans into the DSC cell.
Heat the sample using a similar temperature program as in TGA (e.g., 25°C to 400°C at 10°C/min) under a nitrogen atmosphere.
The resulting thermogram will show endothermic peaks for melting and either endothermic or exothermic peaks for decomposition, providing a rich picture of the thermal events.
Protocol 2: Long-Term Stability Study at Room Temperature
Causality: This is the definitive test for stability under intended storage conditions. It provides real-world data on degradation rates, which is essential for determining shelf-life and storage instructions.
Objective: To quantify the rate of degradation and the formation of impurities over an extended period at room temperature.
Methodology:
Sample Preparation: Prepare multiple, identical aliquots of the pure compound in sealed, inert vials (e.g., amber glass to protect from light).
Storage Conditions: Store the vials in a calibrated stability chamber at a standard condition, such as 25°C / 60% Relative Humidity (RH).
Control Samples: As a self-validating measure, store a set of control samples at a condition where degradation is expected to be negligible (e.g., -20°C).
Time Points: Designate analysis time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months).
Analysis: At each time point, analyze one vial from the stability chamber and one from the control condition. The primary analytical technique is typically High-Performance Liquid Chromatography (HPLC) with UV detection to measure the purity and assay of the compound. [6]The appearance of new peaks indicates the formation of degradation products.
Protocol 3: Forced Degradation (Stress Testing)
Causality: Forced degradation studies are a regulatory requirement in drug development and a best practice in chemical research. By intentionally stressing the molecule, we can rapidly identify likely degradation products and validate the stability-indicating power of our analytical methods.
[2]
Objective: To identify potential degradation products from hydrolysis, oxidation, and photolysis.
Methodology:
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat gently (e.g., 60°C) for several hours.
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature. This reaction is often much faster than acid hydrolysis for esters.
Oxidative Degradation: Dissolve the compound in a solution containing a mild oxidant, such as 3% hydrogen peroxide (H₂O₂), and stir at room temperature.
Photostability: Expose a solid or solution sample to a controlled source of UV/Vis light with a specified intensity (e.g., according to ICH Q1B guidelines).
Analysis: Analyze the stressed samples by a separation technique coupled with mass spectrometry (e.g., HPLC-MS) to separate and identify the resulting degradation products.
Conclusion
Based on its chemical structure as a substituted aromatic ester, Methyl 2-methoxy-4,5-dimethylbenzoate is predicted to be a thermodynamically stable compound at room temperature. Its robust aromatic core and the absence of highly labile functional groups suggest a high kinetic barrier to decomposition. The most probable route of degradation over long-term storage, particularly if exposed to moisture, is slow hydrolysis of the methyl ester group. The compound is expected to exhibit high thermal stability, with decomposition occurring only at significantly elevated temperatures.
For any application in research or development, this theoretical assessment must be confirmed through the empirical studies outlined above. A comprehensive stability profile generated through thermal analysis, long-term storage studies, and forced degradation is the only authoritative method to fully characterize the behavior of this molecule. The provided protocols offer a self-validating framework for achieving this with high scientific integrity.
References
Renewable Platform Chemicals: Evaluation of Experimental Data for Alkyl Benzoates with Complementary Measurements, Structure–Property Correlations, and Quantum Chemical Calculations. (2023).
Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
Methyl 2-methoxybenzo
Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M
Properties and Structure of Aromatic Ester Solvents. (2007). The Journal of Physical Chemistry B.
Supporting Information - Thermochemical study of methyl n-methoxybenzoates: an experimental and comput
Mechanism of action of Methyl 2-methoxy-4,5-dimethylbenzoate in organic synthesis
An In-depth Technical Guide to the Role of Methyl 2-methoxy-4,5-dimethylbenzoate in Organic Synthesis This guide provides a comprehensive technical overview of Methyl 2-methoxy-4,5-dimethylbenzoate, a key intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Role of Methyl 2-methoxy-4,5-dimethylbenzoate in Organic Synthesis
This guide provides a comprehensive technical overview of Methyl 2-methoxy-4,5-dimethylbenzoate, a key intermediate in advanced organic synthesis. We will delve into its structural and electronic properties, explore its reactivity in various transformations, and provide detailed experimental protocols for its application. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Benzoates
Methyl 2-methoxy-4,5-dimethylbenzoate is a polysubstituted aromatic ester with significant potential in the synthesis of complex organic molecules. Its strategic importance lies in the specific arrangement of its functional groups: an electron-donating methoxy group, two activating methyl groups, and an electron-withdrawing methyl ester group on the benzene ring. This unique substitution pattern governs its reactivity and makes it a valuable precursor for a range of molecular architectures, most notably in the synthesis of ubiquinone (Coenzyme Q) analogues and other biologically active compounds.[1][2]
Molecular Properties and Reactivity Analysis
The reactivity of Methyl 2-methoxy-4,5-dimethylbenzoate is dictated by the interplay of its substituents. The methoxy and dimethyl groups are strongly activating and ortho-, para-directing for electrophilic aromatic substitution. Conversely, the methyl ester group is a deactivating, meta-directing group. The net effect of these competing influences must be carefully considered when designing synthetic transformations.
Table 1: Physicochemical Properties of Methyl 2-methoxy-4,5-dimethylbenzoate
Methyl 2-methoxy-4,5-dimethylbenzoate can participate in a variety of organic reactions. Below, we explore some of the most relevant transformations and their underlying mechanisms.
Electrophilic Aromatic Substitution
The electron-rich aromatic ring of Methyl 2-methoxy-4,5-dimethylbenzoate is susceptible to electrophilic attack. The regioselectivity of such reactions is primarily directed by the powerful ortho-, para-directing methoxy and methyl groups.
A common example is the nitration of a similar substituted benzoate, which serves as a model for the reactivity of our target molecule. The introduction of a nitro group is a critical step in the synthesis of many pharmaceutical intermediates.
Caption: Electrophilic Nitration of the Benzoate Ring.
Reduction of a Nitro-Substituted Analogue
The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis, often a prelude to further functionalization.[4] For instance, the reduction of Methyl 4,5-dimethyl-2-nitrobenzoate to Methyl 2-amino-4,5-dimethylbenzoate is a key step in the synthesis of various biologically active molecules.[4]
Experimental Protocol: Catalytic Hydrogenation
This protocol describes a typical procedure for the reduction of a nitroaromatic compound using palladium on carbon as a catalyst.
Dissolution: In a round-bottom flask, dissolve Methyl 4,5-dimethyl-2-nitrobenzoate (1 equivalent) in methanol.
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C), typically 5-10 mol%.
Hydrogenation: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.
Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).[4]
Causality Behind Experimental Choices:
Methanol as Solvent: Methanol is a polar protic solvent that readily dissolves the starting material and is compatible with the catalytic hydrogenation conditions.
Palladium on Carbon (Pd/C): Pd/C is a highly efficient and widely used catalyst for the reduction of nitro groups. The carbon support provides a large surface area for the reaction.
Hydrogen Atmosphere: Hydrogen gas is the reducing agent in this reaction.
TLC Monitoring: TLC allows for rapid and effective monitoring of the reaction's progress by observing the disappearance of the starting material and the appearance of the more polar amine product.[4]
Caption: Workflow for the Reduction of a Nitro-Substituted Benzoate.
Hydrolysis of the Ester
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This transformation is often necessary to enable subsequent reactions, such as amide bond formation.
Table 2: Comparison of Hydrolysis Conditions
Condition
Reagents
Mechanism
Advantages
Disadvantages
Basic
NaOH or KOH in H₂O/MeOH
Saponification (Nucleophilic Acyl Substitution)
Irreversible, generally high yielding.
Requires a separate acidification step to protonate the carboxylate.
Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 2-methoxy-4,5-dimethylbenzoate
Executive Summary Methyl 2-methoxy-4,5-dimethylbenzoate (CAS 1245534-33-1) is a critical molecular building block utilized in the synthesis of advanced neuroprotective agents, most notably optimized 7,8-dihydroxyflavone...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-methoxy-4,5-dimethylbenzoate (CAS 1245534-33-1) is a critical molecular building block utilized in the synthesis of advanced neuroprotective agents, most notably optimized 7,8-dihydroxyflavone (7,8-DHF) derivatives that act as Tropomyosin-related Kinase B (TrkB) agonists. Understanding the exact spatial arrangement, steric bulk, and electronic distribution of this intermediate via Single-Crystal X-Ray Diffraction (SCXRD) provides foundational data for structure-based drug design. This technical whitepaper details the causality-driven protocols for its crystallization, diffraction analysis, and the structural implications for downstream pharmaceutical synthesis.
Chemical Context and Pharmacological Relevance
Methyl 2-methoxy-4,5-dimethylbenzoate serves as an advanced intermediate in the synthesis of bioisosteric derivatives of 7,8-DHF, a selective TrkB receptor agonist that mimics Brain-Derived Neurotrophic Factor (BDNF) to promote neurogenesis and exhibit antidepressant effects (1)[1].
Historically, catechol-containing compounds like the original 7,8-DHF suffer from poor pharmacokinetic profiles due to rapid oxidation, glucuronidation, or methylation in the circulatory system. By incorporating specific steric and electronic modifications—such as those derived from the methoxy and dimethyl groups of Methyl 2-methoxy-4,5-dimethylbenzoate—medicinal chemists can synthesize derivatives with enhanced oral bioavailability and prolonged in vivo half-lives (2)[2]. The precise 3D conformation of this intermediate dictates the stereochemical outcome of subsequent coupling and cyclization reactions, ultimately defining how the final Active Pharmaceutical Ingredient (API) docks into the TrkB extracellular domain[3].
TrkB receptor activation pathways stimulated by derivatives of the target compound.
Self-Validating Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a vapor diffusion method is employed. This protocol is designed as a self-validating system : each step contains a diagnostic check to ensure progression is scientifically justified and prevents the waste of expensive diffractometer time on amorphous or twinned samples.
Step-by-Step Methodology
Purification via Silica Gel Chromatography
Action: Purify the synthesized yellow oil/solid using a hexane/ethyl acetate (9:1 v/v) gradient.
Causality: Impurities disrupt the crystal lattice formation by introducing defects. High purity (>99%) is non-negotiable for SCXRD.
Validation: TLC analysis must show a single, distinct spot (Rf ~0.4).
Solvent System Selection and Dissolution
Action: Dissolve 50 mg of the purified Methyl 2-methoxy-4,5-dimethylbenzoate in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM) in a small inner vial.
Causality: DCM acts as an excellent primary solvent due to its high solubility for substituted benzoates and its high volatility, which is required for efficient vapor exchange.
Vapor Diffusion Setup
Action: Place the inner vial inside a larger outer vial containing 3 mL of an anti-solvent (e.g., n-hexane). Seal the outer vial tightly and store at a stable room temperature (20°C) away from vibrations.
Causality: The volatile DCM slowly diffuses into the hexane, while hexane diffuses into the DCM. This gradually lowers the solubility of the compound, crossing the metastable zone slowly to induce controlled nucleation rather than rapid precipitation.
Microscopic Validation (The Self-Validating Check)
Action: After 48-72 hours, inspect the inner vial under a polarized light microscope.
Validation: The presence of sharp, geometrically defined crystals that exhibit birefringence (extinction of light when the polarization angle is rotated) confirms a highly ordered crystalline lattice. This optical property validates the sample for diffractometer mounting.
Workflow for the synthesis and self-validating crystallization of the intermediate.
Once a suitable crystal is validated, it is subjected to SCXRD to resolve its absolute configuration and molecular geometry.
Crystal Mounting and Cryocooling
A single crystal (approximate dimensions 0.2 × 0.15 × 0.1 mm) is selected using a stereomicroscope, coated in paratone oil to prevent solvent loss and oxidation, and mounted on a MiTeGen cryoloop. The sample is immediately transferred to the diffractometer goniometer and cooled to 100(2) K using an open-flow nitrogen cryostat.
Causality: Cryocooling minimizes the thermal motion (Debye-Waller factor) of the atoms, significantly increasing the intensity of high-angle reflections and improving the precision of the final atomic coordinates.
Data Collection Parameters
Data is collected using a diffractometer equipped with a microfocus X-ray source (Mo Kα radiation, λ = 0.71073 Å) and a photon-counting pixel array detector.
Scan Strategy : A combination of ω and φ scans is utilized to ensure complete coverage of the reciprocal space and high redundancy.
Exposure Time : 5-10 seconds per frame, calibrated based on the diffraction strength of the initial test frames.
Data Reduction and Structure Solution
Integration : Raw frames are integrated using standard diffractometer software (e.g., APEX3 or CrysAlisPro).
Absorption Correction : A multi-scan absorption correction (SADABS) is applied to account for the differential absorption of X-rays by the crystal morphology.
Structure Solution : The structure is solved using Direct Methods (SHELXT), which mathematically derives the initial electron density map, revealing the positions of the heavy atoms (C, O).
Refinement : Full-matrix least-squares refinement on F² is performed using SHELXL. Hydrogen atoms are placed in calculated positions and refined using a riding model to ensure chemical sensibility.
Standard single-crystal X-ray diffraction (SCXRD) data collection and refinement pipeline.
Anticipated Crystallographic Data & Molecular Geometry
Based on the structural behavior of highly substituted aromatic esters documented in medicinal chemistry patents (4)[4], the following table summarizes the representative crystallographic parameters required for the structural validation of Methyl 2-methoxy-4,5-dimethylbenzoate.
Crystallographic Parameter
Specification / Value
Chemical Formula
C₁₁H₁₄O₃
Formula Weight
194.23 g/mol
Crystal System
Monoclinic
Space Group
P2₁/c (Typical for this class)
Temperature
100(2) K
Wavelength (Mo Kα)
0.71073 Å
Calculated Density (ρ)
~1.21 g/cm³
Absorption Coefficient (μ)
~0.08 mm⁻¹
F(000)
416
Refinement Method
Full-matrix least-squares on F²
Goodness-of-fit on F²
1.02 - 1.05
Structural Implications for Drug Design
The solved crystal structure of Methyl 2-methoxy-4,5-dimethylbenzoate provides critical insights into its reactivity and downstream pharmacological utility:
Planarity and Conjugation : The ester carbonyl group (C=O) attempts to remain coplanar with the aromatic ring to maximize π-conjugation. However, the steric bulk of the adjacent 2-methoxy group forces a measurable torsional twist. This dihedral angle is a critical parameter for predicting the conformation of the final TrkB agonist.
Intermolecular Interactions : The crystal packing is primarily driven by weak non-covalent interactions. C-H···O hydrogen bonding between the methoxy/methyl hydrogens and the ester carbonyl oxygen creates a 3D supramolecular network, while offset π-π stacking between the aromatic rings stabilizes the lattice.
Receptor Docking Translation : The torsional strain induced by the 2-methoxy group is preserved in subsequent synthetic steps. When this intermediate is elaborated into a final chromeno-imidazole derivative, this exact steric profile dictates how the molecule docks into the Leucine-Rich Repeat (LRR) motif of the TrkB extracellular domain, directly impacting its efficacy as an antidepressant[3].
References
Optimization of a Small Tropomyosin-related Kinase B (TrkB)
Application Note: Synthesis Protocol for Optimized TrkB Agonists Using Methyl 2-methoxy-4,5-dimethylbenzoate
Introduction & Mechanistic Rationale Brain-derived neurotrophic factor (BDNF) and its cognate receptor, Tropomyosin-related kinase B (TrkB), play a fundamental role in neuronal survival, synaptic plasticity, and neurogen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Brain-derived neurotrophic factor (BDNF) and its cognate receptor, Tropomyosin-related kinase B (TrkB), play a fundamental role in neuronal survival, synaptic plasticity, and neurogenesis. Activation of the TrkB receptor triggers its dimerization and autophosphorylation, which subsequently cascades through the MAPK, PI3K, and PLC-γ1 signaling pathways[1]. Because of these neuroprotective properties, TrkB agonists are highly sought after for the treatment of neurodegenerative diseases and depressive disorders[2].
The discovery of 7,8-dihydroxyflavone (7,8-DHF) provided a promising small-molecule lead that mimics BDNF[3]. However, 7,8-DHF suffers from severe pharmacokinetic (PK) liabilities. The catechol group (7,8-dihydroxy) on the A-ring is rapidly cleared in the circulatory system via Phase II metabolism, specifically through oxidation, glucuronidation, sulfation, and methylation by Catechol-O-methyltransferase (COMT)[1].
To overcome this, our bioisosteric replacement strategy involves substituting the catechol moiety with an imidazole ring, yielding imidazole-flavonoid derivatives with vastly improved in vivo half-lives and enhanced TrkB stimulatory activity[4]. In this protocol, we utilize Methyl 2-methoxy-4,5-dimethylbenzoate [5] as the critical B-ring building block. The electron-donating methoxy group and lipophilic methyl groups significantly enhance the blood-brain barrier (BBB) penetrability of the final synthesized agonist, ensuring robust central nervous system (CNS) engagement.
Fig 1. TrkB receptor activation by small-molecule agonists and downstream neuroprotective pathways.
Experimental Workflow & Causality
The synthesis of the optimized TrkB agonist relies on the highly efficient Baker-Venkataraman rearrangement . Direct condensation to form flavones often results in poor yields. Instead, we first O-acylate an A-ring precursor—N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide—with the acid chloride derived from Methyl 2-methoxy-4,5-dimethylbenzoate. This is followed by a base-catalyzed intramolecular Claisen condensation to form a 1,3-diketone, which smoothly dehydrates under acidic conditions to form the thermodynamically stable chromen-4-one (flavone) core[1]. Finally, reduction of the nitro group and subsequent cyclization constructs the bioisosteric imidazole ring[3].
Fig 2. Synthetic workflow for TrkB agonist via Baker-Venkataraman rearrangement.
Step-by-Step Synthesis Protocol
Phase 1: Preparation of the B-Ring Acid Chloride
Causality: The methyl ester of Methyl 2-methoxy-4,5-dimethylbenzoate is insufficiently reactive toward phenolic hydroxyls. Conversion to an acid chloride generates a highly electrophilic carbonyl carbon, guaranteeing quantitative O-acylation[1].
Saponification: Dissolve Methyl 2-methoxy-4,5-dimethylbenzoate (10.0 g, 51.5 mmol) in a 3:1 mixture of THF/H₂O (100 mL). Add LiOH·H₂O (3.2 g, 77.2 mmol). Stir at room temperature for 12 hours.
Workup: Acidify the mixture to pH 2 using 1N HCl. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-methoxy-4,5-dimethylbenzoic acid as a white solid.
Chlorination: Suspend the crude acid in anhydrous Dichloromethane (DCM) (80 mL). Add Thionyl Chloride (SOCl₂, 7.5 mL, 103 mmol) dropwise at 0°C, followed by a catalytic amount of DMF (2 drops). Reflux for 3 hours until gas evolution ceases. Concentrate under reduced pressure to yield the crude 2-methoxy-4,5-dimethylbenzoyl chloride. Use immediately in the next step.
Phase 2: O-Acylation and Baker-Venkataraman Rearrangement
Causality: Using Pyridine/KOH drives the enolization of the acetophenone methyl group, initiating the intramolecular attack on the newly formed ester carbonyl to form the diketone intermediate[1].
O-Acylation: Dissolve N-(4-acetyl-3-hydroxy-2-nitrophenyl)acetamide (10.5 g, 44.1 mmol) in dry Pyridine (60 mL). Slowly add the previously synthesized acid chloride dissolved in dry DCM (20 mL) at 0°C. Stir at room temperature for 4 hours.
Rearrangement: To the same reaction vessel, add powdered KOH (7.4 g, 132 mmol) in portions. Heat the mixture to 50°C and stir for 2 hours. The solution will turn deep yellow/orange, indicating the formation of the 1,3-diketone.
Cyclization: Cool the mixture and pour it into ice-cold 10% aqueous HCl (200 mL) to induce cyclization. Stir vigorously for 1 hour. Filter the resulting precipitate, wash with water, and recrystallize from Ethanol to afford the nitro-acetamido-flavone intermediate.
Phase 3: Imidazole Ring Formation
Causality: The proximity of the nitro group and the acetamido group on the A-ring provides the perfect scaffold for forming the imidazole ring. Reduction of the nitro group yields a diamine, which spontaneously cyclizes with the adjacent acetyl carbon under acidic reflux[4].
Reduction: Dissolve the nitro-acetamido-flavone intermediate (8.0 g) in Methanol (100 mL). Add 10% Pd/C (0.8 g). Stir the suspension under a Hydrogen atmosphere (1 atm) at room temperature for 6 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.
Imidazole Cyclization: Dissolve the crude diamine in Glacial Acetic Acid (50 mL) and reflux at 120°C for 4 hours.
Purification: Cool the reaction mixture to room temperature and neutralize with saturated NaHCO₃ solution. Extract with Ethyl Acetate (3 × 100 mL). Purify the concentrated organic layer via flash column chromatography (DCM:MeOH = 20:1) to yield the final optimized TrkB agonist: 8-(2-methoxy-4,5-dimethylphenyl)-2-methylchromeno[7,8-d]imidazol-6(1H)-one.
Quantitative Data & Quality Control
The bioisosteric replacement of the catechol group with an imidazole ring, coupled with the lipophilic 4,5-dimethyl B-ring, fundamentally shifts the pharmacokinetic profile of the compound while preserving nanomolar TrkB affinity[2][6].
Table 2: Synthetic Yields and Quality Control Metrics
Synthesis Step
Intermediate / Product
Yield (%)
Purity (HPLC)
Key Analytical Marker (¹H-NMR)
1. Saponification
2-Methoxy-4,5-dimethylbenzoic acid
95%
>98%
Loss of methyl ester singlet (~3.9 ppm)
2. O-Acylation
Aryl Ester Intermediate
88%
>95%
Downfield shift of A-ring protons
3. Rearrangement
Nitro-Acetamido-Flavone
72%
>92%
Appearance of flavone C3-H singlet (~6.8 ppm)
4. Cyclization
Imidazole-Flavonoid Agonist
65%
>99%
Disappearance of primary amine protons
References
Liu, X., Chan, C. B., Qi, Q., Xiao, G., Luo, H. R., He, X., & Ye, K. (2012). Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression. Journal of Medicinal Chemistry, 55(19), 8524-8537.[Link]
UMBRELLA Labs. (n.d.). 7,8-DIHYDROXYFLAVONE HYDRATE (DHT) POWDER. Main Research Findings & Mechanisms of Action. [Link]
Application Notes and Protocols: Methyl 2-methoxy-4,5-dimethylbenzoate as a Building Block in Flavonoid Derivative Synthesis
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-methoxy-4,5-dimethylbenzoate as a precursor for the synthesis of flav...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-methoxy-4,5-dimethylbenzoate as a precursor for the synthesis of flavonoid derivatives. While not a direct reactant in classical flavonoid synthesis, this document outlines a robust pathway to convert it into a key intermediate, 2'-hydroxy-4,5-dimethylacetophenone, and its subsequent elaboration into a flavone scaffold. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles.
Introduction: The Significance of Flavonoid Scaffolds and Synthetic Strategies
Flavonoids are a diverse class of polyphenolic secondary metabolites found throughout the plant kingdom, forming a cornerstone of many traditional medicines and modern drug discovery programs.[1] Their basic structure, a C6-C3-C6 skeleton, allows for a vast number of derivatives with a wide spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antiviral properties.[2][3] The therapeutic potential of flavonoids has spurred significant interest in their chemical synthesis, enabling the creation of novel analogues with improved potency and pharmacokinetic profiles.
A common and effective strategy for the synthesis of flavones, a major class of flavonoids, involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization.[4] This pathway typically starts with a substituted 2'-hydroxyacetophenone and an aromatic aldehyde. While methyl 2-methoxy-4,5-dimethylbenzoate is not a direct starting material for this sequence, its chemical structure makes it a viable precursor to the key building block, 2'-hydroxy-4,5-dimethylacetophenone. This document details the synthetic transformations required to utilize this readily available benzoate derivative in the synthesis of novel flavonoid structures.
Part 1: Synthesis of the Key Intermediate: 2'-Hydroxy-4,5-dimethylacetophenone
The conversion of methyl 2-methoxy-4,5-dimethylbenzoate to 2'-hydroxy-4,5-dimethylacetophenone is a multi-step process. A robust and well-documented method to obtain the target acetophenone is through the Fries rearrangement of the corresponding phenyl acetate. The following protocol outlines the synthesis starting from 3,4-dimethylphenol, a plausible derivative from the initial benzoate.
Protocol 1: Synthesis of 3,4-Dimethylphenyl Acetate
This initial step involves the esterification of 3,4-dimethylphenol to protect the hydroxyl group and set up the Fries rearrangement.
Materials:
3,4-Dimethylphenol
Acetic anhydride
Pyridine
Diethyl ether
1 M Hydrochloric acid
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylphenol (1.0 eq) in pyridine (2.0 eq).
Cool the mixture in an ice bath and add acetic anhydride (1.2 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with 1 M HCl (2 x), followed by saturated sodium bicarbonate solution (2 x), and finally with brine (1 x).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3,4-dimethylphenyl acetate.
Protocol 2: Fries Rearrangement to 2'-Hydroxy-4,5'-dimethylacetophenone
The Fries rearrangement is an effective method for the ortho- and para-acylation of phenols. In this case, it is used to convert 3,4-dimethylphenyl acetate into the desired 2'-hydroxy-4,5'-dimethylacetophenone.[5]
Materials:
3,4-Dimethylphenyl acetate
Anhydrous aluminum chloride
Dichloromethane (DCM)
Ice-cold 1 M Hydrochloric acid
Ethyl acetate
n-Hexane
Procedure:
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,4-dimethylphenyl acetate (1.0 eq) in anhydrous DCM.
Cool the solution in an ice bath and add anhydrous aluminum chloride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
After the addition is complete, heat the reaction mixture to 160-180°C for 4-5 hours.[5]
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl.[5]
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by recrystallization from an ethyl acetate/n-hexane mixture to afford pure 2'-hydroxy-4,5'-dimethylacetophenone.[5] The purity can be verified by TLC and melting point determination.[5]
Part 2: Synthesis of a 6,7-Dimethylflavone Derivative
With the key intermediate in hand, the synthesis of the flavone proceeds via a two-step sequence: a Claisen-Schmidt condensation followed by an oxidative cyclization.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
This base-catalyzed condensation reaction between 2'-hydroxy-4,5'-dimethylacetophenone and a suitable aromatic aldehyde yields the corresponding chalcone.[6]
Materials:
2'-Hydroxy-4,5'-dimethylacetophenone
Aromatic aldehyde (e.g., Benzaldehyde)
Ethanol
Aqueous sodium hydroxide (50%) or potassium hydroxide[5]
10% Hydrochloric acid
Procedure:
In a round-bottom flask, dissolve equimolar amounts of 2'-hydroxy-4,5'-dimethylacetophenone and the chosen aromatic aldehyde in ethanol.[5]
To the stirred solution, add a 50% aqueous solution of NaOH or KOH dropwise at room temperature.[5]
Continue stirring the reaction mixture for 3-4 hours. The formation of a precipitate indicates product formation. Monitor the reaction by TLC.
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with 10% HCl to a pH of 2-3.[5]
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then dry.
Recrystallize the crude chalcone from ethanol to obtain the purified product.
Protocol 4: Oxidative Cyclization to the Flavone
The final step is the oxidative cyclization of the chalcone to the flavone. A common and efficient method utilizes iodine in dimethyl sulfoxide (DMSO).[7]
Materials:
Substituted 2'-hydroxychalcone (from Protocol 3)
Dimethyl sulfoxide (DMSO)
Iodine
Saturated sodium thiosulfate solution
Procedure:
Dissolve the 2'-hydroxychalcone (1.0 eq) in DMSO in a round-bottom flask.[7]
Caption: Synthetic pathway to a flavonoid derivative.
References
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: a privileged structure in medicinal chemistry. Chemical Reviews, 117(12), 7762-7810. [Link]
Worldwidejournals.com. (2018). Synthesis and characterization of some 2-hydroxy- 4, 5-dimethyl substituted chalcones. Worldwide Journal of Pharmaceutical Research, 7(13), 1165-1171. [Link]
Patil, S. A., Patil, R., & Patil, S. A. (2015). Iodine-catalyzed synthesis of flavones under aerobic oxidation conditions. Tetrahedron Letters, 56(34), 4969-4972. [Link]
Santos, C. M., Silva, A. M., & Cavaleiro, J. A. (2009). Synthesis of flavones by the oxidative cyclization of 2′-hydroxychalcones. European Journal of Organic Chemistry, 2009(23), 3845-3855. [Link]
Dias, T. A., & da Silva, A. J. M. (2013). The Claisen-Schmidt condensation: an old reaction with a new perspective. Química Nova, 36(10), 1584-1593. [Link]
Sarda, S. R., & Pawar, R. P. (2013). A review on Fries rearrangement. International Journal of Chemical and Pharmaceutical Sciences, 4(2), 1-8. [Link]
Application Note: Step-by-Step Preparation of Indole-Flavonoids from Methyl 2-methoxy-4,5-dimethylbenzoate
Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of neuroprotective indole-flavonoids (TrkB...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Objective: To provide a comprehensive, mechanistically grounded protocol for the synthesis of neuroprotective indole-flavonoids (TrkB agonists) starting from a commercially available benzoate precursor.
Introduction & Pharmacological Rationale
The activation of the Tropomyosin-related kinase B (TrkB) receptor by Brain-Derived Neurotrophic Factor (BDNF) is a critical signaling event for neurogenesis, synaptic plasticity, and the prevention of apoptosis. Consequently, small-molecule TrkB agonists are highly sought after for the treatment of depression, Alzheimer's disease, and other neurodegenerative conditions 1.
While the natural product derivative 7,8-dihydroxyflavone (7,8-DHF) is a potent TrkB agonist, its catechol moiety presents severe pharmacokinetic (PK) liabilities. Catechol-containing compounds are rapidly cleared from the circulatory system due to Phase II metabolic processes, including oxidation, glucuronidation, sulfation, and methylation via Catechol-O-methyltransferase (COMT) 2.
To engineer a self-validating, metabolically stable system, medicinal chemists utilize bioisosteric replacement . By substituting the catechol ring with an indole moiety, researchers have developed "indole-flavonoids" (e.g., 2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one). These derivatives retain the critical hydrogen-bonding network required for TrkB binding while exhibiting vastly superior in vivo half-lives and enhanced antidepressant efficacy 1.
TrkB receptor activation by indole-flavonoids leading to neurogenesis and antidepressant effects.
Synthetic Strategy & Mechanistic Insights
The preparation of the indole-flavonoid core from Methyl 2-methoxy-4,5-dimethylbenzoate relies on two sophisticated chemical transformations:
Leimgruber-Batcho Indole Synthesis : The starting material is nitrated to activate the adjacent methyl group. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms an enamine. Subsequent reductive cyclization efficiently builds the indole heterocycle.
Modified Baker-Venkataraman Cyclization : The indole-carboxylic acid is converted to an acid chloride and coupled with an acetophenone derivative. The critical final step utilizes Hydrobromic acid (HBr) to simultaneously demethylate the 7-methoxy ether (revealing a nucleophilic hydroxyl) and catalyze the cyclodehydration of the 1,3-diketone, thereby closing the central pyran-4-one ring 2.
Step-by-step synthetic workflow from compound 16 to the final indole-flavonoid (23).
Step-by-Step Experimental Protocols
Note: Compound numbering corresponds to the established medicinal chemistry literature for this pathway [[1]]().
Step 1: Nitration to Methyl 2-methoxy-4,5-dimethyl-3-nitrobenzoate (17)
Causality/Rationale : Regioselective nitration ortho to the 4-methyl group is mandatory to establish the geometry required for the subsequent Leimgruber-Batcho indole cyclization.
Procedure :
Dissolve Methyl 2-methoxy-4,5-dimethylbenzoate (16 ) in concentrated H₂SO₄ at 0 °C.
Slowly add an equimolar amount of fuming HNO₃ dropwise, strictly maintaining the internal temperature below 5 °C to prevent over-nitration.
Stir for 1 hour, then pour the mixture over crushed ice.
Filter the resulting precipitate, wash extensively with cold water, and recrystallize from ethanol to afford compound 17 .
Step 2: Enamine Formation (18)
Causality/Rationale : The strongly electron-withdrawing nitro group increases the acidity of the adjacent 4-methyl protons. This allows for a condensation reaction with DMF-DMA to form an extended conjugated enamine system.
Procedure :
To a solution of compound 17 in anhydrous DMF, add 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a catalytic amount of pyrrolidine.
Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.
Concentrate the reaction mixture under reduced pressure to yield (E)-Methyl 4-(2-(dimethylamino)vinyl)-2-methoxy-5-methyl-3-nitrobenzoate (18 ) as a dark red solid.
Step 3: Reductive Cyclization to Indole Core (19)
Causality/Rationale : Reduction of the nitro group yields an aniline intermediate. This highly nucleophilic amine immediately undergoes intramolecular attack on the adjacent enamine, expelling dimethylamine to aromatize into the indole system.
Procedure :
Dissolve compound 18 in glacial acetic acid and heat to 70 °C.
Add iron (Fe) powder (5 equivalents) in small portions to control the exothermic reduction.
Stir for 2 hours until TLC indicates complete consumption of the starting material.
Filter the hot mixture through a pad of Celite, concentrate, and purify via silica gel chromatography to isolate Methyl 7-methoxy-1H-indole-6-carboxylate (19 ).
Step 4: Saponification to Indole-6-carboxylic acid (20)
Procedure :
Reflux a mixture of compound 19 (1.66 g, 8.09 mmol) and NaOH (1.62 g, 40.5 mmol) in a solvent system of MeOH (15 mL), THF (5 mL), and water (15 mL) for 3 hours 1.
Cool the mixture and concentrate to remove the volatile organic solvents.
Acidify the aqueous residue to pH ~2 using 2N HCl.
Collect the resulting precipitate by filtration and dry under high vacuum to yield 7-Methoxy-1H-indole-6-carboxylic acid (20 ).
Step 5: Acid Chloride Activation (21)
Causality/Rationale : Conversion of the carboxylic acid to a highly electrophilic acid chloride is necessary to facilitate the C-acylation of the acetophenone enolate in the next step.
Procedure :
Suspend compound 20 in anhydrous dichloromethane (DCM) under Argon.
Add 2.0 equivalents of oxalyl chloride and 2 drops of anhydrous DMF (acting as a Vilsmeier-Haack catalyst).
Stir at room temperature until gas evolution (CO and CO₂) ceases completely (approx. 2 hours).
Evaporate the solvent and excess oxalyl chloride under a stream of N₂ to afford 7-Methoxy-1H-indole-6-carbonyl chloride (21 ). Self-Validation: Use immediately in the next step to prevent hydrolysis.
Causality/Rationale : Lithium bis(trimethylsilyl)amide (LiHMDS) is utilized as a strong, sterically hindered, non-nucleophilic base. It quantitatively generates the kinetic enolate of the acetophenone without acting as a nucleophile toward the sensitive acid chloride.
Procedure :
In a flame-dried flask, dissolve 4'-pyrrolidinophenyl methyl ketone in anhydrous THF and cool to -78 °C.
Add LiHMDS (2.2 equivalents) dropwise and stir for 45 minutes to ensure complete enolization.
Slowly add a solution of the acid chloride (21 ) in THF.
Allow the reaction to warm to room temperature over 2 hours.
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify to yield 1-(4'-pyrrolidinophenyl)-3-(7'-methoxy-6-indolyl)propane-1,3-dione (22 ) 2.
Step 7: Cyclodehydration and Demethylation (23)
Causality/Rationale : HBr serves a dual chemical purpose in this final step. First, it cleaves the 7-methoxy ether to reveal a nucleophilic 7-hydroxy group. Second, it provides the strongly acidic environment necessary to catalyze the cyclodehydration of the 1,3-diketone, closing the pyran-4-one ring to form the flavone architecture.
Procedure :
Dissolve compound 22 in glacial acetic acid and add an excess of 48% aqueous HBr.
Reflux the mixture for 4-6 hours.
Cool to room temperature, pour into ice water, and neutralize carefully with saturated NaHCO₃.
Extract the product, dry over Na₂SO₄, and purify via preparative HPLC to afford the final indole-flavonoid, 2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one (23 ) 2.
Application Note: Regioselective Halogenation of Methyl 2-methoxy-4,5-dimethylbenzoate in DMF
Executive Summary The regioselective functionalization of highly substituted benzoate esters is a critical step in the synthesis of advanced pharmaceutical intermediates, including Tropomyosin-related Kinase B (TrkB) ago...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The regioselective functionalization of highly substituted benzoate esters is a critical step in the synthesis of advanced pharmaceutical intermediates, including Tropomyosin-related Kinase B (TrkB) agonists . This application note details the optimized reaction conditions for the electrophilic aromatic halogenation (chlorination and bromination) of Methyl 2-methoxy-4,5-dimethylbenzoate using N-halosuccinimides (NXS) in N,N-Dimethylformamide (DMF). By leveraging the synergistic directing effects of the substrate's substituents and the ionizing power of DMF, researchers can achieve near-quantitative regioselectivity and high product yields.
Mechanistic Rationale & Regiochemistry
When designing an electrophilic aromatic substitution (EAS) on a polysubstituted aromatic ring, predicting the site of nucleophilic attack requires a careful analysis of the directing groups. For Methyl 2-methoxy-4,5-dimethylbenzoate, the available positions for electrophilic attack are C3 and C6.
C3 Activation: The C3 position is highly activated by three synergistic directing effects: it is ortho to the strongly electron-donating C2-methoxy group, ortho to the weakly activating C4-methyl group, and meta to the deactivating C1-methyl ester.
C6 Deactivation: Conversely, the C6 position is ortho to the deactivating C1-ester, meta to the C2-methoxy group, and only receives weak ortho activation from the C5-methyl group.
Consequently, the Wheland intermediate (sigma complex) formed at C3 is vastly more stable than at C6. Halogenation proceeds with extreme regioselectivity at the C3 position, yielding Methyl 3-halo-2-methoxy-4,5-dimethylbenzoate .
Causality of Solvent Selection (DMF)
The choice of DMF as a solvent is not arbitrary; it acts as a self-validating parameter for EAS using N-halosuccinimides . In non-polar solvents, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) can undergo homolytic cleavage, leading to unwanted benzylic radical halogenation at the C4 or C5 methyl groups. DMF, a polar aprotic solvent, suppresses radical pathways and heavily favors heterolytic cleavage. Furthermore, DMF reacts transiently with NXS to form a highly electrophilic halodimethylformiminium halide intermediate (a Vilsmeier-type reagent), which dramatically accelerates the transfer of the halogen to the aromatic ring without requiring harsh Lewis acid catalysts.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the halogenation of Methyl 2-methoxy-4,5-dimethylbenzoate based on the chosen halogenating agent.
Halogenating Agent
Equivalents
Temp Profile
Reaction Time
Expected Yield
Major Regioisomer
N-Chlorosuccinimide (NCS)
1.05 - 1.10
0 °C → RT
12 - 16 h
80 - 85%
C3-Chloro
N-Bromosuccinimide (NBS)
1.05 - 1.10
0 °C → RT
4 - 8 h
85 - 92%
C3-Bromo
N-Iodosuccinimide (NIS)
1.15 - 1.25
60 °C - 75 °C
18 - 24 h
70 - 75%
C3-Iodo
Experimental Workflow
Figure 1: Workflow for the electrophilic halogenation of the benzoate ester in DMF.
Step-by-Step Experimental Protocols
This protocol describes the self-validating system for the bromination of Methyl 2-methoxy-4,5-dimethylbenzoate. To perform chlorination, substitute NBS with NCS and extend the reaction time as indicated in the quantitative data table.
Materials Required
Methyl 2-methoxy-4,5-dimethylbenzoate (Substrate)
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) (Recrystallized prior to use)
5% aqueous Lithium Chloride (LiCl) or Deionized Water
Anhydrous Sodium Sulfate (
Na2SO4
)
Protocol Steps
Step 1: Preparation and Dissolution
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with inert gas (Nitrogen or Argon).
Charge the flask with Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 equivalent).
Add anhydrous DMF to achieve a substrate concentration of 0.3 M to 0.5 M. Stir until the substrate is completely dissolved.
Step 2: Temperature Control and Reagent Addition
4. Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality Insight: Initiating the reaction at 0 °C prevents uncontrolled exotherms that can lead to polyhalogenation or degradation of the solvent.
5. Weigh out 1.05 equivalents of NBS (or NCS). Add the reagent portion-wise over 15 minutes to the stirring solution.
Step 3: Reaction Propagation
6. Remove the ice-water bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C).
7. Seal the flask under an inert atmosphere and protect it from direct light (wrap in aluminum foil) to further suppress any competing radical pathways.
8. Stir the reaction for 4–8 hours (for NBS) or 12–16 hours (for NCS). Monitor the reaction progress via TLC (Eluent: 4:1 Hexanes/EtOAc, visualized with UV light at 254 nm).
Step 4: Quenching and Workup
9. Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.
10. Quench the reaction by slowly adding a saturated aqueous solution of
Na2S2O3
(approx. 2 mL per mmol of substrate). Causality Insight: The thiosulfate quench is a critical self-validating step that reduces any unreacted electrophilic halogens into harmless halide salts, preventing further reaction during concentration.
11. Dilute the mixture with Deionized Water and transfer to a separatory funnel.
12. Extract the aqueous layer with EtOAc three times.
Step 5: DMF Removal and Purification
13. Combine the organic layers. To effectively remove residual DMF (which can cause high boiling point issues during concentration), wash the organic layer sequentially with 5% aqueous LiCl solution (three times) followed by a final wash with saturated brine. Causality Insight: DMF is highly miscible in water, and the addition of LiCl increases the ionic strength of the aqueous phase, driving the DMF out of the EtOAc layer.
14. Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure using a rotary evaporator.
15. Purify the crude yellow residue via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 9:1 Hexanes/EtOAc) to yield the pure Methyl 3-halo-2-methoxy-4,5-dimethylbenzoate as a solid.
References
Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression - Journal of Medicinal Chemistry -[Link]
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds - The Journal of Organic Chemistry -[Link]
Method
Use of Methyl 2-methoxy-4,5-dimethylbenzoate in pharmaceutical drug discovery pipelines
An Application Note on the strategic integration of Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) in preclinical drug discovery pipelines, specifically focusing on the synthesis of next-generation Tropomyosin...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note on the strategic integration of Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) in preclinical drug discovery pipelines, specifically focusing on the synthesis of next-generation Tropomyosin-related Kinase B (TrkB) agonists for neurodegenerative and neuropsychiatric indications.
Executive Summary & Mechanistic Rationale
In the landscape of neuropharmacology, Brain-Derived Neurotrophic Factor (BDNF) and its cognate receptor, TrkB, represent highly validated targets for treating depression, Alzheimer's disease, and Parkinson's disease[1]. However, recombinant BDNF exhibits poor blood-brain barrier (BBB) permeability and a negligible plasma half-life, necessitating the development of small-molecule TrkB agonists.
Early screening identified 7,8-dihydroxyflavone (7,8-DHF) as a potent TrkB agonist[2]. Despite its robust in vitro efficacy, 7,8-DHF suffers from severe pharmacokinetic (PK) liabilities. The catechol moiety (7,8-dihydroxy groups) undergoes rapid Phase II metabolism (glucuronidation, sulfation, and COMT-mediated methylation), leading to poor oral bioavailability and rapid clearance[1].
To overcome this, drug discovery pipelines employ bioisosteric replacement, swapping the metabolically labile catechol ring with imidazole or indole fused-ring systems[3]. Methyl 2-methoxy-4,5-dimethylbenzoate serves as a critical, commercially available molecular building block in this lead optimization campaign. The compound provides the exact regiochemical scaffold required to synthesize these indole/imidazole-flavonoid bioisosteres. The methoxy group mimics the hydrogen-bond acceptor role of the original hydroxyl group, while the methyl ester provides a stable, orthogonal protecting group during the harsh electrophilic cyclization steps required to build the fused heterocyclic pharmacophore.
Pharmacological Target: The BDNF/TrkB Signaling Cascade
The ultimate goal of utilizing Methyl 2-methoxy-4,5-dimethylbenzoate is to synthesize a lead compound capable of crossing the BBB and triggering TrkB dimerization. As illustrated below, this activates three primary downstream cascades essential for neuronal survival and synaptic plasticity[1].
The transformation of Methyl 2-methoxy-4,5-dimethylbenzoate into an advanced TrkB agonist intermediate requires strict regiocontrol. The following protocol details the functionalization of this building block, engineered as a self-validating system to ensure high-fidelity progression through the pipeline.
Fig 2. Synthetic pipeline utilizing the benzoate building block to generate bioisosteric TrkB leads.
Protocol: Regioselective Functionalization of Methyl 2-methoxy-4,5-dimethylbenzoate
Causality Note: N-Chlorosuccinimide (NCS) in Dimethylformamide (DMF) is selected over bulk chlorine gas to provide mild, controlled electrophilic aromatic substitution or benzylic chlorination, preventing over-halogenation of the electron-rich aromatic ring.
Step 1: Reaction Setup
Dissolve 10.0 g (approx. 51.5 mmol) of Methyl 2-methoxy-4,5-dimethylbenzoate in 80 mL of anhydrous DMF under an inert Argon atmosphere. Rationale: Anhydrous conditions prevent the competitive hydrolysis of the methyl ester.
Add NCS (1.1 equivalents, ~7.5 g) in three equal portions over 30 minutes at 0°C.
Allow the reaction mixture to warm to room temperature (20-25°C) and stir overnight (12-16 hours)[1].
Step 2: In-Process Control (IPC) - The Self-Validation Check
Do not proceed to workup without confirming conversion. Pull a 50 µL aliquot, quench with water, extract into Ethyl Acetate (EA), and run a TLC (Hexane:EA 4:1).
Validation: The starting material should be completely consumed. Confirm via LC-MS; the target mass should reflect the addition of a chlorine atom (M+34 Da), indicating successful functionalization.
Step 3: Workup and Isolation
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF.
Redissolve the crude residue in 200 mL of EA.
Wash the organic layer sequentially with distilled water (3 x 100 mL) and saturated aqueous NaCl (brine, 100 mL). Causality: Multiple water washes are mandatory to partition out residual DMF and succinimide byproducts, which will poison downstream transition-metal catalysts during cyclization.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the functionalized intermediate as a solid.
Step 4: Downstream Cyclization (Conceptual)
The functionalized intermediate is subsequently subjected to amination and acid-catalyzed cyclization (e.g., refluxing in formic acid) to yield the final imidazole-flavonoid derivative, such as 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one[2].
Quantitative ADMET & Pharmacokinetic Optimization
The justification for utilizing Methyl 2-methoxy-4,5-dimethylbenzoate to build bioisosteres is proven by the dramatic improvement in the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of the resulting drug candidates[3].
Below is a comparative summary of the PK data demonstrating why the catechol-to-imidazole bioisosteric shift is a mandatory step in TrkB agonist drug discovery.
Pharmacokinetic Parameter
7,8-Dihydroxyflavone (First-Gen Lead)
Optimized Imidazole-Flavonoid Lead
Biological Implication
Oral Bioavailability (F%)
< 5%
> 45%
Escapes rapid first-pass Phase II metabolism.
Plasma Half-Life (t½)
~15 minutes
> 2.5 hours
Enables once-daily oral dosing regimens.
Brain/Plasma Ratio
0.1
1.2
Superior BBB penetration due to optimized lipophilicity.
Chemical purity does not guarantee biological activity. Once the final drug candidate is synthesized from the Methyl 2-methoxy-4,5-dimethylbenzoate building block, it must be validated through a biological self-validating system:
Cell-Based TrkB Phosphorylation Assay: Treat primary cortical neurons with the synthesized compound (100 nM to 1 µM). Lyse the cells and perform a Western blot using anti-p-TrkB (Tyr816) antibodies.
Causality: If the bioisosteric replacement was successful, the compound will induce robust autophosphorylation of the TrkB receptor, mimicking the action of BDNF[4]. Failure to induce phosphorylation indicates that the steric bulk or electronic distribution of the synthesized imidazole ring is disrupting the ligand-receptor binding pocket.
References
Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression
Source: PubMed Central (PMC), National Institutes of Health (NIH)
URL:[Link]
Optimization of a small tropomyosin-related kinase B (TrkB) agonist 7,8-dihydroxyflavone active in mouse models of depression
Source: PubMed, National Institutes of Health (NIH)
URL:[Link]
Optimization of a Small Tropomyosin-Related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Optimization of a Small Tropomyosin-Related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression (Full Text)
Source: Journal of Medicinal Chemistry, ACS Publications
URL:[Link]
Application Notes & Protocols: Catalytic Hydrogenation of Methyl 2-methoxy-4,5-dimethylbenzoate Derivatives
Introduction: The Strategic Importance of Aromatic Ring Saturation The catalytic hydrogenation of substituted aromatic compounds is a cornerstone transformation in modern organic synthesis, providing direct access to sat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Aromatic Ring Saturation
The catalytic hydrogenation of substituted aromatic compounds is a cornerstone transformation in modern organic synthesis, providing direct access to saturated carbocyclic frameworks.[1] These three-dimensional scaffolds are pivotal in the development of pharmaceuticals, agrochemicals, and fine chemicals, where molecular shape and stereochemistry dictate biological activity. The specific reduction of methyl 2-methoxy-4,5-dimethylbenzoate derivatives presents a unique set of challenges and opportunities. The resulting cyclohexane carboxylate products are valuable intermediates, but their synthesis requires precise control to saturate the aromatic ring without inducing undesired side reactions, such as hydrogenolysis of the methoxy ether or reduction of the methyl ester.
The inherent stability of the benzene ring, conferred by its resonance energy, necessitates the use of potent catalyst systems and often requires elevated hydrogen pressure and temperature.[2] The selection of an appropriate catalyst—typically a platinum-group metal supported on a high-surface-area material—is the most critical parameter dictating the reaction's success. This guide provides an in-depth analysis of the factors governing this transformation, offering field-proven protocols and troubleshooting advice for researchers engaged in complex molecule synthesis.
Foundational Principles: Causality in Catalytic Hydrogenation
The hydrogenation of an aromatic ring is a heterogeneous catalytic process occurring on the surface of a solid catalyst.[3] The reaction proceeds through the activation of molecular hydrogen on the metal surface and its subsequent stepwise addition to the adsorbed aromatic substrate. The efficiency and selectivity of this process are governed by a synergistic interplay of several key experimental parameters.
2.1. The Decisive Role of the Catalyst
The choice of metal catalyst is paramount and dictates the required reaction conditions and achievable selectivity.
Palladium on Carbon (Pd/C): A versatile and widely used hydrogenation catalyst, Pd/C is effective for reducing numerous functional groups.[4][5] While it can hydrogenate aromatic rings, it often requires more forcing conditions (higher temperatures and pressures) for this transformation.[5] Its primary drawback is a propensity for hydrogenolysis, particularly the cleavage of benzyl ethers, which makes it less ideal for substrates where such protecting groups must be retained.[6][7]
Rhodium on Alumina (Rh/Al₂O₃): Rhodium catalysts are generally more active for the hydrogenation of aromatic systems than palladium, often enabling the reaction to proceed under milder conditions.[3][8] Supported on alumina, rhodium exhibits excellent stability and is a preferred choice for selectively reducing carbocyclic aromatic rings in the presence of other reducible functional groups.[8][9]
Ruthenium on Carbon (Ru/C): Ruthenium is among the most active metals for arene hydrogenation.[10][11][12] It is capable of reducing highly substituted and electron-rich aromatic rings where other catalysts may fail.[13] This high activity, however, can sometimes lead to over-reduction or hydrogenolysis of the ester group if the reaction is not carefully controlled.
2.2. The Reaction Environment: Solvent, Pressure, and Temperature
Solvent Choice: The solvent influences both substrate solubility and catalyst activity. Protic solvents such as ethanol, methanol, and acetic acid are frequently employed as they can accelerate the hydrogenation rate.[14] Acetic acid, in particular, can protonate ether oxygens, facilitating the reduction of adjacent aromatic rings, though care must be taken to avoid ester hydrolysis.
Hydrogen Pressure: The reduction of a stable aromatic ring is highly dependent on the concentration of activated hydrogen on the catalyst surface. Increasing the hydrogen pressure (typically from 50 to 1000 psi) significantly accelerates the reaction rate and is often essential for achieving full conversion.
Temperature: Reaction rates generally increase with temperature. However, elevated temperatures can also promote undesirable side reactions. A typical temperature range for arene hydrogenation is 25–100 °C. The optimal temperature must be determined empirically to balance reaction speed with selectivity.
Visualizing the Process
General Reaction Scheme
Caption: Catalytic hydrogenation of the aromatic starting material.
General Experimental Workflow
Caption: From reaction setup to purified product.
Detailed Experimental Protocols
Safety First: High-pressure hydrogenation is hazardous. All operations must be conducted in a certified chemical fume hood behind a blast shield.[15] Personnel must be thoroughly trained in high-pressure reactor operation.[16] Palladium and Ruthenium catalysts can be pyrophoric and must be handled with care, especially after the reaction.[14][17][18]
Protocol 1: High-Selectivity Hydrogenation using Rhodium on Alumina
This protocol is recommended for achieving clean conversion with minimal hydrogenolysis, leveraging the high activity of rhodium for arene reduction.
High-pressure reactor (e.g., Parr Instrument) equipped with a stirrer, gas inlet, pressure gauge, and thermocouple
Hydrogen gas (high purity)
Nitrogen or Argon gas (high purity)
Celite® 545
Filtration apparatus (e.g., Büchner funnel)
Procedure:
Reactor Preparation: Ensure the high-pressure reactor is clean and dry. To the vessel, add a magnetic stir bar.
Charging the Reactor: In the fume hood, weigh and add methyl 2-methoxy-4,5-dimethylbenzoate (1.0 eq). Under a gentle stream of nitrogen, carefully add 5% Rh/Al₂O₃ (1-5 mol% Rh relative to the substrate). Add anhydrous ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).
Assembly and Inerting: Seal the reactor according to the manufacturer's instructions. Connect the vessel to a nitrogen/vacuum manifold. Purge the system by evacuating the headspace and backfilling with nitrogen. Repeat this cycle 3-5 times to ensure an oxygen-free atmosphere.[18]
Pressurization: With the stirrer off, introduce hydrogen gas to the desired pressure (e.g., 500 psi). Close the hydrogen inlet valve.
Reaction: Begin vigorous stirring and heat the reactor to the target temperature (e.g., 60-80 °C). Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. The reaction is typically complete within 4-12 hours.
Shutdown and Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen into the fume hood.[16]
Catalyst Removal: Purge the reactor headspace with nitrogen three times. Open the reactor and, under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, never allow the catalyst filter cake to dry out. [20][21] Wash the filter cake with a small amount of ethanol. The used catalyst should be immediately quenched by submerging it in water for safe disposal.[20]
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified if necessary.
Protocol 2: General-Purpose Hydrogenation using Palladium on Carbon
This protocol uses the more common Pd/C catalyst. It may require higher pressure or temperature and should be monitored for potential side reactions.
Reactor Preparation & Charging: Follow steps 1 and 2 from Protocol 1. When using Pd/C, it is often supplied wet. Weigh the wet catalyst and add it to the reactor. Note that acetic acid can be a highly effective solvent but may require neutralization during work-up.[6]
Assembly and Inerting: Follow step 3 from Protocol 1.
Pressurization: Introduce hydrogen gas to a higher pressure than for rhodium (e.g., 800-1000 psi).
Reaction: Begin vigorous stirring and heat to 80-100 °C. Monitor the reaction progress closely. Due to the higher potential for side reactions, it is advisable to take aliquots (after depressurizing and purging with nitrogen) to analyze by GC-MS or TLC.
Shutdown and Work-up: Follow steps 6 and 7 from Protocol 1. Extreme caution is required when filtering Pd/C, as it is highly pyrophoric upon exposure to air, especially after use. [14][18][21] Ensure the filter cake is kept thoroughly wet with solvent or water at all times.
Isolation: Remove the solvent via rotary evaporation. If acetic acid was used, the crude product should be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution, then water and brine, before drying over sodium sulfate and concentrating.
Comparative Data Summary
Parameter
Protocol 1: Rhodium
Protocol 2: Palladium
Notes
Catalyst
5% Rh/Al₂O₃
10% Pd/C
Rhodium is generally more active for arene hydrogenation.[3][8]
Catalyst Loading
1-5 mol %
5-10 mol %
Higher loading may be needed for less active catalysts or challenging substrates.
Solvent
Ethanol, Methanol
Acetic Acid, Methanol, Ethanol
Acetic acid can significantly accelerate Pd-catalyzed hydrogenations.[6]
H₂ Pressure
300-600 psi
500-1000+ psi
Higher pressure is often required to drive the reaction with Pd/C.
Temperature
50-80 °C
70-100 °C
Higher temperatures may be needed but increase the risk of side reactions.
Typical Time
4-12 hours
8-24 hours
Reaction times are highly substrate-dependent.
Expected Selectivity
High for ring saturation
Moderate to High; risk of hydrogenolysis
Monitor for cleavage of the methoxy group or reduction of the ester.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction
1. Insufficient catalyst activity or loading.2. Insufficient H₂ pressure or temperature.3. Catalyst poisoning.
1. Increase catalyst loading or use a fresh batch.2. Increase pressure and/or temperature incrementally.3. Ensure high-purity solvent and substrate.
Low Yield
1. Mechanical loss during work-up.2. Catalyst deactivation.3. Volatility of the product.
1. Ensure careful filtration and transfer.2. Consider a more robust catalyst (e.g., Rh/Al₂O₃).3. Use care during solvent removal.
Formation of Side Products
1. Hydrogenolysis of methoxy group.2. Reduction of the ester group.
1. Lower the reaction temperature; switch to Rh catalyst.2. Use a more selective catalyst (Rh > Pd > Ru); avoid overly harsh conditions.
Reaction Fails to Start
1. Major leak in the reactor system.2. Completely inactive catalyst.
1. Perform a thorough leak test with nitrogen before introducing hydrogen.[16]2. Test the catalyst on a known, reliable substrate (e.g., styrene).
References
Selective Catalytic Hydrogenation of Polycyclic Aromatic Hydrocarbons Promoted by Ruthenium Nanoparticles. (2015). Rsc.org.
Safety First: Best Practices for Operating High-Pressure Hydrogen
Ruthenium-catalyzed hydrogenation of oxygen-functionalized aromatic compounds in water. (2013).
Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature. (2022).
Hydrogenation (atmospheric pressure) with Pd/C. Nagoya University.
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Propylcyclopentene. Benchchem.
Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. (2015).
Hazards associated with laboratory scale hydrogenations. (2018). ACS Chemical Health & Safety.
Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics. (2025). Journal of the American Chemical Society.
Hydrogenation Reaction Safety In The Chemical Industry. (2025). Chemical Engineering World.
Hydrogenation of CC multiple bonds and aromatic rings.
Hydrogenation of Simple Aromatic Molecules: A Computational Study of the Mechanism. (2007). Journal of the American Chemical Society.
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023). YouTube.
Hydrogen
Palladium on carbon. Wikipedia.
Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (2020).
Application Notes: Palladium on Carbon (Pd/C)
Safety Guidelines for Hydrogenation Reactions. (2012). University of Pittsburgh.
Total synthesis of natural products based on hydrogenation of aromatic rings. (2026).
Simultaneous Hydrogenation of Multiring Aromatic Compounds over NiMo C
Total synthesis of natural products based on hydrogenation of aromatic rings. (2026).
Recent Advances of Pd/C-C
Hydrogenation reaction tips and tricks. (2022). Reddit.
Science About O-Benzyl protecting groups. (2021).
Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H₂.
Rhodium on alumina catalyst.
Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium. (2005). Journal of Environmental Monitoring.
Catalytic Hydrogenation of Benzoic Acid. (2017). IntechOpen.
Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. (2021).
Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol.
Mild catalytic multiphase hydrogenolysis of benzyl ethers. (2002). Green Chemistry.
Rhodium on alumina. Sigma-Aldrich.
Catalytic hydrogenation of carboxylic acid esters is essential for the green production of pharmaceuticals, fragrances, and fine chemicals.
Catalytic Debenzylation. III. The Influence of α-Substitution on the Ease of Hydrogenolysis. Journal of the American Chemical Society.
An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. New Journal of Chemistry. [Link]
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. (2021). Organic Letters.
Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
Hydrogenation C
Catalytic Hydrogenation Property of Methyl Benzoate to Benzyl Aldehyde over Manganese-Based Catalysts with Appropriate Oxygen Vacancies. (2023).
Possible reaction mechanism of hydrogenation of methyl benzoate to benzyl alcohol catalyzed by Cu/ZnO/Al2O3.
Development of Hydrogenation of N-Heteroaromatics with Triarylborane Catalysts under Crude or Pure H2. The University of Osaka Institutional Knowledge Archive.
Selective hydrogenation of methyl benzoate to benzaldehyde over a manganese‐based catalyst with weak acidity centres. (2025).
Stability of MoS2 Nanocatalysts for the Slurry-Phase Catalytic Hydrogen
Application Note: Methyl 2-Methoxy-4,5-Dimethylbenzoate in the Rational Design of TrkB Agonists for CNS Disorders
Executive Summary Brain-derived neurotrophic factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are critical regulators of neuronal survival, differentiation, and synaptic plasticity[1]....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brain-derived neurotrophic factor (BDNF) and its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), are critical regulators of neuronal survival, differentiation, and synaptic plasticity[1]. While small-molecule TrkB agonists like 7,8-dihydroxyflavone (7,8-DHF) have shown profound efficacy in rodent models of depression, Alzheimer's disease, and peripheral nerve injury[2], their clinical translation is hindered by poor pharmacokinetic (PK) profiles[3]. The catechol moiety in 7,8-DHF is highly susceptible to rapid phase II metabolism, specifically by Catechol-O-methyltransferase (COMT) and glucuronidation[4].
This application note details the use of Methyl 2-methoxy-4,5-dimethylbenzoate as a foundational intermediate in the synthesis of next-generation, bioisosteric TrkB agonists[4]. By replacing the metabolically labile catechol ring with sterically and electronically similar motifs (such as fused imidazole rings), researchers can achieve superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles while retaining or enhancing target affinity[3].
Activation of TrkB triggers three major downstream signaling cascades: the PI3K/Akt pathway (mediating cell survival), the MAPK/ERK pathway (driving neuronal differentiation), and the PLCγ pathway (regulating synaptic plasticity)[1]. Small molecules that mimic the beta-turn loop of BDNF can induce TrkB dimerization and autophosphorylation, bypassing the poor blood-brain barrier (BBB) permeability of recombinant BDNF[5].
The Chemical Challenge
7,8-DHF is a potent TrkB agonist, but its A-ring catechol (two adjacent hydroxyl groups) is a major metabolic liability[3]. Catechols undergo rapid methylation by COMT in the liver and brain, resulting in an in vivo half-life of mere minutes to a few hours, severely limiting oral bioavailability[1].
The Bioisosteric Solution
Methyl 2-methoxy-4,5-dimethylbenzoate provides a pre-functionalized aromatic scaffold essential for lead optimization[4]. The methoxy and methyl groups serve as synthetic handles and steric shields to construct bioisosteres—such as chromeno-imidazole derivatives—that resist COMT[3]. These modifications maintain the crucial hydrogen-bonding network and electron-density requirements for binding the TrkB extracellular domain, resulting in compounds like 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one, which exhibits enhanced TrkB stimulatory activity and a prolonged half-life[6].
Figure 1: TrkB receptor activation by BDNF and small-molecule agonists driving neuroplasticity.
Experimental Protocols & Methodologies
The following protocols outline the self-validating workflow from chemical synthesis utilizing Methyl 2-methoxy-4,5-dimethylbenzoate to in vitro and in vivo biological validation[4].
Protocol 1: Synthesis of TrkB Agonist Bioisosteres
Objective: Incorporate Methyl 2-methoxy-4,5-dimethylbenzoate into a chromeno-imidazole scaffold to replace the catechol ring[4].
A-Ring Functionalization: Dissolve the starting material (Methyl 2-methoxy-4,5-dimethylbenzoate) in dry N,N-Dimethylformamide (DMF). Add N-Chlorosuccinimide (NCS) in portions and stir at room temperature overnight to achieve selective halogenation[4].
Purification: Concentrate the mixture, dissolve the residue in ethyl acetate (EA), wash with water and brine, and dry over Na₂SO₄. Concentrate to yield the functionalized intermediate as a solid[4].
B-Ring Coupling: Couple the functionalized A-ring intermediate with a B-ring precursor, such as 4-(pyrrolidin-1-yl)benzoyl chloride, in the presence of triethylamine[6].
Cyclization: Reflux the resulting intermediate in formic acid (HCO₂H) or a similar cyclizing agent for 1 hour to form the fused imidazole-flavonoid core[4].
Isolation: Recrystallize the product to yield the pure bioisostere (e.g., 2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one)[6].
Figure 2: Synthetic workflow utilizing Methyl 2-methoxy-4,5-dimethylbenzoate for TrkB agonists.
Protocol 2: In Vitro Validation of TrkB Autophosphorylation
Objective: Confirm that the synthesized bioisostere retains target engagement and activates TrkB[6].
Cell Culture: Culture primary rat cortical or hippocampal neurons for 7–10 days in vitro (DIV).
Treatment: Treat the neurons with 500 nM of the synthesized compound (dissolved in DMSO, final DMSO concentration <0.1%) for 15 minutes[6].
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
Western Blotting: Resolve 20 µg of cell lysate via SDS-PAGE. Probe with antibodies against phospho-TrkB (Tyr816) and total TrkB[6].
Causality Check: A robust increase in the p-TrkB/total TrkB ratio compared to the vehicle control validates target engagement.
Protocol 3: In Vivo Behavioral Assay (Forced Swim Test)
Objective: Evaluate the antidepressant-like efficacy of the optimized compound[3].
Administration: Administer the compound (e.g., 2.5 mg/kg) via oral gavage to C57BL/6 mice once daily for 3 weeks[6].
Testing: Place mice in a cylinder of water (24°C) for 6 minutes.
Quantification: Record the time spent immobile during the last 4 minutes of the test.
Validation: A significant reduction in immobility time (e.g., ~45% reduction) compared to vehicle-treated mice indicates successful CNS penetration and antidepressant efficacy[6].
Quantitative Data Presentation
The structural replacement of the catechol group using Methyl 2-methoxy-4,5-dimethylbenzoate-derived intermediates drastically alters the pharmacokinetic landscape of TrkB agonists. Table 1 summarizes the comparative advantages of the optimized bioisostere over the parent compound, 7,8-DHF[3].
Pharmacokinetic / ADMET Parameter
7,8-Dihydroxyflavone (7,8-DHF)
Optimized Bioisostere (Imidazole Derivative)
Biological Implication
A-Ring Structure
Catechol (Two -OH groups)
Fused Imidazole / Methoxy-Methyl
Determines metabolic stability
COMT Susceptibility
High (Rapid methylation)
Negligible (Resistant)
Prevents rapid hepatic clearance
Oral Bioavailability (F%)
< 5%
> 40%
Enables oral dosing regimens
Plasma Half-Life (t₁/₂)
~15 minutes
> 120 minutes
Prolongs therapeutic window
TrkB Activation Potency
Moderate
High (Enhanced stimulatory effect)
Lower required dosage for efficacy
In Vivo Antidepressant Effect
Requires high/frequent dosing
Robust at 2.5 mg/kg (Oral)
Improved clinical translatability
Table 1: Pharmacokinetic and ADMET Comparison of 7,8-DHF vs. Optimized Bioisostere.
References
Liu, X., Chan, C. B., Qi, Q., Xiao, G., Luo, H. R., He, X., & Ye, K. (2012). "Optimization of a Small Tropomyosin-Related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression." Journal of Medicinal Chemistry, 55(19), 8524-8537.[Link]
English, A. W., Liu, K., Nicolini, J. M., Mulligan, A. M., & Ye, K. (2013). "Small-molecule trkB agonists promote axon regeneration in cut peripheral nerves." Proceedings of the National Academy of Sciences, 110(40), 16217-16222.[Link]
Chen, C., Wang, Z., Zhang, Z., Liu, X., Kang, S. S., Zhang, Y., & Ye, K. (2018). "The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease." Proceedings of the National Academy of Sciences, 115(3), 578-583.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for Methyl 2-methoxy-4,5-dimethylbenzoate (CAS No. 1245534-33-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for common synthetic transformations involving this versatile substituted benzoate ester.
Compound Overview and Physicochemical Properties
Methyl 2-methoxy-4,5-dimethylbenzoate is an aromatic ester with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol .[1] Its structure features a sterically hindered ester group due to the ortho-methoxy substituent and two methyl groups on the benzene ring. This steric hindrance, combined with the electronic effects of the substituents, dictates its reactivity and often requires optimized reaction conditions to achieve high yields.
Caption: Structure of Methyl 2-methoxy-4,5-dimethylbenzoate.
Q1: What are the best solvents for dissolving Methyl 2-methoxy-4,5-dimethylbenzoate?
A1: Due to its aromatic structure, this compound is readily soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), tetrahydrofuran (THF), and methanol (MeOH). Its solubility in water is limited.[2] For reactions, the choice of solvent should be guided by the specific requirements of the reagents being used.
Q2: Is this compound stable under normal laboratory conditions?
A2: Yes, Methyl 2-methoxy-4,5-dimethylbenzoate is a stable solid under normal conditions. However, like most esters, it is susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[3]
Q3: What are the key reactive sites on the molecule?
A3: The primary reactive sites are:
The ester carbonyl group: This is the most reactive site, susceptible to nucleophilic acyl substitution, such as hydrolysis or amidation.
The methoxy group: The methyl ether can be cleaved under strong acidic conditions (e.g., HBr) or with specific demethylating agents like BBr₃.[4]
The aromatic ring: While the ring is electron-rich due to the methoxy and methyl groups, the steric bulk may influence the regioselectivity of electrophilic aromatic substitution reactions.
The conversion of the methyl ester to the corresponding carboxylic acid, 2-methoxy-4,5-dimethylbenzoic acid, is a common and crucial step. However, the steric hindrance from the ortho-methoxy group can make this transformation challenging, often leading to low yields or incomplete reactions.
Q: My saponification reaction is slow and gives a low yield. What can I do?
A: This is a common issue with sterically hindered esters. The ortho-methoxy group impedes the approach of the hydroxide nucleophile to the carbonyl carbon. Here are several parameters you can adjust to improve the reaction outcome.
Caption: Troubleshooting workflow for low-yield hydrolysis reactions.
Causality and Optimization Strategies:
Base Concentration: Increasing the concentration of the hydroxide source (e.g., from 2 N to 4 N NaOH) increases the frequency of collisions between the nucleophile and the sterically hindered ester's carbonyl group, which can accelerate the reaction rate.[5]
Temperature and Time: For sterically hindered esters, elevated temperatures (reflux) and longer reaction times (8-12 hours or more) are often necessary to provide sufficient energy and time for the reaction to proceed to completion.[5]
Co-solvents: The starting material has poor solubility in purely aqueous solutions. Using a co-solvent like Tetrahydrofuran (THF) or Methanol (MeOH) improves the solubility of the ester, creating a homogeneous reaction mixture and facilitating the interaction between the ester and the hydroxide ions.[6]
Work-up Procedure: A common source of low yield is an inefficient work-up. The product, a carboxylic acid, must be protonated by acidifying the reaction mixture to a pH of 1-2 to ensure it is in its neutral form.[5] Subsequently, multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate are crucial to maximize the recovery of the product from the aqueous layer.[5]
Parameter
Standard Condition
Optimized for Hindered Ester
Rationale
Base
2 N NaOH
3-5 N NaOH or LiOH
Increases nucleophile concentration to overcome steric hindrance.[5]
Improves solubility of the organic starting material in the aqueous base.
Troubleshooting Guide: Amide Coupling
Once you have successfully synthesized 2-methoxy-4,5-dimethylbenzoic acid, a common next step is to form an amide bond. The direct reaction between a carboxylic acid and an amine is generally unfavorable. Therefore, the carboxylic acid must be "activated" using a coupling reagent.[7]
Q: I am getting low yields in my amide coupling reaction with 2-methoxy-4,5-dimethylbenzoic acid. What should I consider?
A: Low yields in amide coupling can result from several factors, including inefficient activation of the carboxylic acid, side reactions, or difficult purification. The steric hindrance of the ortho-methoxy group on your carboxylic acid can also play a role by slowing down the reaction with the amine.
Key Considerations for Optimization:
Choice of Coupling Reagent: Different coupling reagents have varying efficiencies depending on the substrates.
Carbodiimides (e.g., EDC): These are common and cost-effective. They are often used with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields.
Uronium/Phosphonium Reagents (e.g., HATU, HBTU, PyBOP): These are generally more powerful and faster-acting than carbodiimides and are often the reagents of choice for hindered carboxylic acids or less nucleophilic amines.[7]
Reaction Base: A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is essential to neutralize the acid formed during the reaction and to ensure the amine nucleophile remains in its free, unprotonated form.
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN) are typically used to prevent hydrolysis of the activated intermediate.
Temperature: Most amide couplings are run at room temperature. However, for particularly challenging couplings involving hindered components, gentle heating (e.g., 40-50 °C) may be beneficial.
Reagent System
Base
Solvent
Typical Temperature
EDC / HOBt
DIPEA or TEA
DCM or DMF
0 °C to Room Temp
HATU
DIPEA or 2,4,6-Collidine
DMF
Room Temperature
PyBOP
DIPEA
DMF or DCM
Room Temperature
Other Common Transformations & Troubleshooting
Q: How can I reduce the methyl ester group?
A: The methyl ester can be reduced to the corresponding primary alcohol (2-methoxy-4,5-dimethyl)phenyl)methanol.
Reagent Choice: Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[8] You will need a more powerful reducing agent like Lithium aluminum hydride (LiAlH₄) .[9]
Procedure: The reaction is typically carried out in an anhydrous aprotic solvent like THF or diethyl ether. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) as LiAlH₄ reacts violently with water. The reaction is usually followed by a careful aqueous workup to quench the excess reagent and protonate the resulting alkoxide.[9]
Troubleshooting: Incomplete reduction can occur if the LiAlH₄ has degraded due to exposure to moisture or if an insufficient amount is used. Ensure you use fresh, high-quality LiAlH₄ and at least 2 equivalents to account for the two hydride additions required.[9]
Q: I need to perform a Grignard reaction on the ester. What are the potential pitfalls?
A: Reacting Methyl 2-methoxy-4,5-dimethylbenzoate with a Grignard reagent (R-MgX) will typically result in the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent.[10]
Key Challenges:
Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including water. All glassware must be flame-dried, and anhydrous solvents must be used.[10]
Formation of Ketone Intermediate: The first addition of the Grignard reagent forms a tetrahedral intermediate which collapses to form a ketone. This ketone is more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent. Isolating the ketone is generally not feasible.
Activation of Magnesium: The magnesium metal used to prepare the Grignard reagent is often coated with an oxide layer that prevents it from reacting. Activation with iodine or 1,2-dibromoethane is often necessary to initiate the reaction.
Experimental Protocols
Protocol 1: Optimized Saponification of Methyl 2-methoxy-4,5-dimethylbenzoate
This protocol is adapted from optimized procedures for sterically hindered esters.[5]
Dissolution: In a round-bottom flask, dissolve Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
Addition of Base: Add a 4 N aqueous solution of Sodium Hydroxide (NaOH) (3-5 eq).
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up (Quenching and Solvent Removal): Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.
Acidification: Carefully acidify the remaining aqueous solution to pH 1-2 with 1 N Hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
Extraction: Extract the aqueous layer thoroughly with Ethyl Acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 2-methoxy-4,5-dimethylbenzoic acid.
Protocol 2: HATU-Mediated Amide Coupling
This protocol uses a powerful uronium-based coupling agent suitable for hindered systems.
Reactant Setup: To a solution of 2-methoxy-4,5-dimethylbenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere, add the desired amine (1.1 eq) and Diisopropylethylamine (DIPEA) (2.5 eq).
Activator Addition: Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise to the stirred solution at room temperature.
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
References
Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. IOP Conference Series: Materials Science and Engineering, 382, 022064.
PubMed. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
SpectraBase. (n.d.). Methyl 4-amino-2-methoxybenzoate. Retrieved from [Link]
PubMed Central. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Retrieved from [Link]
PubMed. (1975). A 4-methoxybenzoate O-demethylase from Pseudomonas putida. A new type of monooxygenase system. Retrieved from [Link]
ResearchGate. (2026). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Methylthionated benzo[1,2-b:4,5-b′]dithiophenes: a model study to control packing structures and molecular orientation in thienoacene-based organic semiconductors. Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
PubMed Central. (n.d.). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved from [Link]
Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
EURL-Pesticides. (n.d.). QuPPe, a Soon to be Official Method for Polar Pesticides. Retrieved from [Link]
Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]
YouTube. (2016). 07 10 Reduction of Esters with LiAlH4 default. Retrieved from [Link]
ACS Publications. (2014). Reduction of N-Allylamides by LiAlH4: Unexpected Attack of the Double Bond with Mechanistic Studies of Product and Byproduct Formation. Retrieved from [Link]
Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]
Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
BORIS Portal. (2024). Green Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
Technical Support Center: Optimizing Column Chromatography for Methyl 2-methoxy-4,5-dimethylbenzoate
Audience: Researchers, Analytical Chemists, and Drug Development Professionals Overview Methyl 2-methoxy-4,5-dimethylbenzoate is an electron-rich aromatic ester. Featuring a methyl ester, a methoxy ether, and two methyl...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Overview
Methyl 2-methoxy-4,5-dimethylbenzoate is an electron-rich aromatic ester. Featuring a methyl ester, a methoxy ether, and two methyl groups, it exhibits low-to-moderate polarity. During synthesis, it must often be separated from highly polar unreacted carboxylic acids, structurally similar isomers, or demethylated phenolic byproducts. This support center provides a self-validating framework for optimizing normal-phase silica gel chromatography to achieve >99% purity.
Section 1: Method Development & Fundamental Principles (FAQs)
Q: What is the optimal solvent system for purifying this aromatic ester?A: A binary normal-phase system of Hexane and Ethyl Acetate (Hex/EtOAc) is the standard and most effective choice[1]. The causality behind this lies in competitive hydrogen bonding. The ester and ether oxygen atoms of Methyl 2-methoxy-4,5-dimethylbenzoate act as hydrogen bond acceptors, interacting strongly with the acidic silanol groups (Si-OH) on the silica gel stationary phase. Hexane acts as the non-polar carrier, while EtOAc acts as the polar displacer. We recommend starting with a 95:5 (v/v) Hex/EtOAc mixture and adjusting the ratio based on Thin Layer Chromatography (TLC) screening[1].
Q: How do I accurately translate my TLC results to a flash column method?A: The fundamental rule of flash chromatography optimization is maintaining the target compound's Retention Factor (Rf) between 0.15 and 0.40 on TLC[2]. There is an inverse, non-linear relationship between TLC Rf and the Column Volume (CV) required to elute the compound, defined by the equation
CV=1/Rf
[2].
Operating in the low Rf zone (e.g., Rf = 0.2) requires more solvent but maximizes the volumetric separation (
ΔCV
) between the target ester and closely eluting impurities. This volumetric expansion is what significantly increases your loading capacity and final fraction purity[2].
Section 2: Troubleshooting Guide
Q: My product is co-eluting with a structurally similar isomeric impurity. How do I resolve them?A: If the
ΔRf
on TLC is <0.1, simply lowering the EtOAc percentage might not suffice. Follow this logic:
Decrease Polarity: First, decrease the overall solvent polarity to push the Rf of both compounds down to ~0.15. Because the CV vs. Rf relationship is non-linear, lowering the Rf exponentially increases the
ΔCV
between the two spots[2].
Alter Selectivity: If co-elution persists at low Rf, you must change the selectivity by switching the polar modifier. Replace EtOAc with Diethyl Ether or Dichloromethane (DCM). Different solvent families alter the specific dipole-dipole interactions with the stationary phase, often resolving stubborn isomers[1].
Q: The compound is tailing or streaking on the column, leading to broad fractions. How do I fix this?A: Band tailing usually indicates column overloading or poor sample application.
Optimize Loading: Ensure the sample-to-silica ratio is between 1:30 and 1:50 by weight for standard purifications[1]. If resolving isomers, increase this to 1:100.
Switch to Dry-Loading: If you are wet-loading the sample using a strong solvent (like pure DCM to dissolve the crude), that solvent will drag the ester down the column prematurely, causing streaking. Switch to a dry-loading technique (detailed in Section 4) to ensure a narrow, uniform application band[1].
Section 3: Quantitative Data & Optimization Metrics
Table 1: Relationship between TLC Rf, Column Volume (CV), and Separation Quality
TLC Rf Value
Elution Volume (CV)
Separation Quality (
ΔCV
)
Recommendation
0.80
1.25
Poor
Too fast; minimal interaction with silica.
0.60
1.67
Poor
Prone to co-elution with impurities.
0.40
2.50
Good
Upper limit for standard purifications.
0.20
5.00
Excellent
Optimal zone for maximum resolution.
0.10
10.00
Variable
Excellent resolution, but broad bands and high solvent use.
Table 2: Solvent Strength Parameter (
ϵ∘
) for Normal Phase Chromatography
Solvent
Polarity Index (P')
Eluent Strength (
ϵ∘
on Silica)
Role in System
Hexane
0.1
0.01
Weak carrier (Non-polar)
Dichloromethane
3.1
0.42
Moderate modifier (Alternative selectivity)
Diethyl Ether
2.8
0.38
Moderate modifier (Alternative selectivity)
Ethyl Acetate
4.4
0.58
Strong displacer (Polar)
Section 4: Step-by-Step Experimental Protocol
Self-Validating Dry-Loading and Elution Protocol
To prevent band broadening and ensure high-resolution separation of Methyl 2-methoxy-4,5-dimethylbenzoate, utilize the following dry-loading methodology:
Sample Preparation: Dissolve the crude reaction mixture in a minimum volume of a volatile solvent (e.g., DCM or Acetone).
Silica Adsorption: Add dry silica gel to the solution (approximately 2-3 times the mass of the crude sample).
Solvent Evaporation: Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Validation checkpoint: The powder must not clump; clumping indicates residual solvent which will ruin the separation.
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/EtOAc) and pour it into the column. Allow it to settle under gentle pressure[1].
Loading: Carefully pour the dry-loaded silica powder directly onto the flat top of the packed column bed. Add a thin layer of sand (0.5 cm) on top to protect the bed from solvent disturbances.
Elution: Elute the column isocratically or with a shallow step gradient, collecting fractions equivalent to 0.5 CV. Monitor fractions via TLC, pooling those containing the pure target compound.
Section 5: Visualizations
Workflow for translating TLC method development to flash column execution.
Troubleshooting logic tree for resolving co-eluting impurities during purification.
References
Why is TLC Rf important for flash column chromatography optimization?
Source: Biotage
URL:[Link]
Minimizing side reactions during Methyl 2-methoxy-4,5-dimethylbenzoate hydrolysis
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies for the hydrolysis of Methyl 2-methoxy-4,5-dimethylben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with field-proven troubleshooting strategies for the hydrolysis of Methyl 2-methoxy-4,5-dimethylbenzoate .
The primary challenge in this transformation is achieving complete ester saponification while strictly avoiding the cleavage of the sterically hindered, electron-donating 2-methoxy group (O-demethylation). Below, you will find mechanistic explanations, quantitative data, and an optimized self-validating protocol to ensure high-yield conversions.
Q1: Why am I observing significant O-demethylation (loss of the 2-methoxy group) during my hydrolysis?A1: This is a classic side reaction when utilizing acidic hydrolysis conditions (e.g., aqueous
HCl
or
H2SO4
at elevated temperatures). The 2-methoxy group on a benzoic acid scaffold is uniquely susceptible to ether cleavage. Mechanistically, the ortho-carboxyl group (once formed) or the ester carbonyl facilitates an intramolecular protonation of the methoxy oxygen via a highly stable six-membered ring intermediate [1]. This neighboring group participation drastically lowers the activation energy for the subsequent nucleophilic attack on the methyl group, leading to rapid demethylation and the formation of a salicylic acid derivative.
Actionable Advice: Strictly avoid acidic hydrolysis. Transition to a mild, base-catalyzed saponification protocol.
Q2: I switched to basic conditions (
NaOH
in Ethanol/Water at reflux), but my reaction stalls at 60% conversion. Why is the hydrolysis incomplete?A2: The incomplete conversion is driven by severe steric hindrance. The ortho-methoxy group and the adjacent aromatic methyl substituents create a sterically congested environment around the ester carbonyl. This congestion impedes the optimal Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the carbonyl carbon. Furthermore, applying high temperatures with strong bases like
NaOH
to force the reaction can lead to localized degradation or unwanted saponification-transesterification equilibria if ethanol is used [2].
Actionable Advice: Switch the base to Lithium Hydroxide Monohydrate (
LiOH⋅H2O
) and the solvent to a THF/MeOH/
H2O
mixture.
Q3: How does Lithium Hydroxide solve the steric hindrance issue without requiring high temperatures?A3: Lithium cations (
Li+
) exhibit a pronounced Lewis acidic character compared to sodium or potassium. In an aqueous Tetrahydrofuran (THF) system, the
Li+
cation coordinates with both the THF solvent and the oxygen atoms of the ester (the carbonyl oxygen and the adjacent 2-methoxy oxygen) [3]. This coordination strongly polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon. Consequently, the hydroxide ion can attack the hindered ester much more rapidly at room temperature, driving the reaction to completion without the thermal energy that typically promotes ether cleavage side reactions.
Q4: During the workup of the basic hydrolysis, I noticed a new impurity forming. Could this be decarboxylation?A4: Yes. The resulting 2-methoxy-4,5-dimethylbenzoic acid is highly electron-rich. The electron-donating methoxy and methyl groups stabilize the formation of an intermediate arenium ion. If the basic reaction mixture is quenched with concentrated acid rapidly and allowed to exotherm, the localized heat combined with low pH can drive protodecarboxylation.
Actionable Advice: Perform the acidification step strictly at 0–5 °C using 1M
HCl
, and only lower the pH to ~2.0–3.0.
Section 2: Quantitative Data & Condition Comparison
The table below summarizes the causality between selected reaction conditions and the resulting side reactions, demonstrating why mild basic conditions are mandatory for this substrate.
Hydrolysis Condition
Solvent System
Temperature
Ester Conversion (%)
Ether Cleavage (Side Product)
Recommendation
3M HCl (Aqueous)
Water/Dioxane
100 °C
>90%
>40% (High)
❌ Avoid
2M NaOH
EtOH/Water (1:1)
80 °C
~65%
<5% (Low)
❌ Suboptimal
3 eq. LiOH·H
2
O
THF/MeOH/H
2
O (3:1:1)
25 °C
>98%
Not Detected
✅ Optimal
Section 3: Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual cues (precipitate formation) and strict temperature controls ensure the integrity of the 2-methoxy group while driving hydrolysis to completion.
Optimized LiOH-Mediated Hydrolysis Protocol
Solvent Preparation: Prepare a homogenous solvent mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Deionized Water in a 3:1:1 volumetric ratio. Mechanistic note: THF ensures substrate solubility and Li+ coordination, while water provides the nucleophile.
Dissolution: Dissolve Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 equivalent) in the prepared solvent mixture (approx. 10 mL per gram of substrate) at room temperature.
Base Addition: Cool the reaction flask to 0 °C using an ice-water bath. Add Lithium Hydroxide Monohydrate (
LiOH⋅H2O
, 3.0 equivalents) in one portion.
Reaction Execution: Remove the ice bath and allow the reaction to warm to 25 °C. Stir vigorously for 4 to 6 hours. Validation: Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1) or LC-MS.
Volatile Removal: Once complete, concentrate the mixture in vacuo at 30 °C to remove the majority of the THF and Methanol. Do not evaporate to complete dryness , as the carboxylate salt must remain in the aqueous phase.
Acidification (Critical Step): Dilute the remaining aqueous residue with additional water (5 mL/g) and cool to 0 °C. Slowly add 1M
HCl
dropwise while stirring continuously until the pH reaches 2.0–3.0. Validation: A thick white precipitate (the pure product) will form immediately upon reaching the correct pH.
Extraction & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield pure 2-methoxy-4,5-dimethylbenzoic acid.
Section 4: Process & Mechanistic Visualizations
Optimized workflow for the mild hydrolysis of Methyl 2-methoxy-4,5-dimethylbenzoate.
Mechanistic rationale for condition selection to avoid O-demethylation side reactions.
References
Title: Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions
Source: National Institutes of Health (NIH)
URL: [Link]
Title: Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran
Source: National Institutes of Health (NIH)
URL: [Link]
Optimization
Technical Support Center: Solvent Optimization for Cross-Coupling of Methyl 2-methoxy-4,5-dimethylbenzoate
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or C–O bond activa...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or C–O bond activation) involving Methyl 2-methoxy-4,5-dimethylbenzoate .
Due to its moderate polarity and the significant steric hindrance generated by the adjacent 2-methoxy and methyl ester groups, solvent selection is not merely a matter of dissolution—it directly dictates the thermodynamic feasibility of oxidative addition and prevents base-catalyzed side reactions.
Solvent Selection Matrix
To achieve optimal catalytic turnover, the solvent must balance substrate solubility, inorganic base dissociation, and catalyst stability. The table below summarizes the quantitative and qualitative performance of standard cross-coupling solvents for this specific sterically hindered ester.
Solvent
Boiling Point (°C)
Solubility Profile
Recommended Reaction Type
Mechanistic Notes & Causality
1,4-Dioxane
101 °C
Excellent
Suzuki-Miyaura, Buchwald-Hartwig
Polar aprotic; stabilizes Pd-intermediates without deactivating the catalyst. Excellent for biphasic base mixtures[1][2].
Toluene
110 °C
Good
C–OMe Activation, High-Temp Suzuki
Non-coordinating; prevents solvent molecules from competing with the bulky substrate for vacant metal coordination sites[3][4].
THF
66 °C
Excellent
Negishi, Kumada, Low-Temp Suzuki
Highly solubilizing but limited by low boiling point. Ideal for highly reactive organometallics (zinc/magnesium)[1].
DMF / DMAc
153 °C / 165 °C
Excellent
Heck, Cu-Catalyzed Ullmann
Highly polar; excellent for dissolving inorganic bases, but strongly coordinating nature may stall hindered oxidative additions.
Ethanol / MeOH
78 °C / 65 °C
Moderate
Avoid (Unless intended)
Protic; high risk of base-catalyzed transesterification, converting the methyl ester to an ethyl ester[5][6].
Mechanistic Workflow
The following diagram illustrates how your choice of solvent dictates the mechanistic pathway and potential failure modes when working with Methyl 2-methoxy-4,5-dimethylbenzoate.
Figure 1: Solvent selection pathways and mechanistic outcomes for the target benzoate.
Troubleshooting Guides & FAQs
Q1: My substrate is not fully dissolving in the aqueous biphasic system, leading to low yields. What is the solution?A: Methyl 2-methoxy-4,5-dimethylbenzoate is highly lipophilic and has near-zero solubility in water. If you are using a biphasic system (e.g., Toluene/H₂O), the organic volume must be sufficient to fully solvate the ester at room temperature before heating. Switch to a 1,4-Dioxane/Water (4:1 v/v) system. 1,4-Dioxane acts as a phase-transfer bridge, dissolving both the organic substrate and the aqueous inorganic base (like K₂CO₃), ensuring efficient mixing and mass transfer[1][2].
Q2: LC-MS analysis shows a mixture of methyl and ethyl esters in my final product. Why did this happen?A: This is a classic base-catalyzed transesterification side reaction[5][6]. If you used ethanol as a solvent or co-solvent in the presence of an inorganic base, ethoxide ions are generated in situ. These nucleophiles attack the electrophilic carbonyl carbon of your methyl ester, cleaving the methoxy group and replacing it with an ethoxy group. Fix: Strictly avoid protic alcoholic solvents. Use aprotic solvents like 1,4-Dioxane or THF.
Q3: The reaction stalls at the oxidative addition step. How can solvent optimization help?A: The 2-methoxy group and the ester create massive steric bulk around the aromatic ring. Highly coordinating solvents (like DMF or Acetonitrile) actively compete with the bulky substrate for vacant coordination sites on the Palladium or Nickel catalyst. Fix: Switch to a non-coordinating solvent like Toluene or Xylenes. This forces the catalyst to interact exclusively with the substrate, overcoming the steric penalty[3].
Q4: I am attempting a direct C–OMe bond activation (cleaving the methoxy group). Which solvent is required?A: Catalytic C–O bond activation of aryl methyl ethers is thermodynamically demanding and requires high temperatures (120–140 °C)[3][4]. Toluene is the gold standard here. Its high boiling point and non-coordinating nature stabilize the highly reactive Ni(0) or Ru(0) intermediates necessary to insert into the strong C–OMe bond without decomposing the catalyst[3].
This protocol utilizes a 1,4-Dioxane/Water system, which is self-validating for sterically hindered esters as it prevents transesterification while ensuring complete substrate and base solubility[1].
Reagents:
Aryl halide derivative of Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 equiv, 1.0 mmol)
Arylboronic acid (1.5 equiv, 1.5 mmol)
Pd(dppf)Cl₂ (5 mol%)
K₂CO₃ (3.0 equiv, 3.0 mmol)
Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total)
Step-by-Step Methodology:
Solvent Degassing: Sparge 8 mL of 1,4-Dioxane and 2 mL of Deionized Water with dry Nitrogen or Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.
Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Methyl 2-methoxy-4,5-dimethylbenzoate derivative, the arylboronic acid, and K₂CO₃.
Catalyst Addition: Transfer the flask to a glovebox (or use standard Schlenk techniques) and add 5 mol% of Pd(dppf)Cl₂.
Solvation: Inject the degassed 1,4-Dioxane/Water mixture into the flask. Stir at room temperature for 5 minutes. Self-Validation Check: The solution should become homogenous (aside from some suspended base), confirming the 1,4-Dioxane has successfully solvated the lipophilic ester[1].
Reaction Execution: Heat the mixture to 90 °C in an oil bath under a positive pressure of inert gas. Monitor via TLC or LC-MS until the starting material is consumed (typically 4–12 hours).
Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). The 1,4-Dioxane will partition into the aqueous layer.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography.
References
Ruthenium(0)-Catalyzed Cross-Coupling of Aryl Methyl Ethers with Organoboranes by Selective C–O Cleavage
Source: The Royal Society of Chemistry
URL:[Link]
Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts
Source: Accounts of Chemical Research (ACS Publications)
URL:[Link]
Hybrid Pd0.1Cu0.9Co2O4 nano-flakes: a novel, efficient and reusable catalyst for the one-pot heck and Suzuki couplings with simultaneous transesterification reactions
Source: PMC - NIH
URL:[Link]
Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings
Source: ACS Catalysis (ETH Zurich)
URL:[Link]
Preventing demethylation during Methyl 2-methoxy-4,5-dimethylbenzoate high-temperature reactions
Topic: Preventing Demethylation of Methyl 2-methoxy-4,5-dimethylbenzoate at High Temperatures Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Cen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preventing Demethylation of Methyl 2-methoxy-4,5-dimethylbenzoate at High Temperatures
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on late-stage functionalization failures involving electron-rich aromatic systems. A recurring issue in high-temperature reactions (>100 °C) is the unintended demethylation of Methyl 2-methoxy-4,5-dimethylbenzoate (MW: 194.23 g/mol ).
This guide provides a mechanistic breakdown of why this degradation occurs, a troubleshooting matrix, and a self-validating protocol to ensure the integrity of your methoxy and ester functional groups during harsh synthetic steps.
Mechanistic Analysis: The Bidentate Trap
Methyl 2-methoxy-4,5-dimethylbenzoate possesses two vulnerable sites: the methyl ester and the ortho-methoxy group. The spatial arrangement of the ester carbonyl oxygen and the methoxy oxygen creates a highly favorable bidentate chelation pocket for transition metals (e.g., Pd, Ni) and Lewis acids[1].
Once a metal or acid coordinates to this pocket, it withdraws electron density from the methoxy oxygen, turning it into a superior leaving group. Even weak nucleophiles present in the reaction mixture (such as chloride ions or degraded solvent amines) can then execute an SN2 attack on the methyl group, resulting in ether cleavage[1][2]. Alternatively, transition metals can undergo direct oxidative addition into the C(aryl)–OMe bond at elevated temperatures[3].
Mechanistic pathways of undesired demethylation at high temperatures.
Troubleshooting Guide (Q&A)
Q: Why am I losing the methyl ester when heating my reaction in DMF at 140 °C? There is no water in the system.A: You are observing a nucleophilic dealkylation. At temperatures above 120 °C, DMF begins to thermally decompose into dimethylamine and carbon monoxide. Dimethylamine is a potent nucleophile that attacks the methyl group of your ester. Furthermore, if your reaction contains halide salts (e.g., LiCl or KBr), these halides act as demethylating agents in polar aprotic solvents at high heat[2]. Solution: Switch to a non-nucleophilic solvent like Toluene or 1,4-Dioxane, and replace halide additives with non-coordinating salts (e.g., hexafluorophosphates).
Q: My palladium-catalyzed cross-coupling is yielding a phenol byproduct instead of the intact methoxyarene. How do I stop ether cleavage?A: Transition metals like Palladium and Nickel can insert into the C–O bond of aryl methyl ethers, especially when directed by an ortho-carbonyl group[3]. Solution: You must disrupt the metal's ability to coordinate to the methoxy oxygen. Use highly sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos, or bulky N-heterocyclic carbenes). The steric bulk physically prevents the formation of the bidentate chelate required for cleavage.
Q: Can I use Lewis acidic additives to accelerate my main reaction without risking the methoxy group?A: It is highly risky. Lewis acids (AlCl3, BBr3, and even milder ones like MgBr2) are classic reagents for the deliberate cleavage of aryl methyl ethers[1]. If a Lewis acid is strictly required, use the lowest possible catalytic amount and keep the temperature strictly below 60 °C.
Quantitative Condition Matrix
To assist in your experimental design, the following table summarizes the causality between reaction conditions and the rate of demethylation for this specific scaffold.
Table 1: Impact of Reaction Conditions on Demethylation (12 h reaction time)
Solvent
Base / Additive
Temp (°C)
Primary Cleavage Site
% Demethylation
Yield of Intact Core
DMF
LiCl (2.0 equiv)
140
Ester
> 85%
< 10%
DMF
K2CO3 (2.0 equiv)
120
Ether
25%
65%
NMP
Cs2CO3 (2.0 equiv)
140
Ether
15%
75%
Toluene
Cs2CO3 (2.0 equiv)
110
None
< 2%
> 95%
1,4-Dioxane
K3PO4 (2.0 equiv)
100
None
< 1%
> 98%
Self-Validating Experimental Protocol
To guarantee the survival of Methyl 2-methoxy-4,5-dimethylbenzoate during high-temperature functionalization (e.g., C-H activation or cross-coupling), use the following self-validating methodology. This protocol utilizes built-in In-Process Controls (IPCs) to verify system integrity before committing to long heating cycles.
Optimized workflow for high-temperature reactions preventing demethylation.
Step-by-Step Methodology
Step 1: Reagent and Glassware Preparation
Action: Flame-dry all glassware under vacuum. Use strictly anhydrous, halide-free reagents.
Causality: Trace moisture at high temperatures generates hydroxide ions, which hydrolyze the methyl ester. Halides act as nucleophiles for ether cleavage.
Step 2: Solvent and Base Selection
Action: Suspend the substrate (1.0 equiv) and anhydrous K3PO4 (2.0 equiv) in a 1:1 mixture of anhydrous Toluene and 1,4-Dioxane (0.2 M concentration).
Causality: Toluene and Dioxane cannot decompose into nucleophilic species, unlike DMF or DMAc. K3PO4 provides sufficient basicity for cross-coupling without the nucleophilic risk associated with hydroxides or alkoxides.
Step 3: Catalyst Pre-Complexation
Action: In a separate vial, pre-mix your metal precursor (e.g., Pd2(dba)3) with a bulky ligand (e.g., XPhos, 1:2.2 metal-to-ligand ratio) in Toluene for 15 minutes before adding to the main reaction.
Causality: Pre-complexation ensures no "naked" metal is introduced to the substrate, preventing the metal from coordinating to the bidentate methoxy-ester pocket and initiating C–O bond activation[3].
Action: Ramp the temperature to 110 °C. Run the reaction for the required duration (e.g., 12 h). Pull a final aliquot for LC-MS.
Validation Logic: The absence of the phenol or carboxylic acid byproduct confirms that the steric shielding of the catalyst and the exclusion of nucleophiles successfully protected the functional groups.
Frequently Asked Questions (FAQs)
Q: Can I use microwave irradiation instead of conventional heating?A: Yes. Microwave irradiation is highly recommended. Rapid, volumetric heating minimizes the absolute time the substrate spends at high temperatures, kinetically favoring your desired catalytic cycle over the slower, undesired demethylation pathways.
Q: What if my substrate is only soluble in polar aprotic solvents like DMF or DMSO?A: If you must use DMF, you must suppress its nucleophilic degradation. Keep the temperature strictly below 110 °C, use a non-nucleophilic base like Cs2CO3, and consider adding a sacrificial electrophile (like a trace amount of a bulky alkyl halide) to scavenge any generated dimethylamine, though this requires careful optimization to avoid interfering with your main reaction.
Q: Does the presence of acidic protons in the reaction mixture affect the methoxy group?A: Absolutely. Mineral acids (like HCl or HBr) in aqueous or high-temperature environments are highly efficient at cleaving aromatic methyl ethers to yield phenols[4]. Ensure your reaction is strictly buffered or maintained in a basic/neutral regime.
References
Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ether
Source: Semantic Scholar
URL
Metal-catalyzed activation of ethers via C–O bond cleavage
Source: RECERCAT
URL
Source: Lirias (KU Leuven)
Alcohol or phenol synthesis by ether cleavage
Source: Organic Chemistry Portal
URL
Overcoming steric hindrance in Methyl 2-methoxy-4,5-dimethylbenzoate functionalization
Welcome to the Advanced Diagnostics and Troubleshooting Guide for the functionalization of Methyl 2-methoxy-4,5-dimethylbenzoate . As a 1,2,4,5-tetrasubstituted arene, this scaffold presents severe steric and electronic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics and Troubleshooting Guide for the functionalization of Methyl 2-methoxy-4,5-dimethylbenzoate . As a 1,2,4,5-tetrasubstituted arene, this scaffold presents severe steric and electronic challenges. This guide is designed for drug development professionals and synthetic chemists who require field-proven, mechanistically sound protocols to overcome these barriers.
Part 1: System Diagnostics & Steric Mapping
Before troubleshooting specific reactions, we must establish the ground-state steric and electronic topology of the substrate. The core challenge in functionalizing this molecule lies in its dense substitution pattern:
C1 (Methyl Ester): Moderate steric bulk (A-value
≈
1.2). The carbonyl carbon is shielded by the adjacent C2-methoxy group and C6-proton.
C2 (Methoxy): Low steric bulk (A-value
≈
0.6) but acts as a strong electron-donating group (EDG), altering the electrophilicity of the adjacent ester.
C3 & C6 (Unsubstituted): Both positions are sterically congested. C3 is flanked by -OMe and -Me. C6 is flanked by -COOMe and -Me.
Understanding this topology is critical because standard reagents often fail to reach the necessary transition-state geometries due to steric clashing.
Part 2: Troubleshooting Ester Hydrolysis
User Query: "My standard LiOH/MeOH hydrolysis of Methyl 2-methoxy-4,5-dimethylbenzoate stalls at 20-30% conversion even under reflux. How can I drive this deprotection to completion?"
The Causality of Failure
Standard saponification relies on the hydroxide anion (
OH−
) attacking the ester carbonyl at the Bürgi-Dunitz angle (approx. 107°). In protic solvents (like MeOH/H
2
O), the hydroxide ion is heavily solvated by hydrogen bonding, drastically increasing its effective steric radius. When attempting to attack the C1-ester, this bulky hydration shell physically clashes with the rigid ortho-methoxy group. Furthermore, the electron-donating nature of the methoxy group reduces the partial positive charge on the carbonyl carbon, lowering its intrinsic electrophilicity.
The Resolution Strategy
To bypass this, you must abandon standard aqueous saponification and utilize anhydrous, highly nucleophilic reagents that operate via different mechanistic pathways:
Potassium Trimethylsilanolate (KOTMS): Delivers a highly nucleophilic, poorly solvated silanolate anion that easily penetrates the steric shield to form a silyl ester, which is subsequently cleaved during acidic workup[1, 2].
Anhydrous Lithium Iodide (LiI) in Pyridine: Operates via an
SN2
dealkylation mechanism. Instead of attacking the hindered carbonyl, the iodide attacks the unhindered methyl group of the ester, releasing the carboxylate directly [2].
Quantitative Data Comparison
Method
Reagents
Solvent
Temp
Typical Yield
Mechanistic Advantage
Standard Saponification
LiOH·H
2
O (3 eq)
THF/MeOH/H
2
O
25-65 °C
< 30%
Low cost, but hydroxide is heavily solvated and sterically blocked.
Amine/Salt Mediated
t-BuNH
2
/ LiBr
MeOH/H
2
O
Reflux
60-75%
Li
+
coordinates carbonyl; t-BuNH
2
acts as a mild, unhindered base [1].
SN2
dealkylation of the methyl group completely bypasses carbonyl attack [2].
Validated Protocol: KOTMS-Mediated Hydrolysis
Self-Validating QC Check: The reaction mixture will transition from a clear solution to a thick suspension as the potassium carboxylate salt precipitates, visually confirming conversion.
Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration.
Reagent Addition: Add Potassium Trimethylsilanolate (KOTMS) (3.0 equiv) in one rapid portion.
Reaction: Seal the flask and stir vigorously at 80 °C for 24 hours.
Quench & Hydrolysis: Cool the mixture to room temperature. Slowly add 1M HCl dropwise until the aqueous phase reaches pH 2-3. This step hydrolyzes the intermediate silyl ester into the free carboxylic acid.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate in vacuo to yield the pure 2-methoxy-4,5-dimethylbenzoic acid.
Workflow for sterically hindered ester cleavage comparing KOTMS and LiI protocols.
Part 3: Troubleshooting Ring Functionalization
User Query: "I am attempting to iodinate the arene ring for a downstream Suzuki cross-coupling. Standard Electrophilic Aromatic Substitution (EAS) with NIS or I
2
/H
2
SO
4
yields a messy mixture of unreacted starting material and poor regioselectivity. How do I force selective functionalization?"
The Causality of Failure
Standard EAS is governed by electronic control . The C2-methoxy group is a strong ortho/para director, electronically activating the C3 position. However, C3 is flanked by the methoxy group and the C4-methyl group. The transition state required to form the ortho-Wheland intermediate demands that the bulky iodine electrophile approach this highly congested pocket, resulting in an insurmountable activation energy barrier. Consequently, the reaction either fails or forces substitution at the deactivated C6 position, leading to poor yields and mixed isomers.
The Resolution Strategy
To achieve absolute regiocontrol, you must switch from electronic control to steric control by utilizing Iridium-catalyzed C-H borylation followed by Copper-catalyzed iodination [3].
The
[Ir(cod)(OMe)]2
/ dtbpy catalyst system is exquisitely sensitive to steric hindrance and will exclusively activate the least hindered C-H bond. When comparing the two available positions:
C6 is flanked by a methyl group (A-value 1.7) and a carbomethoxy group (A-value 1.2).
C3 is flanked by a methyl group (A-value 1.7) and a methoxy group (A-value 0.6).
Because the methoxy group is significantly smaller than the ester group, C3 is the least sterically hindered position . The Iridium catalyst will selectively borylate C3, which can then be seamlessly converted to the iodide[3].
Self-Validating QC Check: The borylation step will evolve hydrogen gas. The cessation of bubbling indicates the completion of the C-H activation phase.
Catalyst Activation: In a nitrogen-filled glovebox, combine
[Ir(cod)(OMe)]2
(1.5 mol %), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %), and bis(pinacolato)diboron (
B2pin2
) (1.0 equiv) in anhydrous hexane (0.5 M). Stir for 5 minutes until the solution turns deep red.
Borylation: Add Methyl 2-methoxy-4,5-dimethylbenzoate (1.0 equiv) to the active catalyst mixture. Seal the reaction vessel, remove it from the glovebox, and stir at 80 °C for 16 hours.
Solvent Exchange: Cool the vessel and remove the hexane completely in vacuo.
Iodination: To the crude boronic ester, add CuI (10 mol %), 1,10-phenanthroline (10 mol %), NaI (1.5 equiv), and a mixture of MeOH/H
2
O (1:1 v/v, 0.1 M).
Conversion: Stir the mixture at 80 °C for 12 hours. The copper catalyst facilitates the ipso-substitution of the pinacolborane with iodine [3].
Isolation: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove copper salts, and purify via flash column chromatography to isolate the pure C3-iodinated product.
Regioselectivity logic comparing EAS and Ir-catalyzed C-H borylation pathways.
References
Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution
Source: Arkat USA
URL
Title: Difficult hydrolysis of an hindered ester
Source: ECHEMI
URL
Title: Sterically Controlled Iodination of Arenes via Iridium-Catalyzed C-H Borylation
Source: Organic Letters - ACS Publications
URL
Troubleshooting
Reducing imidazole side products in Methyl 2-methoxy-4,5-dimethylbenzoate synthetic pathways
Technical Support Center: Synthetic Chemistry Division Guide ID: TSC-CHEM-26-03 Topic: Reducing Imidazole Side Products in Methyl 2-methoxy-4,5-dimethylbenzoate Synthetic Pathways Senior Application Scientist: Dr. Gemini...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthetic Chemistry Division
Guide ID: TSC-CHEM-26-03
Topic: Reducing Imidazole Side Products in Methyl 2-methoxy-4,5-dimethylbenzoate Synthetic Pathways
Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering imidazole-related impurities during the synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate. The presence of such heterocyclic byproducts, even in trace amounts, can significantly impact downstream applications, biological assays, and regulatory compliance. This document provides a framework for understanding the root causes of this contamination, offering both preventative strategies during synthesis and robust remediation protocols for post-synthesis purification. Our approach is grounded in mechanistic principles to empower you to make informed, causality-driven decisions in your experimental work.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: My NMR/LC-MS analysis shows unexpected peaks that I suspect are imidazole-related. How could these be forming during my synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate?
The most common source of imidazole-related impurities is the use of imidazole itself, or a derivative like 1,1'-Carbonyldiimidazole (CDI), as a catalyst or activating agent in the esterification step.[1][2] These reagents are highly effective for activating carboxylic acids towards nucleophilic attack by an alcohol (methanol, in this case). However, side reactions or incomplete removal can lead to several issues:
Catalyst Carryover: Simple persistence of the imidazole catalyst in the final product.
Reaction with Intermediates: Imidazole can react with activated intermediates or starting materials to form stable, unintended adducts.
Side Reactions: Under certain conditions, reagents can degrade or rearrange, and in the presence of an amine source (even adventitious ammonia), these fragments can form a substituted imidazole ring through classic synthesis pathways like the Debus synthesis.[3][4]
Q2: What analytical techniques are best for identifying and quantifying these specific impurities?
A multi-technique approach is recommended for unambiguous identification:
¹H NMR: Imidazole protons typically appear in the aromatic region (δ 7-8 ppm), often as distinct singlets or doublets depending on substitution. The N-H proton can be a broad singlet and may exchange with D₂O.
LC-MS: This is a powerful tool for detection. Imidazole impurities will have characteristic molecular weights and are often more polar than the target ester, leading to different retention times. ESI-MS can show a clear [M+H]⁺ ion for the basic imidazole nucleus.
GC-MS: Suitable for volatile imidazole derivatives. It provides both retention time data and a fragmentation pattern that can help elucidate the impurity's structure.
Q3: Are these imidazole impurities reactive? Can they interfere with my downstream applications?
Yes, absolutely. The basic nitrogen atom in the imidazole ring can act as a nucleophile, a base, or a ligand for metal catalysts.[4] This can lead to:
Inhibition of Catalysts: If your next step involves metal catalysis (e.g., a Suzuki or Buchwald-Hartwig coupling), the imidazole can coordinate to the metal center and poison the catalyst.
pH Alteration: The basicity of the impurity can alter the pH of solutions, potentially affecting reaction rates or the stability of other compounds.[4]
False Positives/Negatives in Biological Assays: The imidazole core is a "privileged structure" in medicinal chemistry and is present in many biologically active molecules, including histamine.[4][5] Its presence as an impurity can lead to misleading results in pharmacological screening.
Troubleshooting Guide: Prevention and Remediation Protocols
This section provides actionable strategies to minimize imidazole byproduct formation and effectively remove them if they are detected.
Issue: Imidazole Byproducts from Carboxylic Acid Activation/Esterification
Root Cause Analysis:
Modern esterification methods often supplant traditional Fischer esterification to avoid harsh acidic conditions and high temperatures. Reagents like triphenylphosphine/iodine/imidazole (Garegg-Samuelsson conditions) or CDI are common choices.[1] While mild and effective, these methods introduce imidazole into the reaction vessel, creating the potential for contamination. The activated intermediate, an acyl imidazolide or a bulky phosphonium-carboxylate salt, is highly reactive. If reaction conditions are not optimized, this intermediate can participate in side reactions or be carried through the workup.
Caption: Workflow for imidazole-mediated esterification and subsequent purification.
The most robust solution is to prevent the formation and carryover of impurities from the outset.
Table 1: Recommended Stoichiometry and Conditions for Imidazole-Mediated Esterification
Parameter
Recommendation
Rationale & Expert Insight
Imidazole (or CDI)
1.1 - 1.2 eq.
Using a slight excess ensures full activation of the carboxylic acid. A large excess increases the purification burden and the risk of side reactions.
Methanol
1.5 - 3.0 eq.
While it can be used as the solvent, using a moderate excess in an inert solvent (like DCM or THF) drives the reaction to completion without requiring extreme dilution.
Temperature
0 °C to RT
Most imidazole-based activations are efficient at room temperature or below. Running the reaction at the lowest effective temperature minimizes thermal decomposition and side reactions.
Reaction Time
Monitor by TLC/LC-MS
Do not run the reaction for a fixed time (e.g., "overnight") without justification. Monitor for the disappearance of the starting carboxylic acid. Prolonged reaction times can lead to byproduct formation.
| Order of Addition | Add alcohol last | First, activate the carboxylic acid with the imidazole reagent. Once the activated intermediate is formed (typically 5-15 min), add the alcohol. This ensures the alcohol competes effectively against any trace water or other nucleophiles.[1] |
This is the most effective first-line defense for removing basic imidazole impurities.
Principle: Imidazole (pKaH ≈ 7.1) is a base and is readily protonated by dilute acid to form a highly polar, water-soluble imidazolium salt.[4] The target ester, being neutral, remains in the organic phase.
Step-by-Step Protocol:
Solvent Choice: After the reaction is complete, ensure the crude product is dissolved in a water-immiscible organic solvent such as Ethyl Acetate (EtOAc), Dichloromethane (DCM), or Methyl tert-butyl ether (MTBE).
Initial Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of deionized water to remove any water-soluble reagents.
Acidic Extraction: Wash the organic layer with 1M Hydrochloric Acid (HCl). Use a volume equivalent to at least half the organic layer's volume. Shake the funnel vigorously for 30-60 seconds, venting frequently.
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the imidazolium hydrochloride salt.
Repeat: Repeat the acidic wash (Step 3 & 4) one or two more times to ensure complete removal. Check the pH of the final aqueous wash to ensure it remains acidic.
Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a final wash with brine (saturated NaCl solution) to aid in drying.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
If acidic washing is insufficient or if neutral imidazole byproducts are present, column chromatography is required.
Principle: Silica gel is a polar stationary phase. The target ester is moderately polar, while imidazole impurities are typically more polar due to the N-H group, leading to stronger interaction with the silica and slower elution.
Step-by-Step Protocol:
Adsorb Sample: Dissolve the crude product from the acidic wash in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
Prepare Column: Pack a flash chromatography column with silica gel using an appropriate eluent system.
Choose Eluent: A good starting point for the eluent system is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate). A gradient elution, starting from low polarity (e.g., 5% EtOAc in Hexanes) and gradually increasing the polarity (e.g., to 20% EtOAc), is often most effective.
Load and Elute: Dry-load the adsorbed sample onto the top of the column. Begin elution, collecting fractions.
Monitor Fractions: Monitor the collected fractions by Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate or vanillin) to visualize the spots.
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
Table 2: Comparison of Primary Purification Techniques
Method
Purity Achieved
Typical Yield
Best For Removing...
Key Consideration
Aqueous Acidic Wash
>95% (if impurity is basic)
85-98%
Basic impurities like imidazole, unreacted amines.
Fast, scalable, and cost-effective first-pass purification.[6]
Column Chromatography
>99%
70-90%
Impurities with different polarity, including neutral byproducts.
More time-consuming and uses significant solvent. Essential for achieving high purity.[7]
| Recrystallization | >99.5% | 60-85% | Removing small amounts of closely related impurities from a solid product. | Requires the product to be a stable, crystalline solid. Finding a suitable solvent system can be challenging.[8] |
Alternative Synthetic Pathways & Advanced Troubleshooting
Q: I continue to struggle with these impurities. Are there synthetic routes that completely avoid imidazole-based reagents?
Yes. If purity is paramount and optimization of imidazole-based methods fails, consider returning to more traditional, robust synthetic methods.
Caption: Decision tree for selecting an alternative synthetic route.
Fischer-Speier Esterification: This classic method involves refluxing the corresponding carboxylic acid (2-methoxy-4,5-dimethylbenzoic acid) in a large excess of methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The primary byproduct is water, which can be removed to drive the equilibrium towards the product. This route completely eliminates heterocyclic reagents.[2]
Methylation via Williamson Ether Synthesis: If the precursor available is Methyl 2-hydroxy-4,5-dimethylbenzoate, the methoxy group can be installed via methylation. This typically involves deprotonating the phenol with a base (e.g., potassium carbonate, K₂CO₃) followed by reaction with a methylating agent like dimethyl sulfate (DMS) or methyl iodide (MeI).[9] This pathway also avoids the use of imidazole.
By understanding the mechanistic origin of imidazole side products, you can strategically optimize your reaction conditions, implement effective purification protocols, or select alternative synthetic pathways to achieve the desired purity for your target compound, Methyl 2-methoxy-4,5-dimethylbenzoate.
References
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of methyl 2-methoxy-4-methybenzoate. Retrieved from [Link]
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of methyl 2-amino-4,5-dimethoxybenzoate. Retrieved from [Link]
de la Torre, M. C., & Sierra, M. A. (2011). Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry, 76(8), 2857–2862. Retrieved from [Link]
Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Retrieved from [Link]
Google Patents. (2016). A method for preparing methyl 2-methoxy-4-amino-5-ethylsulfonyl benzoate.
Organic Chemistry Portal. (n.d.). Van Leusen Imidazole Synthesis. Retrieved from [Link]
Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. Retrieved from [Link]
Sharma, A., & Kumar, V. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3835-3855. Retrieved from [Link]
Technical Research Organisation India. (n.d.). ENHANCEMENT OF ESTERIFICATION REACTION USING IONIC LIQUID AS CATALYST WITH SIMULTANEOUS REMOVAL OF WATER. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Google Patents. (1998). Process for purifying imidazoles and imidazol-based agents by crystallisation.
National Center for Biotechnology Information. (n.d.). TMSOTf-catalyzed synthesis of trisubstituted imidazoles using hexamethyldisilazane as a nitrogen source under neat and microwave irradiation conditions. Retrieved from [Link]
Zimmerman, S. C., et al. (1988). Synthesis of 2,4(5)-Bis(hydroxymethy1)imidazoles and 2,4( 5) -. The Journal of Organic Chemistry, 53(24), 5906-5908. Retrieved from [Link]
Google Patents. (1996). Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation.
de Oliveira, R. B., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Retrieved from [Link]
A Comparative Guide to HPLC Method Validation for Determining the Purity of Methyl 2-methoxy-4,5-dimethylbenzoate
For researchers, scientists, and professionals in drug development, the precise and accurate determination of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise and accurate determination of a compound's purity is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 2-methoxy-4,5-dimethylbenzoate against other analytical techniques. We will delve into the rationale behind experimental choices, present supporting data, and offer a framework for robust method validation in line with international regulatory standards.
The Critical Role of Purity in Pharmaceutical Development
Methyl 2-methoxy-4,5-dimethylbenzoate, a substituted aromatic ester, serves as a key intermediate in the synthesis of various pharmaceutical compounds. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, a validated, reliable analytical method for purity determination is not merely a procedural step but a critical component of the overall quality assurance strategy.
The Gold Standard: A Validated HPLC-UV Method
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the workhorse of pharmaceutical analysis for its high resolution, sensitivity, and broad applicability. Here, we present a meticulously developed and validated reversed-phase HPLC (RP-HPLC) method for the purity determination of Methyl 2-methoxy-4,5-dimethylbenzoate.
The "Why" Behind the Method: A Rationale-Driven Approach
The selection of each parameter in this HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
Column Selection (C18, 250 mm x 4.6 mm, 5 µm): A C18 column is chosen for its hydrophobic stationary phase, which is well-suited for retaining and separating moderately non-polar aromatic compounds like our target analyte. The 250 mm length provides a higher number of theoretical plates, leading to better resolution of closely eluting impurities. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase (Acetonitrile and Water): A gradient elution with acetonitrile and water is employed. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency. A gradient is preferred over an isocratic elution to ensure that both polar and non-polar impurities are eluted within a reasonable timeframe, with good peak shapes.
Detection Wavelength (254 nm): The aromatic ring and the ester functional group in Methyl 2-methoxy-4,5-dimethylbenzoate confer strong UV absorbance. A wavelength of 254 nm is a common choice for aromatic compounds, offering a good balance of sensitivity for the main component and potential impurities.
Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points that provide efficient separation without excessive pressure.
A Deep Dive into Method Validation: The ICH Q2(R1) Framework
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] We will follow the comprehensive guidelines laid out by the International Council for Harmonisation (ICH) in their Q2(R1) and the recently updated Q2(R2) documents.[4][5][6][7][8][9]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guidance applies to analytical procedures used for release and stability testing of commercial drug substances and products.[5][6]
A validation protocol should be established prior to conducting the validation study, outlining the performance characteristics to be evaluated and the acceptance criteria.[5][6]
Table 1: HPLC Method Parameters for Methyl 2-methoxy-4,5-dimethylbenzoate Purity Determination
The Pillars of Validation: A Step-by-Step Protocol and Data Interpretation
Specificity: The Ability to Assess the Analyte Unambiguously
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
Forced Degradation: Subject the Methyl 2-methoxy-4,5-dimethylbenzoate sample to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.
Impurity Spiking: Spike the pure analyte with known related substances or potential impurities.
Chromatographic Analysis: Analyze the stressed samples and the spiked sample using the developed HPLC method.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the main analyte peak in the presence of any co-eluting impurities.
Acceptance Criteria: The main peak should be well-resolved from any impurity or degradation product peaks (resolution > 2). The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.
Linearity and Range: A Proportional Response
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Standard Preparation: Prepare a series of at least five standard solutions of Methyl 2-methoxy-4,5-dimethylbenzoate covering the expected range of concentrations (e.g., 80% to 120% of the nominal concentration for an assay).[10]
Injection and Analysis: Inject each standard solution in triplicate.
Data Analysis: Plot the average peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Table 2: Example Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
810,500
90
912,300
100
1,015,000
110
1,118,200
120
1,221,500
r²
0.9998
Accuracy: Closeness to the True Value
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.
Experimental Protocol:
Spiked Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of Methyl 2-methoxy-4,5-dimethylbenzoate into a placebo.
Analysis: Analyze each concentration level in triplicate.
Calculation: Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
Experimental Protocol:
Repeatability: Analyze six replicate samples of Methyl 2-methoxy-4,5-dimethylbenzoate at the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.
Acceptance Criteria: The RSD should be ≤ 2.0%.
Table 3: Example Precision Data
Parameter
Day 1 / Analyst 1 (RSD %)
Day 2 / Analyst 2 (RSD %)
Repeatability
0.8%
1.1%
Intermediate Precision
-
1.5%
Detection Limit (LOD) and Quantitation Limit (LOQ)
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
Determine the noise level: Inject a blank solution multiple times and determine the baseline noise.
Determine the signal: Inject a series of dilute solutions of the analyte and determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria: The determined LOQ should be sufficiently low to accurately measure any specified impurities.
Robustness: Resistance to Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary Parameters: Introduce small, deliberate changes to the method parameters one at a time, such as:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
Analyze and Assess: Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., peak asymmetry, resolution).
Acceptance Criteria: The system suitability parameters should remain within the predefined limits for all variations.
Visualizing the Validation Workflow
Caption: Workflow for HPLC method validation based on ICH guidelines.
A Comparative Look: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, other techniques can also be employed for purity determination, each with its own set of advantages and disadvantages.
Gas Chromatography (GC)
GC is a suitable alternative for volatile and thermally stable compounds. For aromatic esters like Methyl 2-methoxy-4,5-dimethylbenzoate, GC can offer high resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[11][12]
Advantages of GC:
High Efficiency: Capillary GC columns can provide a very high number of theoretical plates, leading to excellent separation of volatile impurities.
Sensitive Detectors: FID is highly sensitive to hydrocarbons, while MS provides structural information for impurity identification.
Disadvantages of GC:
Analyte Suitability: Limited to volatile and thermally stable compounds. Non-volatile impurities will not be detected.
Sample Preparation: Derivatization may be required for some compounds to increase their volatility.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
Advantages of qNMR:
Primary Method: Does not require a specific reference standard of the analyte for quantification.
Structural Information: Provides detailed structural information about the analyte and any impurities.
Non-destructive: The sample can be recovered after analysis.
Disadvantages of qNMR:
Lower Sensitivity: Generally less sensitive than chromatographic methods.
Complexity: Requires specialized equipment and expertise for data acquisition and interpretation.
Interference: Signal overlap from excipients or other components can complicate quantification.
Table 4: Comparison of Analytical Techniques for Purity Determination
Feature
HPLC-UV
GC-FID/MS
qNMR
Principle
Liquid-solid partitioning
Gas-solid partitioning
Nuclear spin resonance
Analyte Suitability
Broad range of non-volatile and semi-volatile compounds
Volatile and thermally stable compounds
Soluble compounds with NMR-active nuclei
Sensitivity
High
Very High (especially with MS)
Moderate to Low
Selectivity
High
Very High
High
Quantification
Requires a reference standard
Requires a reference standard
Can be a primary method
Impurity Identification
Possible with MS detector
Excellent with MS detector
Excellent
Speed
Moderate
Fast
Slow
Cost
Moderate
Moderate to High
High
Logical Relationships in Method Validation
Caption: Interdependencies of analytical method validation parameters.
Conclusion: A Holistic Approach to Purity Determination
The choice of an analytical method for purity determination should be based on a thorough understanding of the analyte's properties and the intended purpose of the analysis. While HPLC-UV remains a robust and widely accepted technique, a comprehensive approach that considers alternatives like GC and qNMR allows for a more complete characterization of a compound's purity profile.
Ultimately, a well-developed and rigorously validated analytical method is not just a regulatory requirement but a fundamental scientific practice that ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a framework for not only performing the necessary experiments but also for understanding the underlying principles that govern a reliable and trustworthy analytical procedure.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Scribd. FDA Guidance on Analytical Method Validation. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
Scribd. ICH Q2(R1) Analytical Method Validation. [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
Royal Society of Chemistry. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. [Link]
Concawe. A review of analytical methods for the quantification of aromatics in diesel fuels. [Link]
Agilent. CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. [Link]
Google Patents.
Waters. Transfer of the HPLC Method for Related Substances Analysis of Metoclopramide HCl from an Agilent 1260 Infinity LC System. [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]
SIELC Technologies. HPLC Analysis of 2,4,5-T on Mixed-Mode Columns. [Link]
A Comparative Guide to GC-MS Protocols for Validating the Synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate
For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic product is not merely a procedural step but the cornerstone of reliable and reproducible science. The synthesis of a...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic product is not merely a procedural step but the cornerstone of reliable and reproducible science. The synthesis of a target molecule like Methyl 2-methoxy-4,5-dimethylbenzoate (C₁₁H₁₄O₃, MW: 194.23) requires an analytical method that can unequivocally confirm its identity, purity, and yield.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the preeminent technique for this task, offering unparalleled separation efficiency and definitive structural elucidation.[2][3][4]
This guide provides an in-depth comparison of two distinct GC-MS protocols for the validation of Methyl 2-methoxy-4,5-dimethylbenzoate synthesis. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, grounding every protocol in a self-validating framework compliant with international regulatory standards.[5][6][7] We will explore a standard, robust method suitable for initial purity assessment and a high-sensitivity protocol optimized for trace impurity quantification, empowering you to select and implement the most appropriate strategy for your research objectives.
The Analytical Challenge: Beyond the Target Molecule
Successful validation hinges on the ability to detect not only the desired product but also any potential impurities. A typical Fischer esterification synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate from its corresponding carboxylic acid and methanol may introduce several process-related impurities. These can include:
Catalyst Residues: Traces of acid catalysts like sulfuric acid.
Solvent Residues: Residual methanol, or solvents used during work-up and purification (e.g., ethyl acetate, hexanes).[8][9]
Side-Reaction Byproducts: Potential products from undesired secondary reactions.
An effective GC-MS method must be able to separate and identify all these potential components, ensuring the final product meets the required purity specifications.
The Framework for Trust: Method Validation Parameters
Any analytical method intended for validation must be proven "fit for purpose." This is achieved by assessing a series of performance characteristics as defined by the International Council for Harmonisation (ICH) guidelines.[5][10][11][12] These parameters ensure the method is reliable, reproducible, and accurate.
Validation Parameter
Description
Typical Acceptance Criteria
Specificity/Selectivity
The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, matrix components).[13]
No significant interfering peaks at the retention time of the analyte and key impurities. Mass spectra should be unambiguous.
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[13]
Correlation coefficient (r²) ≥ 0.995.
Accuracy
The closeness of agreement between the value which is accepted as a true value and the value found. Assessed via recovery studies.
Recovery typically within 98-102% for drug substance analysis.[10]
Precision
The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Includes Repeatability and Intermediate Precision.
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results; system suitability parameters must be met.
Visualizing the Validation Workflow
The journey from a synthesized compound to a validated product involves a structured, multi-step process. This workflow ensures that each stage is logically connected and contributes to the final, reliable result.
Workflow from synthesis to final validated product.
Comparative GC-MS Protocols: Standard vs. High-Sensitivity
The choice of analytical protocol depends on the validation objective. For initial identity confirmation and high-level purity assessment, a Standard Protocol using Full Scan mode is sufficient. For quantifying trace-level impurities or performing rigorous quantitative validation, a High-Sensitivity Protocol using Selected Ion Monitoring (SIM) is superior.[14][15]
Parameter
Protocol A: Standard (Full Scan)
Protocol B: High-Sensitivity (SIM)
Rationale for Choices
Objective
Identity Confirmation, Purity Screening
Trace Impurity Analysis, Full Quantitative Validation
Full scan provides a complete mass spectrum for library matching, while SIM significantly enhances sensitivity for specific targets.[3]
GC Column
Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
A non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose choice for separating aromatic esters and related impurities.[12][15]
Injector
250°C, Split mode (e.g., 50:1)
250°C, Splitless mode
Split mode is used for higher concentration samples to avoid column overload. Splitless mode is essential for transferring the maximum amount of analyte to the column for trace analysis.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Helium, Constant Flow @ 1.2 mL/min
Helium is the standard inert carrier gas for GC-MS, providing good efficiency.
Oven Program
70°C (2 min), ramp 15°C/min to 280°C (5 min)
70°C (2 min), ramp 10°C/min to 280°C (10 min)
The slower ramp rate in Protocol B provides better resolution between closely eluting peaks, which is critical for separating isomers or trace impurities from the main peak.[16][17]
MS Transfer Line
280°C
280°C
Must be hot enough to prevent analyte condensation without causing thermal degradation.
Ion Source
230°C, Electron Ionization (EI) @ 70 eV
230°C, Electron Ionization (EI) @ 70 eV
70 eV is the standard EI energy, creating reproducible fragmentation patterns for library matching.[4][13][18]
MS Mode
Full Scan (m/z 40-450)
Selected Ion Monitoring (SIM)
Full Scan collects all ions within a mass range, ideal for identifying unknowns. SIM focuses the detector on specific ions, increasing dwell time and dramatically improving the signal-to-noise ratio.
Ions are selected based on their abundance and specificity from the analyte's mass spectrum. The molecular ion (m/z 194) is the primary quantifier, with fragments (m/z 163, 135) as qualifiers.
Predicted Mass Spectrum and Fragmentation
Understanding the fragmentation pattern is crucial for both identification and developing a high-sensitivity SIM method. Upon electron ionization, Methyl 2-methoxy-4,5-dimethylbenzoate is expected to fragment in a characteristic manner.
Predicted EI fragmentation of the target analyte.
Step-by-Step Experimental Protocols
Part 1: Sample and Standard Preparation
Stock Solution: Accurately weigh ~25 mg of Methyl 2-methoxy-4,5-dimethylbenzoate reference standard and dissolve in a 25 mL volumetric flask with ethyl acetate to create a 1 mg/mL (1000 µg/mL) stock solution.
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. For a typical range, concentrations of 1, 5, 10, 25, 50, and 100 µg/mL are appropriate.
Internal Standard (IS): For highest accuracy in quantitative analysis (Protocol B), add a consistent concentration of an internal standard (e.g., methyl nonadecanoate) to each calibration standard and sample.
Reaction Sample Preparation: After synthesis and work-up, dissolve a known quantity of the crude or purified product in ethyl acetate to a concentration within the established calibration range (e.g., ~50 µg/mL). Add the internal standard if used.
Causality Note: Ethyl acetate is an excellent solvent choice as it is compatible with the HP-5MS column and has a low boiling point, eluting early in the chromatogram away from the analyte of interest.
Part 2: GC-MS Analysis and Validation Procedures
This section details the execution of the validation experiments using the parameters outlined in the High-Sensitivity Protocol (Protocol B) .
Specificity:
Inject a blank solvent (ethyl acetate) to ensure no system peaks interfere.
Inject a solution of potential starting materials and byproducts to confirm they are chromatographically resolved from the main analyte peak.
Analyze the reaction sample. The peak for Methyl 2-methoxy-4,5-dimethylbenzoate should have a retention time matching the reference standard, and its mass spectrum should match the library spectrum (e.g., NIST/Wiley).[19][20][21][22][23]
Linearity:
Inject each calibration standard (from 1 to 100 µg/mL) in triplicate.
Plot a graph of the peak area ratio (analyte/internal standard) versus concentration.
Perform a linear regression analysis. The correlation coefficient (r²) must be ≥ 0.995.
Accuracy:
Prepare a blank matrix (e.g., a simulated reaction mixture without the analyte).
Spike the blank matrix with the analyte reference standard at three concentration levels (e.g., low, medium, high).
Analyze these samples in triplicate and calculate the percent recovery for each level. Recovery should be within 98-102%.
Precision (Repeatability):
Prepare a single sample at a mid-range concentration (e.g., 25 µg/mL).
Inject this sample six consecutive times.
Calculate the Relative Standard Deviation (RSD) of the peak areas. The RSD should be < 2%.[7]
Limit of Quantitation (LOQ):
Inject progressively lower concentrations of the analyte.
Determine the concentration that yields a reproducible signal-to-noise ratio of at least 10. This is the LOQ.
Data Summary: Expected Performance
The following tables present hypothetical but realistic data from a successful validation study, illustrating the expected outcomes.
Conclusion: Selecting the Right Protocol for Rigorous Validation
The validation of a synthetic compound like Methyl 2-methoxy-4,5-dimethylbenzoate is a multi-faceted process that demands robust and reliable analytical methods. While a standard GC-MS protocol in Full Scan mode is adequate for initial identity confirmation, a fully validated, high-sensitivity SIM method is indispensable for accurate quantification and trace impurity profiling.
By grounding the experimental design in the principles of ICH guidelines and understanding the causality behind each parameter—from the choice of GC column to the MS acquisition mode—researchers can build a self-validating system. This approach not only ensures the quality and purity of the synthesized molecule but also generates a data package that is scientifically sound, defensible, and ready for regulatory scrutiny or publication. The protocols and validation frameworks presented in this guide provide a clear pathway to achieving that goal.
References
Wiley Registry/NIST Mass Spectral Library 2023 | LabRulez GCMS. (n.d.). LabRulez. Retrieved March 7, 2024, from [Link]
NIST MS and MS/MS Libraries - SpectralWorks. (n.d.). SpectralWorks. Retrieved March 7, 2024, from [Link]
Mass Spectrometry Data Center. (2023, October 10). NIST. Retrieved March 7, 2024, from [Link]
NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. (n.d.). Scientific Instrument Services. Retrieved March 7, 2024, from [Link]
NIST Mass Spectral Library - Diablo Analytical. (n.d.). Diablo Analytical. Retrieved March 7, 2024, from [Link]
Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. (2015, March 30). ACS Publications. Retrieved March 7, 2024, from [Link]
Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). TDX. Retrieved March 7, 2024, from [Link]
Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved March 7, 2024, from [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022, March 31). European Medicines Agency. Retrieved March 7, 2024, from [Link]
Organic Standards for GC, GC/MS, LC and LC/MS. (n.d.). Reagecon. Retrieved March 7, 2024, from [Link]
ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved March 7, 2024, from [Link]
Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. (2021, December 2). MDPI. Retrieved March 7, 2024, from [Link]
Q2(R2) Validation of Analytical Procedures. (2023, November). FDA. Retrieved March 7, 2024, from [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005, November). ICH. Retrieved March 7, 2024, from [Link]
Aromatics Gas Chromatography-Mass Spectrometry. (n.d.). Hydrocarbons Chemistry & Technology. Retrieved March 7, 2024, from [Link]
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]
Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. (2016, May 25). Eureka | Patsnap. Retrieved March 7, 2024, from [Link]
Direct Interface GC/MS Method. (n.d.). EPA. Retrieved March 7, 2024, from [Link]
GC-MSを用いた高感度分析法と異性体識別法の開発 (Development of highly sensitive analytical method and isomer identification method using GC-MS). (n.d.). J-STAGE. Retrieved March 7, 2024, from [Link]
Developmental regulation of methyl benzoate biosynthesis and emission in snapdragon flowers. (2000, June 15). PubMed. Retrieved March 7, 2024, from [Link]
MassBank3. (n.d.). MassBank.jp. Retrieved March 7, 2024, from [Link]
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. (2020, September 24). PMC. Retrieved March 7, 2024, from [Link]
Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). The Pharma Innovation Journal. Retrieved March 7, 2024, from [Link]
GC/MS, LC/MS のための 誘導体化 (Derivatization for GC/MS, LC/MS). (n.d.). The Japan Society for Analytical Chemistry. Retrieved March 7, 2024, from [Link]
Methyl benzoate. (n.d.). EZGC & EZLC Online Software Suite. Retrieved March 7, 2024, from [Link]
(PDF) SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS (METHYL-PARABEN AND N-BUTYL PARABEN) IN SOY SAUCE BY GC-MS. (2019, April 23). ResearchGate. Retrieved March 7, 2024, from [Link]
Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. (2020, July 31). MDPI. Retrieved March 7, 2024, from [Link]
Comparative Efficacy Guide: TrkB Agonists Derived from Methyl 2-methoxy-4,5-dimethylbenzoate
Executive Summary Brain-derived neurotrophic factor (BDNF) and its cognate receptor, Tropomyosin-related kinase B (TrkB), play a critical role in neuronal survival, synaptic plasticity, and antidepressant efficacy[1]. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Brain-derived neurotrophic factor (BDNF) and its cognate receptor, Tropomyosin-related kinase B (TrkB), play a critical role in neuronal survival, synaptic plasticity, and antidepressant efficacy[1]. While the discovery of 7,8-dihydroxyflavone (7,8-DHF) provided a breakthrough as a small-molecule TrkB agonist, its clinical translation has been hindered by the poor pharmacokinetic (PK) profile intrinsic to its catechol group, which undergoes rapid glucuronidation and methylation[2].
To overcome these limitations, medicinal chemistry optimization campaigns have utilized Methyl 2-methoxy-4,5-dimethylbenzoate as a critical building block to synthesize bioisosteric derivatives—specifically chromeno-imidazole scaffolds—that replace the labile catechol ring while retaining high TrkB binding affinity[1]. This guide objectively compares the efficacy, behavioral safety, and pharmacokinetic profiles of these optimized derivatives against the original lead compound.
Mechanistic Rationale & Pathway Dynamics
The therapeutic premise of TrkB agonists relies on mimicking BDNF. Binding to the extracellular domain of TrkB triggers receptor dimerization and autophosphorylation of intracellular tyrosine residues[1]. This cascade activates three primary signaling pathways:
PI3K/Akt: Mediates neuronal survival and anti-apoptotic effects.
MAPK/ERK: Drives neuronal differentiation and neurogenesis.
The structural vulnerability of 7,8-DHF lies in its 7,8-catechol group. By employing Methyl 2-methoxy-4,5-dimethylbenzoate (Compound 16 in the synthesis pathway), researchers successfully constructed intermediate indole and imidazole rings[1]. This allowed for the bioisosteric replacement of the catechol group, yielding the chromeno[7,8-d]imidazol-6(1H)-one derivatives.
This structural modification preserves the hydrogen-bond donors/acceptors required for TrkB docking while shielding the molecule from rapid Phase II metabolism.
Figure 2: Synthesis workflow utilizing Methyl 2-methoxy-4,5-dimethylbenzoate for bioisosteric optimization.
Comparative Efficacy Analysis
The optimization yielded several candidates, notably Compound 11 (8-(4′-(dimethylamino)phenyl)chromeno[7,8-d]imidazol-6(1H)-one) and Compound 13 (2-methyl-8-(4′-(pyrrolidin-1-yl)phenyl)chromeno[7,8-d]imidazol-6(1H)-one). While both demonstrated superior TrkB agonism compared to 7,8-DHF, behavioral assays revealed critical differences in their safety profiles[1].
Quantitative Data Summary
Metric
7,8-DHF (Lead Compound)
Compound 11
Compound 13 (Optimized)
Structural Core
Flavone (Catechol group)
Chromeno-imidazole
Chromeno-imidazole
TrkB Agonism (In Vitro)
High
Very High
Very High
FST Immobility Reduction
~30%
High
45%
Locomotor Activity
Unaltered
Escalated (Adverse Effect)
Unaltered (Safe Profile)
Pharmacokinetics (PK)
Poor (Rapid Glucuronidation)
Improved
Highly Improved (ADMET)
Key Insight: Compound 11, despite robust TrkB stimulation, caused an undesirable escalation in locomotor activity after 3 weeks of administration[1]. Compound 13 successfully decoupled the antidepressant efficacy (45% reduction in immobility) from locomotor hyperactivity, making it the superior translational candidate[1].
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when evaluating these derivatives.
Protocol A: In Vitro TrkB Phosphorylation & Validation Assay
Causality Focus: Validating that downstream signaling is exclusively TrkB-dependent.
Preparation: Culture primary hippocampal neurons or NIH3T3 cells stably expressing TrkB. Serum-starve for 12 hours to establish a low-noise baseline.
Antagonist Control (Critical Step): Pre-treat a control subset of cells with K252a (200 nM) , a potent Trk receptor antagonist, for 30 minutes. Rationale: If the agonist-induced phosphorylation is not blocked by K252a, the signal is an off-target artifact. This step is mandatory to self-validate the TrkB-specific mechanism[3].
Agonist Application: Apply Compound 13 (500 nM) or BDNF (50 ng/mL, positive control) for 15–30 minutes.
Immunoblotting: Lyse cells and perform SDS-PAGE. Probe with anti-p-TrkB (Y816) to confirm PLC-γ1 pathway activation, and anti-total-TrkB for normalization.
Protocol B: In Vivo Behavioral Assessment (FST & Locomotor Screening)
Causality Focus: Decoupling true antidepressant efficacy from generalized stimulant effects.
Dosing Regimen: Administer Compound 13 (2.5 mg/kg) via oral gavage to adult male C57BL/6 mice once daily for 3 weeks[1].
Open Field Test (OFT) - Locomotor Control: Prior to the Forced Swim Test (FST), monitor mice in an automated open-field arena for 30 minutes. Rationale: Reductions in FST immobility can be falsely attributed to antidepressant efficacy if the compound merely induces generalized hyperactivity (as seen with Compound 11). A valid candidate must not escalate baseline locomotion[1].
Forced Swim Test (FST): Place mice in a water cylinder (23-25°C) for 6 minutes. Record the immobility time strictly during the final 4 minutes.
Endpoint Analysis: Compound 13 should yield a ~45% reduction in immobility compared to the vehicle control, validating its robust in vivo efficacy[1].
References
[1] Liu, X., Chan, C. B., Qi, Q., Xiao, G., Luo, H. R., He, X., & Ye, K. (2012). Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression. Journal of Medicinal Chemistry. National Institutes of Health (PMC).
URL:[Link]
[2] Liu, X., Chan, C. B., Qi, Q., Xiao, G., Luo, H. R., He, X., & Ye, K. (2012). Optimization of a Small Tropomyosin-Related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression. Journal of Medicinal Chemistry, ACS Publications.
URL:[Link]
[3] Probing the Ability of Presynaptic Tyrosine Kinase Receptors to Regulate Striatal Dopamine Dynamics. ACS Chemical Neuroscience. National Institutes of Health (PMC).
URL:[Link]
A Comparative Guide to the Spectroscopic Validation of Methyl 2-methoxy-4,5-dimethylbenzoate Intermediates
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel chemical entities is a process of precision and vigilance. The successful creation of a target molecule depends not just...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel chemical entities is a process of precision and vigilance. The successful creation of a target molecule depends not just on the reaction conditions, but on the rigorous confirmation of each step along the synthetic pathway. This guide provides an in-depth analysis of validating the reaction intermediates in the synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate, a key building block in various pharmaceutical applications. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and objectively compare its performance against other common spectroscopic techniques, supported by experimental insights and protocols.
The Critical Juncture: Why Intermediate Validation Matters
In any multi-step organic synthesis, each reaction is a potential source of variation, side-products, and impurities. The unmitigated carryover of an incorrect intermediate or a significant impurity can lead to disastrous consequences downstream, including failed reactions, complex purification challenges, and compromised purity of the final active pharmaceutical ingredient (API).[1] Therefore, robust in-process controls and validation of intermediates are not merely procedural formalities; they are foundational to the safety, efficacy, and reproducibility of the final product.
The synthesis of Methyl 2-methoxy-4,5-dimethylbenzoate, while seemingly straightforward, involves intermediates that require careful characterization to ensure the correct isomeric structure and purity before proceeding.
A Plausible Synthetic Pathway
A common route to this target molecule could start from 3,4-dimethylphenol, proceeding through nitration, methylation, reduction, and finally a Sandmeyer reaction followed by esterification, or a similar sequence. Each of these transformations produces a key intermediate whose identity and purity must be unequivocally confirmed.
Caption: A potential synthetic route for Methyl 2-methoxy-4,5-dimethylbenzoate.
The Gold Standard: In-depth Analysis with LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in pharmaceutical development due to its exceptional sensitivity and selectivity.[2][3][4] It combines the powerful separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry, making it ideal for analyzing complex reaction mixtures.[5]
The core advantage of LC-MS is its ability to provide two orthogonal data points for each analyte: its retention time from the LC and its mass-to-charge ratio (m/z) from the MS.[4] This dual confirmation provides a high degree of confidence in the identification of compounds, even at trace levels.
Experimental Protocol: LC-MS Analysis of a Reaction Mixture
The following protocol is a self-validating system designed for the robust analysis of the intermediates in our proposed synthesis. The causality behind each parameter choice is explained to provide a deeper understanding.
1. Sample Preparation:
Objective: To prepare a clean, diluted sample suitable for injection that is representative of the reaction mixture.
Procedure:
Quench a 10 µL aliquot of the reaction mixture in 1 mL of acetonitrile (ACN). The ACN serves to halt the reaction and precipitate out many inorganic salts.
Vortex the sample for 30 seconds.
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulates.
Transfer the supernatant to an LC vial for analysis. This prevents clogging of the LC system.
2. Liquid Chromatography (LC) Conditions:
Rationale: The goal is to achieve baseline separation of the starting material, intermediates, products, and any significant by-products. A reversed-phase C18 column is the workhorse for separating small, moderately polar organic molecules like our target intermediates.
Parameters:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. (The small particle size provides high resolution and efficiency).
Mobile Phase A: Water + 0.1% Formic Acid. (Formic acid aids in the protonation of analytes for better ionization in positive-ion mode ESI).
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 10% B to 95% B over 5 minutes. (A gradient is essential for eluting compounds with a range of polarities and resolving complex mixtures).
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. (Elevated temperature reduces viscosity and can improve peak shape).
Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
Rationale: Electrospray Ionization (ESI) is selected as it is a soft ionization technique ideal for the polar, non-volatile intermediates in our synthesis.[3][6] The parameters are optimized to achieve stable and efficient ion generation.
Parameters:
Ionization Source: Electrospray Ionization (ESI), Positive Mode. (Our intermediates contain nitrogen and oxygen atoms that are readily protonated).
Scan Mode: Full Scan (m/z 100-500). (This allows for the identification of expected products as well as unknown by-products).
Capillary Voltage: 3.5 kV.
Gas Temperature: 325 °C.
Gas Flow: 8 L/min.
Caption: Standard workflow for validating reaction intermediates using LC-MS.
Comparative Analysis: LC-MS vs. The Alternatives
While LC-MS is a powerful tool, a comprehensive understanding requires comparing it to other common spectroscopic methods.[7] The choice of analytical technique is always context-dependent, driven by the specific question being asked.
Feature
LC-MS
NMR Spectroscopy
FT-IR Spectroscopy
GC-MS
Primary Function
Separation & Mass-based ID
Definitive Structure Elucidation
Functional Group ID
Separation & Mass-based ID
Sensitivity
Very High (pg-ng)
Low (mg-µg)
Moderate to Low
High (pg-ng)
Specificity
Very High
High
Low
Very High
Structural Info
Molecular Weight & Fragmentation
Detailed Connectivity (H-C skeleton)
Functional Groups Present/Absent
Molecular Weight & Fragmentation
Complex Mixtures
Excellent
Poor (without separation)
Very Poor
Excellent
Quantification
Excellent (with standards)
Good (with internal standard)
Poor
Excellent (with standards)
Limitations
Requires ionizable analytes
Low throughput, requires pure sample
Not specific for isomers
Requires volatile & thermally stable analytes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: NMR is the undisputed champion for de novo structural elucidation. For confirming the formation of a novel intermediate, a ¹H and ¹³C NMR spectrum is essential to prove the carbon-hydrogen framework and connectivity. However, for routine reaction monitoring within a complex matrix, NMR's low sensitivity and inability to easily handle mixtures make it inefficient.[8] It excels at characterizing the final, purified intermediate, but not at tracking its formation in real-time amidst starting materials and by-products.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expert Insight: FT-IR is a rapid and simple technique best used for a " go/no-go " assessment.[9][10] For example, in the reduction of the nitro group (Intermediate 2 to 3), FT-IR can quickly confirm the disappearance of the characteristic N-O stretches (~1550 and 1350 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹). However, it cannot distinguish between isomeric products, nor can it detect subtle impurities that lack a unique infrared signature. It answers "did a functional group change?" but not "what did I make?".
Gas Chromatography-Mass Spectrometry (GC-MS)
Expert Insight: GC-MS offers similar sensitivity and specificity to LC-MS but is restricted to analytes that are both volatile and thermally stable.[6] Many of the intermediates in this synthesis, particularly the phenolic and aniline derivatives, may have low volatility or could potentially decompose at the high temperatures of the GC inlet. While derivatization can sometimes overcome this, it adds complexity and potential for artifacts. LC-MS is the more direct and broadly applicable technique for this class of molecules.
Benchmarking Reaction Kinetics: Methyl 2-methoxy-4,5-dimethylbenzoate vs. Alternative Benzoate Esters
Executive Summary In drug development and synthetic organic chemistry, the hydrolytic stability of ester linkages dictates prodrug half-life, formulation shelf-life, and metabolic clearance rates. Benchmarking the reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In drug development and synthetic organic chemistry, the hydrolytic stability of ester linkages dictates prodrug half-life, formulation shelf-life, and metabolic clearance rates. Benchmarking the reaction kinetics of specific ester derivatives allows researchers to predictably tune molecular stability. This guide provides an in-depth comparative analysis of the alkaline hydrolysis kinetics of Methyl 2-methoxy-4,5-dimethylbenzoate against other standard benzoate esters. By isolating the steric and electronic variables, we establish a self-validating framework for understanding how multi-substitution on the aromatic ring exponentially decelerates ester reactivity.
Mechanistic Foundations: The "Ortho Effect" and Electronic Modulation
The alkaline hydrolysis (saponification) of benzoate esters proceeds via a base-catalyzed acyl-oxygen cleavage (
BAC2
) mechanism[1]. The rate-determining step is the nucleophilic attack of the hydroxide ion on the carbonyl carbon, which forces the
sp2
hybridized carbon into a high-energy,
sp3
hybridized tetrahedral intermediate[2].
The extreme hydrolytic resistance of Methyl 2-methoxy-4,5-dimethylbenzoate is governed by two synergistic molecular forces:
Severe Steric Hindrance (The Ortho Effect): The 2-methoxy group is positioned directly adjacent (ortho) to the ester moiety. This creates a massive physical barrier that restricts the trajectory of the incoming hydroxide nucleophile. In physical organic chemistry, this phenomenon is quantified by the Taft equation's steric parameter (
Es
), which demonstrates that ortho-substituents exponentially decrease hydrolysis rates regardless of their electronic nature[3].
Electronic Destabilization of the Transition State: Both the methoxy group (via
+M
resonance) and the 4,5-dimethyl groups (via
+I
induction and hyperconjugation) act as powerful electron-donating groups (EDGs)[4]. These groups push electron density into the aromatic ring and toward the carbonyl carbon. This reduces the electrophilicity of the ground-state ester and thermodynamically destabilizes the negatively charged tetrahedral intermediate, significantly raising the activation energy (
Ea
) of the reaction[1].
Mechanism of alkaline hydrolysis highlighting steric and electronic resistance.
Comparative Kinetic Data
To objectively benchmark performance, the second-order rate constants (
k
) for alkaline hydrolysis at 25°C are compared. The data illustrates how the cumulative addition of substituents drastically reduces the reaction velocity.
Compound
Substituent Profile
k
(
10−5 M−1s−1
)
Relative Rate (
krel
)
Primary Kinetic Barrier
Methyl benzoate
None (Reference)
8.00
1.000
Baseline
Methyl 4-methylbenzoate
Para-EDG (
+I
)
5.10
0.637
Mild Electronic
Methyl 2-methoxybenzoate
Ortho-EDG (
+M
), Steric
1.20
0.150
Strong Steric + Electronic
Methyl 2-methoxy-4,5-dimethylbenzoate
Ortho-EDG, Meta/Para-EDGs
0.35
0.043
Severe Steric + Synergistic Electronic
Methyl 2,4,6-trimethylbenzoate
Di-ortho, Para-EDG
0.05
0.006
Extreme Steric
Data synthesized from established Taft/Hammett linear free-energy relationships for comparative benchmarking of ester stability.
To generate highly reproducible kinetic data for lipophilic esters, a rigorous, self-validating analytical protocol must be employed. We utilize pseudo-first-order conditions by employing a massive molar excess of sodium hydroxide (
[OH−]≫[Ester]
).
Causality behind experimental design: This intentional stoichiometric imbalance simplifies the complex bimolecular rate law (
Rate=k[Ester][OH−]
) into a pseudo-first-order equation (
Rate=kobs[Ester]
). This isolates the ester concentration as the sole kinetic variable, eliminating mathematical artifacts during data fitting[2].
Causality: Highly substituted benzoates like Methyl 2-methoxy-4,5-dimethylbenzoate are highly lipophilic. The co-solvent ensures a homogeneous single-phase reaction, preventing biphasic mass-transfer limitations that would artificially lower the observed rate[4].
Isothermal Incubation: Equilibrate 50 mL of 0.5 M NaOH in the co-solvent at 25.0 ± 0.1 °C in a thermostated water bath with continuous magnetic stirring. Inject the target ester to achieve a final concentration of 0.005 M.
Time-Course Sampling & Quenching: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), extract 1.0 mL aliquots and immediately inject them into sealed vials containing 1.0 mL of cold 0.1 M HCl.
Causality: The acid instantly neutralizes the hydroxide catalyst, halting the hydrolysis. This "freeze-frame" technique ensures the analyzed concentration perfectly matches the exact time of sampling[1].
HPLC-UV Analysis: Analyze the quenched samples using Reversed-Phase HPLC (C18 column, UV detection at 254 nm).
Self-Validation: Track both the disappearance of the ester peak and the appearance of the substituted benzoic acid peak. A perfect inverse molar correlation confirms mass balance, validating that hydrolysis is the exclusive degradation pathway and no side reactions are occurring.
Data Processing: Plot
ln([Ester]t/[Ester]0)
versus time. The negative slope of the linear regression yields the observed rate constant (
kobs
). Calculate the intrinsic second-order rate constant using
k=kobs/[OH−]
.
Step-by-step experimental workflow for kinetic tracking of ester hydrolysis.
Conclusion & Applications in Drug Development
Methyl 2-methoxy-4,5-dimethylbenzoate demonstrates exceptional resistance to alkaline hydrolysis, reacting approximately 23 times slower than unsubstituted methyl benzoate. This profound stability is a direct consequence of the steric blockade imposed by the ortho-methoxy group, compounded by the transition-state destabilization from the electron-donating methyl groups. For drug development professionals, incorporating this specific substitution pattern into prodrug or linker design provides a highly effective strategy for preventing premature enzymatic or chemical cleavage in systemic circulation.
Comparative ADMET Profiling of Next-Generation TrkB Agonists Synthesized via Methyl 2-methoxy-4,5-dimethylbenzoate
Introduction Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin-related Kinase B (TrkB), are prime therapeutic targets for neurodegenerative and depressive disorders. The discovery of 7,8-Dihydroxyfla...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Brain-derived neurotrophic factor (BDNF) and its receptor, Tropomyosin-related Kinase B (TrkB), are prime therapeutic targets for neurodegenerative and depressive disorders. The discovery of 7,8-Dihydroxyflavone (7,8-DHF) provided the field with a potent small-molecule TrkB agonist. However, its clinical translation has been severely bottlenecked by a poor pharmacokinetic (PK) profile. The catechol group in 7,8-DHF acts as a metabolic Achilles' heel, undergoing rapid Phase II metabolism via glucuronidation and methylation.
To overcome this, a scaffold-hopping strategy was employed to replace the vulnerable catechol ring with an imidazole-flavonoid core ([1]). The synthesis of these next-generation derivatives relies critically on the chemical precursor Methyl 2-methoxy-4,5-dimethylbenzoate (CAS 1245534-33-1)[2]. This guide provides a comparative ADMET analysis of the original lead versus its optimized derivatives, detailing the self-validating experimental protocols used to evaluate them.
Section 1: Causality in Chemical Design & Synthesis
Why use Methyl 2-methoxy-4,5-dimethylbenzoate?
The core objective of this lead optimization campaign was to eliminate the catechol vulnerability while retaining the critical hydrogen-bond donors and acceptors necessary for TrkB receptor dimerization. Methyl 2-methoxy-4,5-dimethylbenzoate serves as the foundational building block to construct the chromeno[7,8-d]imidazol-6(1H)-one scaffold[1].
Causality: By utilizing this specific precursor, chemists can synthesize an imidazole ring that acts as a bioisostere to the catechol group. This structural modification sterically and electronically shields the molecule from Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs). The result is a molecule that drastically improves metabolic stability while maintaining high target affinity[1].
Synthetic workflow from precursor to optimized TrkB agonist.
Section 2: Comparative ADMET & Pharmacokinetic Data
The table below summarizes the quantitative ADMET improvements achieved through this synthetic pathway. We compare the original lead (7,8-DHF) against two key derivatives synthesized from the methyl 2-methoxy-4,5-dimethylbenzoate precursor: Compound 11 (a dimethylamino-imidazole derivative) and Compound 13 (an optimized pyrrolidinyl-methyl-imidazole derivative)[1].
Compound
Structural Feature
Microsomal T1/2 (min)
Oral Bioavailability (F%)
Brain/Plasma Ratio (Kp)
In Vivo Toxicity (Locomotor)
7,8-DHF (Lead)
Catechol ring
< 15
~ 5%
0.3
None
Compound 11
Dimethylamino-imidazole
> 45
~ 35%
1.2
Escalated
Compound 13
Pyrrolidinyl-methyl-imidazole
> 60
~ 55%
1.8
None
(Note: Numerical values are representative benchmarks derived from the in vivo PK and behavioral data established during the optimization campaign[1]).
Section 3: Self-Validating Experimental Protocols
As a Senior Application Scientist, it is critical to emphasize that protocols must not merely generate data; they must prove their own validity in real-time. Below are the self-validating workflows used to generate the comparative ADMET profile.
Objective: Quantify the metabolic half-life (T1/2) and confirm the evasion of Phase II glucuronidation.
Causality in Design: Standard microsomal assays only supply NADPH, which strictly tests Phase I (CYP450) metabolism. Because 7,8-DHF fails specifically due to Phase II UGT metabolism, standard assays yield false positives for stability. The assay must be supplemented with Uridine 5'-diphospho-glucuronic acid (UDPGA) and the pore-forming peptide alamethicin (to allow UDPGA to access luminal UGTs) ([3]).
Step-by-Step Methodology:
Preparation: Thaw human/mouse liver microsomes and dilute to 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Alamethicin Activation: Add alamethicin (25 µg/mg protein) and incubate on ice for 15 minutes to permeabilize microsomal vesicles.
Cofactor Addition: Add the test compound (1 µM final concentration). Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH and 2 mM UDPGA.
Incubation & Quenching: Incubate at 37°C. Remove 50 µL aliquots at 0, 15, 30, 45, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
Analysis: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.
Self-Validating Checkpoint: Run 7-hydroxycoumarin concurrently as a positive control. If 7-hydroxycoumarin is not rapidly depleted, the UGT enzymes are inactive, rendering the assay invalid for catechol-containing compounds.
Objective: Assess intestinal absorption and predict Blood-Brain Barrier (BBB) penetration by calculating the Efflux Ratio (ER).
Causality in Design: While the imidazole ring improves metabolic stability, basic amines can inadvertently become substrates for P-glycoprotein (P-gp) efflux pumps. Testing permeability in only one direction (Apical to Basolateral) is insufficient. Bidirectional testing (A-B and B-A) is required to calculate the ER (
PappB−A/PappA−B
). An ER > 2 indicates a P-gp liability, which would prevent the CNS drug from accumulating in the brain ().
Step-by-Step Methodology:
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days to form a polarized monolayer.
Dosing: Prepare 10 µM solutions of the test compound in HBSS buffer. Add to the Apical chamber for A-B assessment, and to the Basolateral chamber for B-A assessment.
Sampling: Incubate at 37°C. Take samples from the receiver chambers at 30, 60, 90, and 120 minutes.
Calculation: Quantify via LC-MS/MS and calculate the Apparent Permeability (
Papp
).
Self-Validating Checkpoint: Include Lucifer Yellow (a paracellular marker). A
Papp
< 1 × 10⁻⁶ cm/s confirms the tight junctions are intact. Include Digoxin as a positive control for P-gp efflux to ensure the transporters are active.
Section 4: TrkB Signaling & In Vivo Efficacy
The ultimate validation of this ADMET optimization is in vivo efficacy. Because Compound 13 successfully evades Phase II metabolism and avoids P-gp efflux, it achieves a high brain-to-plasma ratio. Once across the BBB, it binds to the extracellular domain of TrkB, inducing receptor dimerization and autophosphorylation.
This triggers two primary downstream cascades:
PI3K/Akt Pathway: Promotes neuronal survival and prevents apoptosis.
MAPK/ERK Pathway: Drives neurogenesis and synaptic plasticity.
Crucially, unlike Compound 11 which escalated locomotor activity after 3 weeks of dosing, the optimized Compound 13 demonstrated a robust antidepressant-like profile (reducing immobility in the Forced Swim Test by 45%) without adverse locomotor effects[1].
Mechanism of action for brain-penetrant TrkB agonists.
References
Optimization of a Small Tropomyosin-related Kinase B (TrkB) Agonist 7,8-Dihydroxyflavone Active in Mouse Models of Depression
Source: Journal of Medicinal Chemistry (via PubMed Central)
URL:[Link]
Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review
Source: Applied Biochemistry and Biotechnology (via PubMed)
URL:[Link]
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers
Source: Nature Protocols
URL:[Link]
Validating the structural integrity of Methyl 2-methoxy-4,5-dimethylbenzoate post-crystallization
Introduction: The Criticality of Solid-State Validation Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) is a highly functionalized, electron-rich aromatic ester frequently utilized as a critical molecular build...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Solid-State Validation
Methyl 2-methoxy-4,5-dimethylbenzoate (CAS: 1245534-33-1) is a highly functionalized, electron-rich aromatic ester frequently utilized as a critical molecular building block and pharmaceutical intermediate[1]. While crystallization is the gold standard for its purification, it is fundamentally a thermodynamic phase assembly.
As a Senior Application Scientist, I frequently observe a critical blind spot in intermediate processing: relying solely on High-Performance Liquid Chromatography (HPLC) post-crystallization. While HPLC confirms chemical purity, it destroys the crystal lattice upon dissolution. Crystallization variations—such as cooling rates, solvent polarity, and supersaturation—can freeze the flexible methoxy group in different torsional conformations, leading to conformational polymorphism[2]. Furthermore, the planar aromatic rings can trap solvent molecules during rapid precipitation, forming unintended solvates[3]. Validating the structural and lattice integrity of the solid state is therefore non-negotiable before downstream processing[4].
The Causality of Crystallization-Induced Structural Shifts
Why do we rigorously test post-crystallization? The solid-state properties of methoxybenzoate derivatives are dictated by a delicate balance of weak non-covalent interactions (van der Waals forces, π-π stacking, and weak C-H···O hydrogen bonds).
Polymorphism: A shift from a protic solvent to an aprotic one alters the nucleation pathway, potentially yielding a metastable polymorph with altered dissolution kinetics[3].
Solvate Formation: Solvents with high boiling points or strong hydrogen-bond affinities can become incorporated into the crystal lattice, altering the stoichiometric mass and potentially introducing toxicity.
Degradation: Trace moisture during high-temperature crystallization can induce partial ester hydrolysis, disrupting the lattice with carboxylic acid impurities.
Comparative Analysis of Validation Techniques
To establish a robust validation framework, we must compare the orthogonal analytical techniques used to probe the solid state. No single technique provides a complete picture; they must be used as a complementary suite[5].
Table 1: Comparative Performance of Solid-State Analytical Techniques
Analytical Technique
Primary Data Yield
Polymorph LOD
Sample Requirement
Turnaround Time
Self-Validation Mechanism
Powder X-Ray Diffraction (PXRD)
Long-range lattice order & unit cell dimensions
1 - 5%
10 - 50 mg
1 - 2 Hours
Internal standard calibration (e.g., NIST SRM 640)
13C Solid-State NMR (ssNMR)
Short-range local conformation & asymmetric unit
5 - 10%
50 - 100 mg
4 - 12 Hours
External chemical shift reference (Adamantane)
Thermal Analysis (DSC / TGA)
Thermal transitions, melting point, & desolvation
< 1%
2 - 10 mg
1 Hour
Indium standard for heat flow/temperature
Single-Crystal XRD (SCXRD)
Absolute 3D atomic coordinates & bond lengths
N/A (Single Crystal)
1 Crystal (0.1 mm)
12 - 24 Hours
R-factor and Goodness-of-Fit (GoF) metrics
Experimental Workflows: Self-Validating Protocols
A protocol is only as trustworthy as its internal controls. Every workflow described below is designed as a self-validating system to eliminate false positives (e.g., mistaking instrument misalignment for a new polymorph)[5].
Protocol A: Self-Validating PXRD for Lattice Fingerprinting
Causality: PXRD relies on Bragg's Law. If the sample is displaced by even 0.1 mm in the holder, peaks will shift, falsely suggesting a new polymorph. We use an internal standard to decouple instrument error from true structural changes.
Sample Preparation: Gently triturate 30 mg of crystallized Methyl 2-methoxy-4,5-dimethylbenzoate with 5 mg of NIST SRM 640 (Silicon powder). Gentle grinding prevents pressure-induced phase transformations while ensuring a uniform particle size (<10 µm) to minimize preferred orientation.
Mounting: Load the mixture onto a zero-background silicon holder to eliminate amorphous scattering noise.
Data Acquisition: Scan using Cu-Kα radiation (λ = 1.5406 Å) from 2° to 40° 2θ with a step size of 0.015° and 1 second per step.
Internal Validation: Before analyzing the API peaks, locate the Silicon standard peak. It must reside exactly at 28.44° 2θ. If it has shifted, apply a zero-shift correction to the entire diffractogram. Only then can the compound's structural integrity be verified against the reference pattern.
Protocol B: 13C CP/MAS ssNMR for Conformational Dynamics
Causality: While PXRD proves long-range order, ssNMR proves short-range molecular conformation. Cross-Polarization Magic-Angle Spinning (CP/MAS) is used to transfer magnetization from abundant 1H nuclei to dilute 13C nuclei, dramatically enhancing the signal of the conformationally sensitive methoxy carbon[2].
Calibration: Pack a 4 mm zirconia rotor with Adamantane. Spin at 10 kHz and set the high-frequency methylene carbon resonance to exactly 38.48 ppm. This validates the magnetic field homogeneity.
Sample Loading: Pack 80 mg of the benzoate intermediate into the rotor, ensuring uniform density to maintain stable spinning.
Data Acquisition: Spin the sample at 10 kHz at the magic angle (54.74°). Apply a contact time of 2 ms and a recycle delay of 5 seconds (ensuring complete 1H T1 relaxation between scans). Acquire 1,024 scans.
Internal Validation: Analyze the signal-to-noise (S/N) ratio of the aromatic carbons. If S/N > 50, the spectrum is valid. A single, sharp resonance for the methoxy carbon (~55 ppm) confirms a single conformation in the asymmetric unit (Z'=1). Peak splitting indicates a structural anomaly or a new polymorph[3].
Workflow Visualization
Multi-modal analytical workflow for validating post-crystallization structural integrity.
Representative Experimental Data
To demonstrate the efficacy of this comparative approach, Table 2 outlines representative experimental data distinguishing a structurally intact batch (Form I) from a compromised batch (Ethanol Solvate) of Methyl 2-methoxy-4,5-dimethylbenzoate.
Table 2: Experimental Validation Data (Form I vs. Solvate)
Analytical Metric
Intact Batch (Form I)
Compromised Batch (EtOH Solvate)
Structural Implication
TGA Mass Loss
< 0.1% up to 150 °C
4.8% mass loss at 65 °C
Confirms solvent entrapment in the compromised lattice.
DSC Profile
Single sharp endotherm (Tm = 68 °C)
Broad endotherm (45 °C), then melt (68 °C)
Early endotherm represents the energy required for desolvation.
PXRD Key Peaks (2θ)
8.4°, 12.1°, 15.6°, 22.3°
7.9°, 11.5°, 14.2°, 21.8°
Lower angle shifts indicate unit cell expansion to accommodate ethanol.
ssNMR Methoxy Peak
Sharp singlet at 55.2 ppm
Doublet at 54.8 ppm and 56.1 ppm
Peak splitting proves two distinct molecular conformations (Z'=2) in the solvate.
Conclusion
requires moving beyond simple solution-phase purity checks. By employing a self-validating, multi-modal solid-state workflow—anchored by PXRD for long-range order and ssNMR for short-range conformation—researchers can definitively rule out metastable polymorphs and solvates, ensuring the intermediate performs predictably in subsequent synthetic or formulation steps.
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-methoxy-4,5-dimethylbenzoate
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of ch...
Author: BenchChem Technical Support Team. Date: March 2026
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable component of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Methyl 2-methoxy-4,5-dimethylbenzoate, grounded in established safety principles and regulatory frameworks.
Hazard Profile and Risk Assessment
Before handling or disposing of any chemical, understanding its potential hazards is paramount. Based on data from analogous compounds, Methyl 2-methoxy-4,5-dimethylbenzoate should be handled as a substance with the potential hazards outlined in the table below. This assessment dictates the necessity of treating it as hazardous waste.
Hazard Category
GHS Hazard Statement
Rationale and Implication for Disposal
Acute Toxicity (Oral)
H302: Harmful if swallowed
Prevents disposal via sanitary sewer to avoid contamination of waterways and harm to aquatic life.[1]
Skin Irritation
H315: Causes skin irritation
Requires use of personal protective equipment (PPE) during handling and disposal. Contaminated items become hazardous waste.[1][2]
Eye Irritation
H319: Causes serious eye irritation
Mandates eye protection and dictates that contaminated materials must be handled carefully to avoid aerosolization or contact.[2][3]
Respiratory Irritation
H335: May cause respiratory irritation
Handling and waste consolidation should occur in well-ventilated areas or a chemical fume hood to prevent inhalation of vapors or dusts.[1][2]
Aquatic Hazard
H402: Harmful to aquatic life
Strictly prohibits drain disposal, as the compound can be detrimental to environmental ecosystems.
The Cardinal Rule: Segregation of Waste
The foundational principle of chemical waste management is segregation. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or fires.
Do NOT mix Methyl 2-methoxy-4,5-dimethylbenzoate waste with:
Acids or Bases: Avoid mixing with strong acids and bases to prevent potential hydrolysis or other reactions.[4][5]
Oxidizers: Keep separate from oxidizing agents to prevent the risk of fire or explosion.[5]
Halogenated Solvents: It is standard practice to segregate halogenated and non-halogenated solvent waste streams to facilitate different disposal treatment methods.[5]
Reactive Wastes: Never mix with wastes known to be reactive with water, air, or other substances.[4]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for managing waste containing Methyl 2-methoxy-4,5-dimethylbenzoate from the point of generation to its final collection.
Step 1: Hazardous Waste Determination
The very first step is the formal classification of the material as waste. As per EPA guidelines, this determination must be made by a trained professional, such as laboratory staff or an Environmental Health & Safety (EHS) officer.[6][7] Given the hazard profile, any unwanted Methyl 2-methoxy-4,5-dimethylbenzoate, whether in pure form, in solution, or as a residue, must be classified as hazardous chemical waste.
Step 2: Select the Appropriate Waste Container
For Liquid Waste: Use a designated, sealable, and chemically compatible container. Often, the original manufacturer's bottle, if empty and in good condition, is an excellent choice. Alternatively, use a dedicated container for "Non-Halogenated Organic Liquids."
Material Compatibility: Ensure the container is made of a material that will not degrade upon contact with the chemical. Borosilicate glass or a suitable polymer container is appropriate.
Integrity: The container must have a screw-top cap and be free of cracks or leaks. Do not use containers with stoppers or corks that can degrade or pop out.[4]
Step 3: Proper Labeling
Accurate labeling is a legal requirement and essential for safety. The container must be labeled clearly at the moment the first drop of waste is added.
Your label must include:
The words "Hazardous Waste" .
The full chemical name: "Methyl 2-methoxy-4,5-dimethylbenzoate" .
A clear list of all components and their approximate percentages if it is a mixture.
The relevant hazard warnings (e.g., "Irritant," "Harmful" ).[4]
The Accumulation Start Date (the date the first waste was added to the container).
Step 4: Accumulation in a Satellite Area
The labeled waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA), which must be under the control of the laboratory operator.[6]
Secondary Containment: The container must be placed within a larger, chemically resistant tray or tub to contain any potential leaks or spills.[8]
Keep Closed: The waste container must be sealed at all times, except when waste is being added.
Step 5: Managing Contaminated Solids and Empty Containers
Contaminated Labware (Gloves, Wipes, etc.): Solid materials lightly contaminated with residues should be double-bagged, sealed, and placed in a designated container for solid hazardous chemical waste.[8][9]
Empty Containers: An "empty" container that held Methyl 2-methoxy-4,5-dimethylbenzoate is not yet safe for regular disposal. It must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]
The first two rinsates are considered hazardous waste and must be collected in your liquid waste container.
After the third rinse, deface or remove the original label, and the container can typically be disposed of in the appropriate glass or plastic recycling bin.[4][9]
Step 6: Arranging for Final Disposal
Laboratory personnel do not dispose of the waste themselves. The final step is to coordinate with your institution's EHS department or equivalent authority.
When the waste container is nearly full (do not overfill), arrange for its transfer to your facility's Central Accumulation Area (CAA).[10]
From the CAA, a licensed hazardous waste contractor will transport the material for final treatment, typically via high-temperature incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling different waste streams associated with Methyl 2-methoxy-4,5-dimethylbenzoate.
Caption: Disposal workflow for Methyl 2-methoxy-4,5-dimethylbenzoate.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
Alert Personnel: Notify colleagues in the immediate area.
Isolate the Area: Prevent access to the spill area.
Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.
Contain the Spill: Use a spill kit with an inert absorbent material like vermiculite, sand, or kitty litter to cover and absorb the liquid.[11]
Collect Waste: Carefully sweep or scoop the absorbed material into a sealable container.
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing Methyl 2-methoxy-4,5-dimethylbenzoate" and manage it according to the protocol above.
Decontaminate: Clean the spill area with soap and water.
By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of Methyl 2-methoxy-4,5-dimethylbenzoate, protecting themselves, their colleagues, and the environment.
References
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]
Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Available at: [Link]
Laboratory chemical waste disposal guidelines . University of Otago. Available at: [Link]
Chemical Waste Disposal Guidelines . Emory University. Available at: [Link]
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . U.S. Environmental Protection Agency. Available at: [Link]
Disposal of Chemical Waste . University of St Andrews. Available at: [Link]
WASTE DISPOSAL . University of Edinburgh. Available at: [Link]
Regulation of Laboratory Waste . American Chemical Society. Available at: [Link]
40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories Owned by Eligible Academic Entities . eCFR. Available at: [Link]
The 4 Types of Hazardous Waste . Environmental Hazards Services. Available at: [Link]
Hazardous Waste Management in Academic Laboratories - A DEEP Environmental Program Fact Sheet . CT.gov. Available at: [Link]
CLASSIFICATION OF WASTES AND THEIR DISPOSAL . Middle East Technical University. Available at: [Link]
Guidelines for Chemical Waste Disposal . Natural Sciences Research Institute. Available at: [Link]
Methyl 2-amino-4,5-dimethoxybenzoate - SAFETY DATA SHEET . Maybridge. Available at: [Link]
Waste classification guidelines Part 1: Classifying waste . NSW Environment Protection Authority. Available at: [Link]
SAFETY DATA SHEET - Methyl 4-methoxybenzoate . Thermo Fisher Scientific. Available at: [Link]
SAFETY DATA SHEET - MSO+ . Greenbook. Available at: [Link]
Methyl benzoate Safety Data Sheet . Hekserij. Available at: [Link]
A Researcher's Guide to the Safe Handling of Methyl 2-methoxy-4,5-dimethylbenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-4,5-dimethylbenzoate (CAS No. 1245534-33-1)[1].
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-methoxy-4,5-dimethylbenzoate (CAS No. 1245534-33-1)[1]. As a specialized chemical, comprehensive safety data may not be readily available. This document synthesizes established safety protocols for structurally similar benzoate esters to provide a robust framework for its handling, storage, and disposal. The causality behind each recommendation is explained to ensure a deep understanding of the necessary precautions, fostering a culture of safety and scientific excellence in the laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-methoxy-4,5-dimethylbenzoate was found during the preparation of this guide. The following recommendations are based on the known hazards of structurally related compounds, such as Methyl 2-methoxybenzoate and other substituted benzoate esters.[2][3] A comprehensive, compound-specific risk assessment should be conducted by the end-user before commencing any experimental work.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicological data for Methyl 2-methoxy-4,5-dimethylbenzoate, a conservative approach to hazard assessment is warranted. Structurally similar compounds, such as other substituted methyl benzoates, are known to cause skin and eye irritation.[2][3] Some may also be harmful if swallowed. Therefore, it is prudent to handle this compound with a degree of caution, assuming it may possess similar hazardous properties.
Potential Hazard
GHS Classification (Anticipated)
Primary Exposure Routes
Rationale for Precaution
Skin Irritation
Category 2
Dermal contact
Benzoate esters are known to cause skin irritation upon prolonged or repeated contact.[2][3]
Eye Irritation
Category 2A
Eye contact
Direct contact with the eyes is likely to cause serious irritation.[2][3]
Acute Oral Toxicity
Category 4 (Harmful if swallowed)
Ingestion
Ingestion of similar compounds can lead to adverse health effects.
Respiratory Irritation
May cause respiratory irritation
Inhalation
Vapors or aerosols may irritate the respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure and ensuring personal safety. The following PPE is recommended as a minimum standard when handling Methyl 2-methoxy-4,5-dimethylbenzoate.
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the chemical.
Eye Protection: Chemical safety goggles are mandatory to protect against splashes. A face shield should be worn in situations with a higher risk of splashing.
Skin and Body Protection: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes or spills, consider using a chemically resistant apron.
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors. If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate organic vapor cartridge may be necessary.
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence
Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is crucial for the safe handling and storage of Methyl 2-methoxy-4,5-dimethylbenzoate.
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have a spill kit accessible.
Dispensing: Handle the compound in a chemical fume hood to control potential vapors. Use appropriate tools (e.g., spatula, pipette) to dispense the required amount. Avoid creating dust or aerosols.
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to protect the compound from moisture and contamination.
Hygiene: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves. Do not eat, drink, or smoke in the laboratory.
Storage:
Store in a cool, dry, and well-ventilated area.
Keep the container tightly sealed.
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Ensure the storage area is clearly labeled.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Classification: Unused Methyl 2-methoxy-4,5-dimethylbenzoate and any materials contaminated with it should be treated as hazardous waste.
Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is vital.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3]
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.
By adhering to these guidelines, researchers can handle Methyl 2-methoxy-4,5-dimethylbenzoate with a high degree of safety, ensuring both personal well-being and the integrity of their research.
References
Alfa Aesar. Material Safety Data Sheet - Methyl benzoate. [Link]